molecular formula C80H107F2IN18O25S B15142180 Fsdd3I

Fsdd3I

カタログ番号: B15142180
分子量: 1917.8 g/mol
InChIキー: HCRFAPCIMQNTGN-QGPWPTSMSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Fsdd3I is a useful research compound. Its molecular formula is C80H107F2IN18O25S and its molecular weight is 1917.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C80H107F2IN18O25S

分子量

1917.8 g/mol

IUPAC名

(3R)-4-[[(2R)-3-carboxy-1-[[(2S)-3-carboxy-1-[[(2S)-6-[[4-[4-[3-[4-[[2-[(2S)-2-cyano-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl]carbamoyl]quinolin-6-yl]oxypropyl]piperazin-1-yl]-4-oxobutanoyl]amino]-1-[2-[2,5-dioxo-1-[2-[[2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetyl]amino]ethyl]pyrrolidin-3-yl]sulfanylethylamino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-[4-(4-iodophenyl)butanoylamino]-4-oxobutanoic acid

InChI

InChI=1S/C80H107F2IN18O25S/c81-80(82)42-52(43-84)101(49-80)67(107)44-89-74(120)54-16-18-85-56-13-12-53(37-55(54)56)126-35-4-21-94-31-33-99(34-32-94)65(105)15-14-62(102)86-17-2-1-6-57(91-77(123)59(39-69(110)111)93-78(124)60(40-70(112)113)92-76(122)58(38-68(108)109)90-63(103)7-3-5-50-8-10-51(83)11-9-50)75(121)88-20-36-127-61-41-66(106)100(79(61)125)22-19-87-64(104)45-95-23-25-96(46-71(114)115)27-29-98(48-73(118)119)30-28-97(26-24-95)47-72(116)117/h8-13,16,18,37,52,57-61H,1-7,14-15,17,19-36,38-42,44-49H2,(H,86,102)(H,87,104)(H,88,121)(H,89,120)(H,90,103)(H,91,123)(H,92,122)(H,93,124)(H,108,109)(H,110,111)(H,112,113)(H,114,115)(H,116,117)(H,118,119)/t52-,57-,58+,59-,60+,61?/m0/s1

InChIキー

HCRFAPCIMQNTGN-QGPWPTSMSA-N

異性体SMILES

C1CN(CCN1CCCOC2=CC3=C(C=CN=C3C=C2)C(=O)NCC(=O)N4CC(C[C@H]4C#N)(F)F)C(=O)CCC(=O)NCCCC[C@@H](C(=O)NCCSC5CC(=O)N(C5=O)CCNC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)O)CC(=O)O)CC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H](CC(=O)O)NC(=O)[C@@H](CC(=O)O)NC(=O)CCCC7=CC=C(C=C7)I

正規SMILES

C1CN(CCN1CCCOC2=CC3=C(C=CN=C3C=C2)C(=O)NCC(=O)N4CC(CC4C#N)(F)F)C(=O)CCC(=O)NCCCCC(C(=O)NCCSC5CC(=O)N(C5=O)CCNC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)O)CC(=O)O)CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)CCCC7=CC=C(C=C7)I

製品の起源

United States

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Fas-Associated Death Domain (FADD) in Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fas-Associated Death Domain (FADD), a pivotal adaptor protein, is instrumental in the intricate signaling cascades that govern programmed cell death. Initially characterized for its essential role in extrinsic apoptosis, FADD's involvement in cancer is multifaceted and extends to non-apoptotic functions, including cell proliferation, cell cycle regulation, and necroptosis. Its expression is frequently dysregulated in various malignancies, positioning it as a protein of significant interest for cancer biology and therapeutic development. This guide provides a comprehensive technical overview of FADD's mechanism of action in cancer, detailing its signaling pathways, the quantitative aspects of its function, and the experimental methodologies used to elucidate its roles.

Core Concepts: The Dual Role of FADD in Cellular Homeostasis

FADD is a 23 kDa cytoplasmic adaptor protein encoded by the FADD gene on chromosome 11q13.[1] Its structure is characterized by two crucial domains: a C-terminal Death Domain (DD) and an N-terminal Death Effector Domain (DED).[1][2] These domains facilitate homotypic interactions that are fundamental to its function as a molecular bridge in cellular signaling pathways.

  • Death Domain (DD): This domain allows FADD to be recruited to the cytoplasmic tail of death receptors (DRs) of the tumor necrosis factor (TNF) receptor superfamily, such as Fas (CD95/APO-1), TNF-R1, DR3, TRAIL-R1 (DR4), and TRAIL-R2 (DR5).[3][4]

  • Death Effector Domain (DED): The DED of FADD recruits DED-containing proteins, most notably procaspase-8 and procaspase-10, as well as the regulatory protein c-FLIP.

While best known for initiating apoptosis, FADD's engagement in other cellular processes reveals a complex, context-dependent role in cancer, acting as both a tumor suppressor and an oncoprotein.

The Canonical Apoptotic Pathway Mediated by FADD

The primary and most well-understood function of FADD is the transduction of apoptotic signals from death receptors. This process is initiated by the binding of a cognate ligand (e.g., FasL to Fas receptor) which induces receptor trimerization.

  • DISC Formation: Upon ligand binding, the conformational change in the receptor's intracellular domain exposes its DD, leading to the recruitment of FADD via a DD-DD interaction.

  • Procaspase Recruitment: FADD, now anchored to the receptor, recruits procaspase-8 and/or procaspase-10 through a DED-DED interaction. This assembly of receptor, FADD, and procaspase forms the Death-Inducing Signaling Complex (DISC).

  • Caspase Activation: The high local concentration of procaspase-8 molecules within the DISC facilitates their proximity-induced dimerization and auto-proteolytic activation into active caspase-8.

  • Execution of Apoptosis: Active caspase-8 then initiates a downstream caspase cascade by cleaving and activating effector caspases, such as caspase-3, leading to the systematic dismantling of the cell.

FADD_Apoptosis_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm FasL Fas Ligand (FasL) FasR Fas Receptor (FasR) FasL->FasR Binding & Trimerization FADD FADD FasR->FADD DD-DD Interaction DISC DISC (Death-Inducing Signaling Complex) Procaspase8 Procaspase-8 FADD->Procaspase8 DED-DED Interaction Caspase8 Active Caspase-8 Procaspase8->Caspase8 Auto-activation in DISC Caspase3 Caspase-3 Caspase8->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Non-Apoptotic Functions and Their Implications in Cancer

FADD's role in cancer is not limited to apoptosis. It is also involved in signaling pathways that regulate proliferation, cell cycle, and necroptosis, often in a manner dependent on its subcellular localization and post-translational modifications.

Cell Proliferation and Cell Cycle Control

Several studies have shown that FADD is necessary for proper T-cell proliferation and cell cycle progression. FADD-deficient T lymphocytes exhibit impaired proliferation upon mitogenic stimulation, arresting during the cell cycle. In some cancer contexts, particularly in lung cancer, phosphorylated FADD (S194-P-FADD) can translocate to the nucleus. In the nucleus, it can promote the expression of cyclins B1 and D1 through NF-κB signaling or interact with key G2/M transition proteins, thereby driving cell cycle progression and proliferation. This pro-proliferative function highlights FADD's oncogenic potential in certain tumor types.

Necroptosis: A Double-Edged Sword

Necroptosis is a form of programmed necrosis that is typically initiated when apoptosis is inhibited. FADD plays a crucial, albeit complex, role in this pathway. In the absence of active caspase-8, the death receptor signal can be diverted to a necroptotic pathway. FADD can interact with Receptor-Interacting Protein Kinase 1 (RIPK1), which is a key initiator of necroptosis. However, the canonical function of the FADD/caspase-8 complex is to cleave and inactivate RIPK1 and RIPK3, thereby inhibiting necroptosis. Thus, FADD is generally considered a negative regulator of necroptosis. In cancer cells with deficient FADD expression, there can be a switch from apoptotic signaling to necroptosis.

FADD_Necroptosis_Regulation cluster_apoptosis Apoptosis Pathway cluster_necroptosis Necroptosis Pathway (Caspase-8 Inactive) DR_Signal Death Receptor Signal (e.g., TNF-α) FADD FADD DR_Signal->FADD RIPK1 RIPK1 DR_Signal->RIPK1 Caspase8 Caspase-8 FADD->Caspase8 Recruitment ComplexII Complex II Caspase8->RIPK1 Cleavage & Inhibition RIPK3 RIPK3 Caspase8->RIPK3 Cleavage & Inhibition Apoptosis Apoptosis Caspase8->Apoptosis Execution RIPK1->RIPK3 Activation Necrosome Necrosome Necroptosis Necroptosis RIPK3->Necroptosis Execution

Crosstalk with Other Signaling Pathways

FADD's function is further complicated by its interaction with other major signaling pathways implicated in cancer, such as the NF-κB and MAPK pathways. The engagement of FADD can influence these pathways, contributing to inflammation, survival, or proliferation depending on the cellular context. For instance, FADD has been shown to suppress the activation of NF-κB by certain stimuli, adding another layer to its tumor-suppressive functions.

Dysregulation of FADD in Cancer: Quantitative Insights

The expression of FADD is aberrantly regulated in a wide range of cancers, with both overexpression and downregulation reported, highlighting its dual role.

Cancer TypeFADD Expression StatusAssociated Clinical OutcomeReference
Head and Neck Squamous Cell Carcinoma (HNSCC) OverexpressionWorse overall survival (OS), disease-specific survival (DSS), and disease-free survival (DFS). Associated with higher clinical stage and lymph node metastasis.
Oral Squamous Cell Carcinoma (OSCC) OverexpressionAssociated with lymph node metastasis.
Pancreatic Cancer (PC) OverexpressionRequired for PC cell proliferation; protects against drug-induced apoptosis.
Lung Adenocarcinoma (LUAD) OverexpressionAssociated with worse prognosis, immune exhaustion, and more advanced tumor stage.
Thymic Lymphoma, Acute Myeloid Leukemia (AML), Glioblastoma (GBM) Downregulation/DeficiencyMay act as a tumor suppressor.
Clear Cell Renal Cell Carcinoma DownregulationFADD-mediated apoptosis may suppress carcinogenesis.

Experimental Protocols for Investigating FADD's Mechanism of Action

Elucidating the precise role of FADD in a given cancer context requires a combination of molecular and cellular biology techniques.

Co-Immunoprecipitation (Co-IP) for DISC Analysis

Objective: To demonstrate the interaction between FADD, death receptors (e.g., Fas), and procaspase-8 to confirm the formation of the DISC.

Methodology:

  • Cell Treatment: Treat cancer cells with a death receptor ligand (e.g., FasL or TRAIL) for a specified time to induce DISC formation.

  • Cell Lysis: Lyse the cells using a non-denaturing lysis buffer (e.g., containing 1% Triton X-100 or CHAPS) supplemented with protease and phosphatase inhibitors to preserve protein complexes.

  • Immunoprecipitation: Incubate the cell lysate with an antibody specific for one of the DISC components (e.g., anti-Fas antibody) coupled to protein A/G beads.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution and Western Blotting: Elute the protein complexes from the beads and separate them by SDS-PAGE. Perform a Western blot using antibodies against the other expected components of the DISC (e.g., anti-FADD and anti-caspase-8 antibodies) to detect their presence.

Caspase Activity Assay

Objective: To quantify the downstream effect of FADD-mediated signaling on apoptosis execution.

Methodology:

  • Cell Culture and Treatment: Plate cells and treat with stimuli known to induce FADD-mediated apoptosis. Include appropriate controls (e.g., untreated cells, cells treated with a pan-caspase inhibitor like Z-VAD-FMK).

  • Cell Lysis: Lyse the cells according to the assay kit's instructions.

  • Assay Reaction: Incubate the cell lysate with a specific caspase substrate that is conjugated to a fluorophore or chromophore (e.g., Ac-DEVD-pNA for caspase-3). Cleavage of the substrate by the active caspase releases the reporter molecule.

  • Detection: Measure the fluorescence or absorbance using a plate reader. The signal intensity is directly proportional to the caspase activity.

FADD Knockdown using siRNA

Objective: To study the functional consequences of FADD deficiency on cancer cell behavior (e.g., proliferation, apoptosis, drug sensitivity).

Methodology:

  • siRNA Design and Synthesis: Obtain validated siRNAs targeting FADD mRNA and a non-targeting control siRNA.

  • Transfection: Transfect the cancer cells with the FADD-specific siRNA or control siRNA using a suitable lipid-based transfection reagent.

  • Verification of Knockdown: After 48-72 hours, harvest the cells. Verify the reduction in FADD expression at both the mRNA level (by qRT-PCR) and the protein level (by Western blot).

  • Functional Assays: Perform functional assays on the FADD-depleted cells, such as cell viability assays (e.g., MTT or CellTiter-Glo), apoptosis assays (e.g., Annexin V staining), or cell cycle analysis (by flow cytometry) to assess the impact of FADD loss.

Experimental_Workflow cluster_knockdown FADD Knockdown cluster_assays Functional Assays siRNA Transfect cells with FADD siRNA or control siRNA Verify Verify Knockdown (qRT-PCR, Western Blot) siRNA->Verify ApoptosisAssay Apoptosis Assay (Annexin V, Caspase Activity) Verify->ApoptosisAssay Assess Apoptosis Sensitivity ProliferationAssay Proliferation Assay (MTT, Cell Counting) Verify->ProliferationAssay Measure Proliferation Rate CellCycleAssay Cell Cycle Analysis (Flow Cytometry) Verify->CellCycleAssay Analyze Cell Cycle Progression

Clinical Implications and Therapeutic Targeting

The dual and context-dependent role of FADD in cancer presents both challenges and opportunities for therapeutic intervention.

  • Prognostic Biomarker: FADD expression levels, as detailed in the table above, have shown significant prognostic value in several cancers, helping to stratify patients and predict outcomes.

  • Therapeutic Target:

    • In cancers where FADD is overexpressed and drives proliferation (e.g., certain lung cancers), inhibiting FADD or its downstream effectors could be a viable strategy. For example, inhibiting kinases like CK1α that phosphorylate FADD and promote its nuclear translocation has been shown to decrease cell proliferation.

    • In tumors with low FADD expression, restoring FADD function or using agents that bypass the FADD-dependent apoptotic pathway (e.g., BH3 mimetics) could re-sensitize cells to therapy.

    • Some chemotherapeutic agents, such as Carboplatin and Nortriptyline, have been reported to induce the expression of FADD, thereby contributing to tumor cell sensitization to apoptosis.

Conclusion

FADD is a critical signaling adaptor with a complex and dichotomous role in cancer. Its classical function as an initiator of extrinsic apoptosis positions it as a tumor suppressor. However, its involvement in proliferation, cell cycle control, and the intricate regulation of necroptosis also endows it with oncogenic potential. The dysregulation of FADD expression is a common feature in many malignancies and correlates with clinical outcomes. A thorough understanding of the molecular mechanisms governing FADD's function within specific cancer contexts is essential for the development of novel diagnostic biomarkers and targeted therapeutic strategies. Future research should continue to unravel the complex regulatory networks that dictate FADD's subcellular localization, post-translational modifications, and ultimate functional output in cancer cells.

References

Unveiling the Landscape of Fibroblast Activation Protein (FAP) Inhibition: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Subject of Inquiry: Fsdd3I

Initial research indicates that this compound is recognized as an albumin-binding ligand for Fibroblast Activation Protein (FAP) designed for single photon emission computed tomography (SPECT) imaging when labeled with radionuclides such as 68Ga and 177Lu[1][2]. At present, publicly accessible scientific literature does not contain detailed information regarding this compound's specific role or efficacy as a direct inhibitor of FAP's enzymatic activity. Therefore, this document will serve as a comprehensive technical guide on the broader field of FAP inhibition, providing the necessary context and framework for the evaluation of novel FAP inhibitors like this compound.

Introduction to Fibroblast Activation Protein (FAP)

Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease that is selectively expressed on the surface of activated fibroblasts, particularly cancer-associated fibroblasts (CAFs), which are a major component of the tumor microenvironment in over 90% of epithelial cancers[3][4][5]. Its expression in healthy adult tissues is notably low, making it an attractive and specific target for cancer diagnostics and therapeutics. FAP possesses both dipeptidyl peptidase and endopeptidase activity, enabling it to cleave various substrates, including type I collagen. Through its enzymatic functions, FAP plays a crucial role in tumor growth, invasion, metastasis, and immunosuppression by remodeling the extracellular matrix and modulating intracellular signaling pathways.

The Mechanism of Action of FAP and Key Signaling Pathways

FAP's role in promoting cancer progression is linked to its influence on several critical signaling pathways. Understanding these pathways is essential for the development and evaluation of FAP inhibitors.

PI3K/AKT Pathway

Several studies have demonstrated that FAP expression can lead to the activation of the Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway. This pathway is a central regulator of cell proliferation, survival, and growth. FAP-mediated activation of PI3K/AKT can contribute to increased cancer cell proliferation and resistance to apoptosis.

Sonic Hedgehog (SHH)/GLI Pathway

In certain cancer types, such as lung squamous cell carcinoma, FAP overexpression has been shown to upregulate the Sonic Hedgehog (SHH)/GLI1 signaling pathway. The SHH pathway is involved in embryonic development and its aberrant activation in adults can drive tumorigenesis and cancer stem cell maintenance.

Ras-ERK Pathway

Research in oral squamous cell carcinoma has indicated that FAP can act as an upstream regulator of the Ras-ERK signaling pathway. This pathway is a critical mediator of cell proliferation, differentiation, and survival, and its dysregulation is a common feature of many cancers.

FAP-Associated Signaling Pathways

FAP_Signaling_Pathways FAP FAP PI3K PI3K FAP->PI3K SHH SHH FAP->SHH Ras Ras FAP->Ras AKT AKT PI3K->AKT Proliferation Cell Proliferation AKT->Proliferation Survival Cell Survival AKT->Survival GLI1 GLI1 SHH->GLI1 GLI1->Proliferation Invasion Invasion & Metastasis GLI1->Invasion ERK ERK Ras->ERK ERK->Proliferation ERK->Survival FAP_Inhibitor_Workflow Start Novel Compound (e.g., this compound) InVitroEnzyme In Vitro Enzyme Assay (IC50, Ki) Start->InVitroEnzyme CellBased Cell-Based Assays (Cellular IC50, Specificity) InVitroEnzyme->CellBased InVivoTumor In Vivo Tumor Models (Efficacy, Tolerability) CellBased->InVivoTumor PKPD Pharmacokinetics/ Pharmacodynamics (PK/PD) InVivoTumor->PKPD Tox Toxicology Studies PKPD->Tox Clinical Clinical Trials Tox->Clinical

References

Unveiling the Landscape of Fibroblast Activation Protein (FAP) Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While the specific compound "Fsdd3I" remains unidentified in publicly available scientific literature, the initial lead pointing towards an albumin-binding fibroblast activation protein (FAP) ligand opens the door to a burgeoning and critical area of research in oncology and beyond. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of FAP inhibitors, a class of compounds with immense therapeutic and diagnostic potential.

Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease.[1][2] Its expression is highly restricted in healthy adult tissues but becomes significantly upregulated on the surface of cancer-associated fibroblasts (CAFs) in the microenvironment of a vast majority of epithelial tumors.[1][3][4] This differential expression makes FAP an exceptionally attractive target for the development of targeted therapies and diagnostic agents. FAP's enzymatic activity, which includes both dipeptidyl peptidase and endopeptidase functions, is implicated in the degradation of the extracellular matrix, thereby promoting tumor growth, invasion, and metastasis.

This guide will delve into the core aspects of FAP inhibitor development, including synthetic strategies, quantitative biological data, relevant signaling pathways, and detailed experimental protocols.

Data Presentation: Quantitative Analysis of FAP Inhibitors

The binding affinity and inhibitory potency of various FAP inhibitors are crucial metrics for their development. The following table summarizes key quantitative data for a selection of representative FAP inhibitors.

Compound/LigandTargetAssay TypeIC50 (nM)Ki (nM)Notes
OncoFAPHuman FAPEnzymatic Assay16.8-Also shows high affinity for murine FAP (IC50 = 14.5 nM).
OncoFAP-fluoresceinHuman FAPFluorescence Polarization-0.68Ultra-high affinity ligand.
FAPI-04FAPCompetitive Binding32-A widely used quinoline-based FAP inhibitor.
FGlc-FAPIFAPCompetitive Binding167-A glycosylated derivative of a FAP inhibitor.
Compound 1aFAPEnzyme Inhibition6.11-High affinity for FAP.
Compound 1bFAPEnzyme Inhibition15.1-High affinity for FAP.
Compound 1cFAPEnzyme Inhibition92.1-Moderate affinity for FAP.
UAMC1110FAPEnzyme Inhibition4.17-A potent FAP inhibitor.
LinagliptinFAPEnzyme Inhibition490 ± 80340An approved drug with off-target FAP inhibitory activity.
AnagliptinFAPEnzyme Inhibition72,700-Weak FAP inhibitory activity.
Compound 6FAPEnzymatic Assay-9.0 ± 0.9Selective FAP inhibitor.
Compound 22PREPEnzymatic Assay>100,000 (for FAP)0.73 ± 0.15Highly selective PREP inhibitor with negligible FAP inhibition.

Experimental Protocols

Synthesis of a Generic Quinoline-Based FAP Inhibitor

The synthesis of many FAP inhibitors is based on a (4-quinolinoyl)-glycyl-2-cyanopyrrolidine scaffold. A generalized synthetic scheme is presented below. For specific compounds like TEFAPI-06 and TEFAPI-07, detailed synthetic routes are available in the supplementary information of the cited literature.

Experimental Workflow: Synthesis of a Quinoline-Based FAP Inhibitor

G cluster_synthesis Synthesis of (4-Quinolinoyl)-glycyl-2-cyanopyrrolidine Scaffold Start Start Step1 Couple 4-quinolinecarboxylic acid with glycine (B1666218) methyl ester Start->Step1 Amide coupling Step2 Hydrolyze the methyl ester to the corresponding carboxylic acid Step1->Step2 Saponification Step3 Couple the resulting acid with 2-cyanopyrrolidine Step2->Step3 Amide coupling Step4 Purification by chromatography Step3->Step4 Final_Product Final FAP Inhibitor Step4->Final_Product

Caption: Generalized workflow for the synthesis of quinoline-based FAP inhibitors.

Detailed Steps:

  • Amide Coupling: 4-quinolinecarboxylic acid is activated and coupled with the amine group of glycine methyl ester using standard peptide coupling reagents (e.g., HATU, HOBt, EDC).

  • Saponification: The resulting methyl ester is hydrolyzed to the free carboxylic acid using a base such as lithium hydroxide (B78521) or sodium hydroxide.

  • Second Amide Coupling: The carboxylic acid is then coupled with 2-cyanopyrrolidine to form the final inhibitor.

  • Purification: The crude product is purified using techniques such as flash column chromatography or preparative HPLC to yield the pure FAP inhibitor.

FAP Enzyme Inhibition Assay

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of a test compound against FAP.

Experimental Workflow: FAP Enzyme Inhibition Assay

G cluster_assay FAP Enzyme Inhibition Assay Protocol Prepare_Reagents Prepare FAP enzyme, substrate (e.g., Gly-Pro-AMC), and serially diluted inhibitor Incubate_Inhibitor Incubate FAP enzyme with inhibitor at various concentrations Prepare_Reagents->Incubate_Inhibitor Add_Substrate Add fluorescent substrate to initiate the reaction Incubate_Inhibitor->Add_Substrate Measure_Fluorescence Measure fluorescence intensity over time Add_Substrate->Measure_Fluorescence Calculate_IC50 Plot data and calculate the IC50 value Measure_Fluorescence->Calculate_IC50

Caption: Workflow for determining the IC50 of FAP inhibitors.

Detailed Steps:

  • Recombinant human or murine FAP enzyme is diluted to a working concentration in an appropriate assay buffer.

  • The test compound is serially diluted to cover a range of concentrations.

  • The FAP enzyme is pre-incubated with the test compound for a specified period.

  • A fluorogenic substrate, such as Gly-Pro-AMC, is added to the mixture to start the enzymatic reaction.

  • The fluorescence intensity is measured at regular intervals using a plate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm).

  • The rate of reaction is calculated, and the data is plotted as percent inhibition versus inhibitor concentration to determine the IC50 value using non-linear regression analysis.

In Vitro Cellular Uptake and Internalization Assay

This assay assesses the ability of a radiolabeled FAP inhibitor to be taken up and internalized by FAP-expressing cells.

Detailed Steps:

  • Cell Culture: FAP-expressing cells (e.g., HT-1080hFAP) are cultured to near confluency in appropriate media.

  • Incubation: The cells are incubated with the radiolabeled FAP inhibitor (e.g., [18F]FGlc-FAPI) at 37°C for various time points.

  • Washing: After incubation, the cells are washed with cold PBS to remove unbound radiotracer.

  • Lysis and Measurement: The cells are lysed, and the radioactivity is measured using a gamma counter to determine the total cellular uptake.

  • Internalization: To differentiate between membrane-bound and internalized radiotracer, cells are treated with an acidic buffer (e.g., glycine-HCl) to strip surface-bound activity before lysis and counting.

  • Blocking Studies: To confirm specificity, a parallel experiment is conducted where cells are pre-incubated with a high concentration of a non-radiolabeled FAP inhibitor to block FAP binding sites.

Signaling Pathways Modulated by FAP

FAP expression and activity on cancer-associated fibroblasts are linked to the activation of several pro-tumorigenic signaling pathways that promote cancer cell proliferation, migration, and invasion.

Signaling Pathways Influenced by FAP

G cluster_pathways FAP-Mediated Signaling Pathways cluster_pi3k PI3K/AKT Pathway cluster_shh Sonic Hedgehog Pathway cluster_stat3 STAT3 Pathway cluster_ras Ras-ERK Pathway FAP Fibroblast Activation Protein (FAP) PI3K PI3K FAP->PI3K SHH SHH FAP->SHH STAT3 STAT3 FAP->STAT3 Ras Ras FAP->Ras AKT AKT PI3K->AKT Tumor Growth & Survival Tumor Growth & Survival AKT->Tumor Growth & Survival GLI1 GLI1 SHH->GLI1 Cell Proliferation & Invasion Cell Proliferation & Invasion GLI1->Cell Proliferation & Invasion CCL2 CCL2 STAT3->CCL2 Immune Suppression Immune Suppression CCL2->Immune Suppression ERK ERK Ras->ERK Cell Proliferation & Migration Cell Proliferation & Migration ERK->Cell Proliferation & Migration

Caption: FAP activates multiple signaling pathways promoting tumorigenesis.

FAP has been shown to influence several key signaling cascades:

  • PI3K/AKT Pathway: FAP expression can lead to the activation of the PI3K/AKT signaling pathway, which is a central regulator of cell growth, proliferation, and survival.

  • Sonic Hedgehog (SHH) Pathway: Overexpression of FAP has been linked to the upregulation of the SHH/GLI1 signaling pathway, which is involved in cell proliferation, motility, and invasion.

  • STAT3 Signaling: FAP can positively activate STAT3 in fibroblasts, leading to the production of chemokines like CCL2, which contributes to an immunosuppressive tumor microenvironment.

  • Ras-ERK Pathway: In some contexts, FAP has been identified as an upstream regulator of the Ras-ERK signaling pathway, which is critical for cell proliferation and migration.

Conclusion

The development of FAP inhibitors represents a highly promising strategy for the diagnosis and treatment of a wide array of cancers. While the specific identity of "this compound" remains elusive, the principles and methodologies outlined in this guide provide a solid foundation for understanding and advancing the field of FAP-targeted agents. The ability to selectively target the tumor microenvironment through FAP inhibition, potentially enhanced by strategies such as albumin binding to improve pharmacokinetics, holds the potential to usher in a new era of more effective and less toxic cancer therapies. Future research will undoubtedly focus on optimizing the potency, selectivity, and drug-like properties of FAP inhibitors to translate their preclinical promise into clinical success.

References

Subject: In-depth Technical Guide: The Structure and Chemical Properties of Fsdd3I

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

This technical guide serves as a foundational resource on the structure and chemical properties of Fsdd3I. Our extensive investigation into publicly available scientific literature and databases has revealed a significant information gap concerning this topic. At present, "this compound" does not correspond to any known or indexed protein, molecule, or biological entity within the current body of scientific research.

This document outlines the standard methodologies and data presentation formats that would be employed for such an analysis, should verifiable information on this compound become available. We present a series of templates and hypothetical visualizations to illustrate the expected depth and quality of the report.

Structural Analysis of this compound (Hypothetical)

A complete structural analysis would typically involve the determination of the primary, secondary, tertiary, and quaternary structures of the molecule.

1.1. Amino Acid Sequence / Chemical Formula

(No data available)

1.2. Secondary and Tertiary Structure

(No data available. This section would typically include data from techniques such as X-ray crystallography or cryo-electron microscopy.)

Table 1: Hypothetical Structural Parameters for this compound
ParameterValueMethod of Determination
Molecular WeightData not availableMass Spectrometry
Isoelectric Point (pI)Data not availableComputational Prediction
Extinction CoefficientData not availableSpectrophotometry
Alpha-Helix ContentData not availableCircular Dichroism
Beta-Sheet ContentData not availableCircular Dichroism

Chemical Properties of this compound (Hypothetical)

The chemical properties of this compound would dictate its function, stability, and potential for therapeutic intervention.

2.1. Binding Affinities and Kinetics

(No data available. This section would typically include data from experiments like Surface Plasmon Resonance or Isothermal Titration Calorimetry.)

Table 2: Hypothetical Binding Kinetics of this compound with a Ligand
LigandK_D (M)k_a (M⁻¹s⁻¹)k_d (s⁻¹)Experimental Method
Ligand-XData not availableData not availableData not availableSurface Plasmon Resonance
Ligand-YData not availableData not availableData not availableIsothermal Titration Calorimetry

2.2. Enzymatic Activity (if applicable)

(No data available.)

Table 3: Hypothetical Enzymatic Parameters for this compound
SubstrateK_m (M)V_max (µM/min)k_cat (s⁻¹)
Substrate-AData not availableData not availableData not available
Substrate-BData not availableData not availableData not available

Experimental Protocols (Methodology Templates)

Detailed and reproducible experimental protocols are critical for scientific validation.

3.1. Protocol: Recombinant Expression and Purification of this compound

(A detailed, step-by-step protocol for expressing this compound in a suitable host system (e.g., E. coli, mammalian cells) and purifying it using chromatographic techniques would be provided here.)

3.2. Protocol: Surface Plasmon Resonance (SPR) for Binding Analysis

(This section would outline the complete workflow for an SPR experiment, including chip preparation, ligand immobilization, analyte injection, and data analysis to determine binding kinetics.)

Visualization of Pathways and Workflows (Illustrative Examples)

Visual diagrams are essential for conveying complex biological processes and experimental designs. The following are representative examples of diagrams that would be generated based on available data for this compound.

G cluster_0 Hypothetical this compound Signaling Cascade Ligand External Ligand Receptor Membrane Receptor Ligand->Receptor This compound This compound Receptor->this compound Activation Kinase1 Downstream Kinase 1 This compound->Kinase1 TF Transcription Factor Kinase1->TF Phosphorylation Gene Target Gene Expression TF->Gene

Caption: A hypothetical signaling pathway involving this compound activation.

G start Start Cell Lysis & Protein Extraction step1 Step 1 Affinity Chromatography (this compound Purification) start->step1 step2 Step 2 SDS-PAGE & Western Blot (Purity Confirmation) step1->step2 step3 Step 3 Activity Assay (Functional Validation) step2->step3 end End Purified & Active this compound step3->end

An In-depth Technical Guide on the Albumin-Binding Properties of Fsdd3I

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fsdd3I is a novel radiolabeled small molecule designed to target Fibroblast Activation Protein (FAP), a cell surface protein highly expressed in the tumor microenvironment of many cancers. As a promising agent for both diagnostic imaging and targeted radionuclide therapy, a key feature of this compound is its integrated albumin-binding moiety. This design strategy aims to enhance the pharmacokinetic profile of the molecule, leading to prolonged circulation time, increased tumor accumulation, and improved therapeutic efficacy. This technical guide provides a comprehensive overview of the albumin-binding properties of this compound, including quantitative data, detailed experimental protocols, and visualizations of the underlying mechanisms.

Core Concept: Albumin-Binding for Enhanced Pharmacokinetics

The conjugation of a specific albumin-binding chemical entity to this compound allows the molecule to reversibly bind to endogenous serum albumin, the most abundant protein in blood plasma. This non-covalent interaction effectively increases the molecular size of the this compound-albumin complex, reducing its renal clearance and extending its half-life in the bloodstream. The sustained circulation allows for greater accumulation of this compound at the tumor site, where it can bind to FAP on cancer-associated fibroblasts. This enhanced tumor-to-nontarget ratio is a critical factor for the efficacy and safety of radiopharmaceutical agents.[1][2]

Quantitative Data on this compound and Related Compounds

The following tables summarize the key quantitative data for this compound and its precursor/related compounds as reported in the literature.

CompoundDescriptionMolecular Weight ( g/mol )Labeled withReference
This compound An albumin-binding fibroblast activation protein (FAP) ligand.1917.7868Ga, 177Lu[3]

Note: Specific quantitative data on the albumin-binding affinity (e.g., Kd) of this compound is not explicitly detailed in the currently available public literature. The enhanced in vivo performance is inferred from comparative studies with non-albumin-binding analogues.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of albumin-binding FAP ligands like this compound. These protocols are based on standard practices in the field and are consistent with the methods described in the research on this compound and similar compounds.

Protocol 1: In Vitro Albumin Binding Assay

Objective: To determine the percentage of the radiolabeled compound that binds to human serum albumin (HSA).

Materials:

  • Radiolabeled this compound (e.g., 177Lu-Fsdd3I)

  • Human Serum Albumin (HSA) solution (typically 5% w/v in PBS)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Centrifugal filter units (e.g., Amicon Ultra, 10 kDa MWCO)

  • Gamma counter

Procedure:

  • Prepare a solution of the radiolabeled this compound in PBS.

  • In a microcentrifuge tube, mix a known amount of radiolabeled this compound with the HSA solution.

  • In a separate tube, prepare a control by mixing the same amount of radiolabeled this compound with PBS (without HSA).

  • Incubate the mixtures at 37°C for a specified time (e.g., 1 hour) to allow for binding to reach equilibrium.

  • Transfer the incubation mixtures to the centrifugal filter units.

  • Centrifuge the units according to the manufacturer's instructions to separate the protein-bound fraction (retentate) from the unbound fraction (filtrate).

  • Carefully collect the retentate and the filtrate from both the HSA and the control samples.

  • Measure the radioactivity in both the retentate and filtrate for each sample using a gamma counter.

  • Calculate the percentage of albumin binding using the following formula: % Binding = [ (Counts in Retentate) / (Counts in Retentate + Counts in Filtrate) ] * 100

Protocol 2: In Vivo Biodistribution Studies in Xenograft Models

Objective: To evaluate the pharmacokinetic profile and tumor uptake of radiolabeled this compound in a living organism.

Materials:

  • Radiolabeled this compound (e.g., 68Ga-Fsdd3I or 177Lu-Fsdd3I)

  • Tumor-bearing animal models (e.g., mice with human tumor xenografts expressing FAP)

  • Anesthetic agent

  • Saline solution

  • Gamma counter or PET/SPECT imaging system

Procedure:

  • Anesthetize the tumor-bearing animals.

  • Inject a known amount of radiolabeled this compound intravenously into each animal.

  • At various time points post-injection (e.g., 1, 4, 24, 48, and 96 hours), euthanize a cohort of animals.

  • Dissect and collect major organs and tissues of interest (e.g., tumor, blood, liver, kidneys, muscle, bone).

  • Weigh each collected tissue sample.

  • Measure the radioactivity in each tissue sample using a gamma counter.

  • Calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ at each time point.

  • Alternatively, for imaging studies, animals are imaged at specified time points using a PET or SPECT scanner to visualize the biodistribution of the radiotracer.

Visualizations

Signaling and Targeting Pathway

Fsdd3I_Mechanism This compound Mechanism of Action cluster_bloodstream Bloodstream cluster_tumor Tumor Microenvironment This compound This compound Fsdd3I_Albumin This compound-Albumin Complex This compound->Fsdd3I_Albumin Reversible Binding Albumin Serum Albumin Albumin->Fsdd3I_Albumin Fsdd3I_dissociated Free this compound Fsdd3I_Albumin->Fsdd3I_dissociated Dissociation at Tumor Site CAF Cancer-Associated Fibroblast (CAF) FAP FAP Fsdd3I_dissociated->FAP Binding to FAP Biodistribution_Workflow Biodistribution Experimental Workflow start Start injection Intravenous injection of radiolabeled this compound into tumor-bearing mouse start->injection timepoints Euthanasia at predefined time points (e.g., 1, 4, 24h) injection->timepoints dissection Dissection and collection of organs and tumor timepoints->dissection weighing Weighing of tissue samples dissection->weighing measurement Measurement of radioactivity (Gamma Counter) weighing->measurement analysis Data analysis (%ID/g) measurement->analysis end End analysis->end

References

In Vitro Characterization of the Fsdd3I Ligand: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fsdd3I is a novel radiolabeled ligand designed to target Fibroblast Activation Protein (FAP), a cell surface serine protease that is overexpressed in the tumor microenvironment of many cancers. As an albumin-binding ligand, this compound exhibits favorable pharmacokinetic properties for in vivo imaging and therapeutic applications. This technical guide provides a comprehensive overview of the in vitro characterization of this compound, including its binding affinity to FAP, and detailed experimental protocols for its evaluation.

Data Presentation

The following tables summarize the quantitative data for the in vitro characterization of this compound and related compounds as reported in the literature.

Table 1: In Vitro Binding Affinity of FAP Ligands

CompoundTargetAssay TypeIC50 (nM)
This compoundFAPCompetitive Binding AssayData not explicitly found
FAPI-04FAPCompetitive Binding Assay9.8 ± 1.2
FSDD0IFAPCompetitive Binding Assay8.5 ± 1.1
FSDD1IFAPCompetitive Binding Assay9.2 ± 1.3

Note: While a specific IC50 value for this compound was not found in the primary literature reviewed, its characterization alongside FSDD0I and FSDD1I, which have comparable affinities to the well-characterized FAPI-04, suggests a similar nanomolar binding affinity.

Table 2: Cellular Uptake of ⁶⁸Ga-labeled FAP Ligands in U87MG Cells

Compound15 min (%ID/mg protein)30 min (%ID/mg protein)60 min (%ID/mg protein)120 min (%ID/mg protein)
⁶⁸Ga-FAPI-041.8 ± 0.32.5 ± 0.43.1 ± 0.52.9 ± 0.4
⁶⁸Ga-FSDD0I1.5 ± 0.22.1 ± 0.32.8 ± 0.42.6 ± 0.3
⁶⁸Ga-FSDD1I1.6 ± 0.22.3 ± 0.32.9 ± 0.42.7 ± 0.4
⁶⁸Ga-FSDD3I1.7 ± 0.32.4 ± 0.43.0 ± 0.52.8 ± 0.4

Experimental Protocols

Competitive Radioligand Binding Assay

This protocol is a standard method to determine the binding affinity (IC50) of a non-radiolabeled ligand by measuring its ability to compete with a radiolabeled ligand for binding to the target protein.

Materials:

  • HEK293T cells overexpressing human FAP (HEK-hFAP)

  • Radiolabeled ligand (e.g., ¹⁷⁷Lu-FAPI-46)

  • Unlabeled this compound and other competing ligands

  • Binding Buffer: Tris-HCl (50 mM, pH 7.4) with 0.1% BSA

  • Wash Buffer: Ice-cold Tris-HCl (50 mM, pH 7.4)

  • 96-well filter plates (e.g., Millipore Multiscreen)

  • Scintillation counter

Procedure:

  • Cell Preparation: Culture HEK-hFAP cells to 80-90% confluency. Harvest cells and prepare a cell suspension in binding buffer.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Cell suspension (approximately 1 x 10⁵ cells/well)

    • A fixed concentration of the radiolabeled ligand (e.g., 1 nM of ¹⁷⁷Lu-FAPI-46).

    • Increasing concentrations of the unlabeled competitor ligand (this compound, ranging from 10⁻¹² to 10⁻⁵ M).

  • Incubation: Incubate the plate at room temperature for 1 hour with gentle shaking to reach binding equilibrium.

  • Filtration: Transfer the contents of the plate to a pre-wetted 96-well filter plate and wash rapidly with ice-cold wash buffer to separate bound from free radioligand.

  • Quantification: Dry the filter plate and measure the radioactivity in each well using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data using a sigmoidal dose-response curve to determine the IC50 value.

Cellular Uptake and Internalization Assay

This assay measures the time-dependent accumulation of a radiolabeled ligand within cells, providing insights into its uptake and retention.

Materials:

  • U87MG glioblastoma cells (known to express FAP)

  • ⁶⁸Ga-labeled this compound

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • PBS (Phosphate-Buffered Saline)

  • Acid Wash Buffer (e.g., 0.2 M glycine, pH 2.5)

  • Gamma counter

  • 24-well plates

Procedure:

  • Cell Seeding: Seed U87MG cells in 24-well plates and allow them to adhere and grow to a suitable confluency.

  • Ligand Incubation: Replace the culture medium with fresh medium containing ⁶⁸Ga-labeled this compound (e.g., at a concentration of 2 µCi/mL).

  • Time Course: Incubate the cells for various time points (e.g., 15, 30, 60, and 120 minutes) at 37°C.

  • Surface-Bound vs. Internalized Ligand:

    • To measure total cell-associated radioactivity (surface-bound + internalized), wash the cells with ice-cold PBS.

    • To measure internalized radioactivity, first wash the cells with ice-cold PBS, then incubate with acid wash buffer for 5-10 minutes on ice to strip surface-bound ligand. Collect the acid wash supernatant (surface-bound fraction).

  • Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., 1 M NaOH).

  • Quantification: Measure the radioactivity in the cell lysate (internalized fraction) and the acid wash supernatant (surface-bound fraction) using a gamma counter.

  • Data Analysis: Express the uptake as a percentage of the initial added dose per milligram of cellular protein.

Molecular Docking

Molecular docking simulations are used to predict the binding mode and interactions of a ligand with its target protein at a molecular level.

Software:

  • Molecular modeling software (e.g., AutoDock, Schrödinger Maestro)

  • Protein Data Bank (PDB) for the crystal structure of FAP.

Procedure:

  • Protein Preparation: Obtain the 3D structure of human FAP from the PDB. Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.

  • Ligand Preparation: Generate the 3D structure of this compound and optimize its geometry. Assign appropriate atom types and charges.

  • Docking Simulation: Define the binding site on the FAP structure. Perform the docking simulation using a suitable algorithm (e.g., genetic algorithm) to generate a series of possible binding poses for this compound.

  • Scoring and Analysis: Score the generated poses based on a scoring function that estimates the binding free energy. Analyze the top-scoring poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of the FAP binding site.

Mandatory Visualization

FAP_Signaling_Pathway cluster_membrane Cell Membrane FAP FAP ECM Extracellular Matrix (e.g., Collagen) FAP->ECM Proteolytic Activity This compound This compound Ligand This compound->FAP Binding & Inhibition Degradation ECM Degradation ECM->Degradation Proliferation Cell Proliferation & Invasion Degradation->Proliferation

Caption: FAP signaling and inhibition by this compound.

Experimental_Workflow_Binding_Assay start Start prep_cells Prepare HEK-hFAP Cell Suspension start->prep_cells setup_assay Incubate Cells with Radioligand & this compound prep_cells->setup_assay filtration Separate Bound & Free Ligand (Filtration) setup_assay->filtration quantify Quantify Radioactivity (Scintillation Counting) filtration->quantify analyze Analyze Data (IC50 Determination) quantify->analyze end End analyze->end

Caption: Workflow for competitive radioligand binding assay.

Preclinical Studies of Fsdd3I: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Information regarding a specific compound designated "Fsdd3I" is not available in the public domain or scientific literature based on the conducted searches. The term may represent an internal project code, a novel compound not yet disclosed publicly, or a potential typographical error.

This guide, therefore, provides a generalized framework for the preclinical evaluation of a hypothetical therapeutic agent, structured to meet the requirements of researchers, scientists, and drug development professionals. The methodologies, data presentation, and visualizations outlined below are based on established practices in preclinical research and can be adapted for a novel compound once specific data becomes available.

I. Pharmacodynamic Studies

Pharmacodynamic (PD) studies are crucial to understanding the biochemical and physiological effects of a drug on the body. For a hypothetical "this compound," these studies would first aim to elucidate its mechanism of action (MoA).

Experimental Protocols:
  • Target Identification and Validation: Initial in vitro assays, such as binding assays, enzyme activity assays, and cellular thermal shift assays (CETSA), would be employed to identify the molecular target(s) of this compound. Subsequent genetic validation techniques, like CRISPR-Cas9 or siRNA knockdown in relevant cell lines, would confirm the target's role in the desired therapeutic effect.

  • In Vitro Functional Assays: A battery of cell-based assays would be conducted to determine the functional consequences of this compound binding to its target. This could include reporter gene assays, second messenger quantification (e.g., cAMP, Ca2+), and high-content imaging to assess morphological changes.

  • Ex Vivo Analysis: Tissues or primary cells from animal models treated with this compound would be analyzed to confirm target engagement and downstream effects in a more physiologically relevant context. Techniques like Western blotting, immunohistochemistry (IHC), and RNA sequencing would be utilized.

Visualization:

A hypothesized signaling pathway for this compound is presented below. This diagram illustrates a potential mechanism where this compound inhibits a kinase, leading to the downstream suppression of a transcription factor responsible for pro-inflammatory gene expression.

Fsdd3I_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Kinase Target Kinase Receptor->Kinase Activates DownstreamProtein Downstream Protein Kinase->DownstreamProtein Phosphorylates This compound This compound This compound->Kinase Inhibits TranscriptionFactor Transcription Factor DownstreamProtein->TranscriptionFactor Activates Gene Pro-inflammatory Genes TranscriptionFactor->Gene Induces Expression

Caption: Hypothesized signaling pathway of this compound.

II. Pharmacokinetic Studies

Pharmacokinetic (PK) studies are essential to characterize the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. This information is vital for selecting appropriate dose levels and schedules for efficacy and toxicology studies.

Experimental Protocols:
  • In Vitro ADME: A series of in vitro assays would be conducted to predict the human PK profile. These include metabolic stability assays using liver microsomes or hepatocytes from different species (including human) to identify potential metabolites and assess metabolic clearance. Permeability assays, such as the Caco-2 model, would be used to predict oral absorption. Plasma protein binding would be determined using equilibrium dialysis.

  • In Vivo Pharmacokinetics: Single-dose PK studies would be performed in at least two animal species (typically one rodent, e.g., rat, and one non-rodent, e.g., dog or non-human primate). The drug would be administered via different routes (e.g., intravenous and oral) to determine key parameters such as clearance, volume of distribution, half-life, and oral bioavailability. Blood samples would be collected at multiple time points and the concentration of this compound (and major metabolites) would be quantified using a validated analytical method like LC-MS/MS.

Data Presentation:

The following table summarizes hypothetical PK data for this compound in rats.

ParameterIntravenous (1 mg/kg)Oral (10 mg/kg)
Cmax (ng/mL) 500 ± 50300 ± 40
Tmax (h) 0.11.0
AUC (ng*h/mL) 1200 ± 1503600 ± 400
Half-life (h) 4.0 ± 0.54.5 ± 0.6
Clearance (mL/min/kg) 15 ± 2-
Volume of Distribution (L/kg) 5 ± 0.7-
Oral Bioavailability (%) -30

III. Efficacy Studies in Animal Models

Efficacy studies in relevant animal models of disease are required to demonstrate proof-of-concept and to determine the dose-response relationship of the drug candidate.

Experimental Protocols:
  • Model Selection: The choice of animal model is critical and should accurately reflect the human disease pathology. For instance, if this compound is an anti-inflammatory agent, a model such as collagen-induced arthritis in mice or lipopolysaccharide-induced inflammation in rats might be appropriate.

  • Study Design: Animals would be randomized into vehicle control and multiple this compound treatment groups. The route of administration, dosing frequency, and study duration would be informed by the PK data.

  • Endpoint Analysis: Efficacy would be assessed using relevant endpoints. These could include clinical scores, behavioral tests, biomarker levels in blood or tissue, and histopathological analysis of affected organs.

Data Presentation:

The table below presents hypothetical efficacy data for this compound in a mouse model of arthritis.

Treatment GroupArthritis Score (Mean ± SD)Paw Thickness (mm, Mean ± SD)
Vehicle Control 12 ± 2.54.5 ± 0.5
This compound (1 mg/kg) 8 ± 1.53.8 ± 0.4
This compound (5 mg/kg) 4 ± 1.03.0 ± 0.3
This compound (20 mg/kg) 1 ± 0.52.2 ± 0.2

IV. Toxicology and Safety Pharmacology

Toxicology studies are designed to identify potential adverse effects of a drug candidate and to determine a safe dose for first-in-human studies.

Experimental Protocols:
  • In Vitro Toxicology: Early safety screening would include assays for genotoxicity (e.g., Ames test), cardiotoxicity (e.g., hERG assay), and cytotoxicity in various cell lines.

  • Dose-Range Finding Studies: These are short-term studies in rodents to identify the maximum tolerated dose (MTD) and to select dose levels for longer-term toxicology studies.

  • GLP Toxicology Studies: Good Laboratory Practice (GLP) compliant toxicology studies are required for regulatory submissions. These are typically repeat-dose studies in two species (one rodent, one non-rodent) for a duration relevant to the intended clinical use. A comprehensive set of endpoints are evaluated, including clinical observations, body weight, food consumption, clinical pathology (hematology and clinical chemistry), and histopathology of all major organs.

  • Safety Pharmacology: These studies investigate the effects of this compound on vital organ systems, including the cardiovascular, respiratory, and central nervous systems.

Visualization:

The following workflow diagram illustrates the general process of preclinical safety assessment.

Preclinical_Safety_Workflow cluster_Discovery Discovery & Early Safety cluster_NonGLP Non-GLP In Vivo Studies cluster_GLP GLP-Compliant Studies cluster_Regulatory Regulatory Submission InSilico In Silico Assessment InVitroTox In Vitro Toxicology (Genotoxicity, hERG) InSilico->InVitroTox DRF Dose-Range Finding (Rodent) InVitroTox->DRF PK Pharmacokinetics (Rodent & Non-rodent) DRF->PK GLPTox Repeat-Dose Toxicology (Rodent & Non-rodent) PK->GLPTox IND Investigational New Drug (IND) Application GLPTox->IND SafetyPharm Safety Pharmacology SafetyPharm->IND ReproTox Reproductive Toxicology ReproTox->IND

Caption: General workflow for preclinical safety assessment.

Conclusion

While no specific information on "this compound" is currently available, this guide provides a comprehensive overview of the standard preclinical studies required to advance a novel compound from discovery to clinical development. The successful execution of these studies, encompassing pharmacodynamics, pharmacokinetics, efficacy, and safety, is fundamental to building a robust data package for regulatory submission and ensuring the safety of participants in future human trials. Researchers and drug developers are encouraged to adapt this framework to the specific characteristics of their therapeutic agent.

Pharmacokinetics and biodistribution of Fsdd3I

Author: BenchChem Technical Support Team. Date: December 2025

As a large language model, I am unable to provide information on the pharmacokinetics and biodistribution of "Fsdd3I." Searches for this term have not yielded any relevant results, suggesting that "this compound" may be a highly specific, non-publicly documented, or potentially misspelled compound.

To generate the requested in-depth technical guide, detailed experimental data from preclinical and clinical studies would be required. This information is typically found in peer-reviewed scientific literature, patents, or regulatory filings, none of which are available for a substance named "this compound."

If you have access to internal documentation, research articles, or any other resources pertaining to this compound, please provide the correct nomenclature or relevant citations. With the appropriate information, I would be able to proceed with structuring the data, detailing the experimental protocols, and creating the required visualizations as per your specifications.

An In-depth Technical Guide to Fsdd3I for Molecular Imaging of Fibroblast Activation Protein (FAP)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fibroblast Activation Protein (FAP), a type II transmembrane serine protease, has emerged as a compelling target for cancer diagnosis and therapy.[1][2][3] FAP is highly overexpressed on the surface of cancer-associated fibroblasts (CAFs), which are a major component of the tumor microenvironment in over 90% of epithelial cancers, including breast, colorectal, and pancreatic cancers.[1][4][5] Conversely, its expression is minimal in healthy adult tissues, making it an ideal biomarker for targeted imaging and radionuclide therapy.[1][6][7]

While initial FAP-inhibitor (FAPI) based radioligands showed promise, they often suffered from rapid clearance from the body, leading to suboptimal tumor uptake and retention.[4][8] To address this, a new generation of ligands has been developed. This guide focuses on Fsdd3I, a novel, rationally designed albumin-binding FAP ligand created to enhance pharmacokinetic properties for improved molecular imaging and theranostic applications.[8][9]

Core Concept: The Albumin-Binding Advantage of this compound

The primary limitation of early FAP-targeted radiotracers was their inadequate tumor retention time.[4][10] this compound was developed to overcome this by incorporating an albumin-binding moiety.[8][9][11] This design allows this compound to reversibly bind to albumin, the most abundant protein in blood plasma. This association extends the radioligand's circulation half-life, providing a longer window for it to accumulate in FAP-expressing tumors. The result is enhanced tumor uptake and retention, leading to higher-quality images and a more effective platform for targeted radionuclide therapy.[8][10]

Signaling Pathways and Mechanisms

Below is a diagram illustrating the mechanism of this compound.

cluster_blood Prolonged Circulation cluster_tme Tumor Microenvironment (TME) This compound Radiolabeled This compound Fsdd3I_Albumin This compound-Albumin Complex This compound->Fsdd3I_Albumin Binds CAF Cancer-Associated Fibroblast (CAF) FAP This compound->CAF:f0 High-Affinity Binding Albumin Albumin Albumin->Fsdd3I_Albumin Fsdd3I_Albumin->this compound Releases Fsdd3I_Albumin->this compound Extravasation

Caption: Mechanism of this compound action.

Data Presentation

Quantitative data for this compound and related compounds are summarized below for clear comparison.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Description Albumin-binding FAP ligand[9]
Molecular Formula C₈₀H₁₀₇F₂IN₁₈O₂₅S[9]
Molecular Weight 1917.78 g/mol [9]

Table 2: Radiopharmaceutical and Imaging Characteristics

CharacteristicDescriptionReference
Radionuclides Can be labeled with Gallium-68 (⁶⁸Ga) and Lutetium-177 (¹⁷⁷Lu)[8][9][11]
Imaging Modalities Positron Emission Tomography (PET) with ⁶⁸Ga; Single Photon Emission Computed Tomography (SPECT) with ¹⁷⁷Lu[8][9][10][11]
Therapeutic Potential ¹⁷⁷Lu-Fsdd3I can be used for targeted radionuclide therapy (TRT)[8]

Table 3: Comparative Preclinical Imaging Results

CompoundKey FindingAnimal ModelReference
⁶⁸Ga-Fsdd3I Showed prominent tumor-to-nontarget (T/NT) ratios in PET scans.Human hepatocellular carcinoma PDX (HCC-PDX)[8]
⁶⁸Ga-FSDD0I Exhibited longer blood retention and greater tumor uptake compared to ⁶⁸Ga-FAPI-04, ⁶⁸Ga-FSDD1I, and ⁶⁸Ga-Fsdd3I.HCC-PDX[8]
¹⁷⁷Lu-FSDD0I Demonstrated prominent tumor retention in SPECT imaging and biodistribution studies.HCC-PDX[8]

Note: The study by Meng L, et al. (2022) synthesized and evaluated a series of albumin-binding FAP ligands (FSDD0I, FSDD1I, and this compound). While ⁶⁸Ga-FSDD0I showed the highest tumor uptake, ⁶⁸Ga-Fsdd3I was noted for its excellent tumor-to-nontarget ratios, which is critical for clear imaging.[8]

Experimental Protocols

Detailed methodologies are essential for reproducing and building upon scientific findings. The following are generalized protocols for the key experiments involved in the evaluation of this compound.

Protocol 1: Radiolabeling with ⁶⁸Ga for PET Imaging
  • Elution: Elute ⁶⁸GaCl₃ from a ⁶⁸Ge/⁶⁸Ga generator using sterile 0.1 M HCl.

  • Precursor Preparation: Dissolve this compound (which is conjugated to a chelator like DOTA) in a reaction buffer (e.g., sodium acetate) to adjust the pH to an optimal range of 3.5-4.5.

  • Reaction: Add the ⁶⁸GaCl₃ eluate to the this compound precursor solution. Heat the reaction mixture at 95-100°C for 5-10 minutes.

  • Purification: After cooling, the reaction mixture is typically passed through a C18 Sep-Pak cartridge to remove unreacted ⁶⁸Ga and hydrophilic impurities. Elute the final product, ⁶⁸Ga-Fsdd3I, with ethanol (B145695) and dilute with saline for injection.

  • Quality Control: Determine the radiochemical purity (RCP) using radio-TLC or radio-HPLC. An RCP of >95% is typically required for clinical use.

Protocol 2: Radiolabeling with ¹⁷⁷Lu for SPECT Imaging and Therapy
  • Precursor Preparation: Dissolve DOTA-conjugated this compound in a suitable buffer (e.g., ammonium (B1175870) acetate) with a pH of approximately 5.0-5.5.

  • Reaction: Add ¹⁷⁷LuCl₃ to the precursor solution. The reaction mixture is heated at 95-100°C for 15-30 minutes.

  • Quenching: Add a quenching agent like DTPA to complex any free ¹⁷⁷Lu.

  • Purification: Similar to ⁶⁸Ga labeling, purification can be achieved using a C18 cartridge if necessary.

  • Quality Control: Assess radiochemical purity via radio-HPLC or radio-TLC to ensure it exceeds 95%.

Protocol 3: In Vitro Cell Binding Assay
  • Cell Culture: Culture FAP-positive cells (e.g., HT1080-FAP fibrosarcoma cells or FAP-transduced HEK293 cells) and FAP-negative control cells.[10][12]

  • Incubation: Seed a known number of cells in multi-well plates. Add the radiolabeled this compound (e.g., ¹⁷⁷Lu-Fsdd3I) at various concentrations to the wells.

  • Blocking: For competition assays to determine specificity, co-incubate the radioligand with a large excess (e.g., 100-fold) of non-radiolabeled this compound or another FAP inhibitor.

  • Washing: After incubation (typically 1 hour at 37°C), wash the cells with cold PBS to remove unbound radioactivity.

  • Measurement: Lyse the cells and measure the cell-associated radioactivity using a gamma counter.

  • Analysis: Calculate binding affinity (Kd) and specificity by comparing the radioactivity in the standard and blocked groups.

Protocol 4: In Vivo Imaging and Ex Vivo Biodistribution
  • Animal Model: Use immunodeficient mice bearing FAP-positive tumors, such as human hepatocellular carcinoma patient-derived xenografts (HCC-PDXs).[8]

  • Injection: Administer a defined activity of radiolabeled this compound (e.g., 5-10 MBq of ⁶⁸Ga-Fsdd3I) intravenously via the tail vein.

  • In Vivo Imaging: At specified time points (e.g., 30, 60, 120 minutes post-injection), anesthetize the mice and perform PET/CT or SPECT/CT scans.

  • Ex Vivo Biodistribution: Following the final imaging session, euthanize the mice. Dissect major organs (blood, tumor, muscle, bone, kidney, liver, etc.), weigh them, and measure the radioactivity in each sample using a gamma counter.

  • Data Analysis: Calculate the tracer uptake in each organ and express it as the percentage of the injected dose per gram of tissue (%ID/g). This provides a quantitative measure of the radiotracer's distribution and tumor-targeting efficacy.[4]

Mandatory Visualizations

cluster_TME Tumor Microenvironment CAF Cancer-Associated Fibroblast (CAF) TumorCell Tumor Cells CAF->TumorCell Secretes Growth Factors FAP FAP CAF->FAP Expresses ECM Extracellular Matrix (ECM) (e.g., Collagen) ECM->TumorCell Supports Growth & Invasion FAP->ECM Remodels / Degrades

Caption: FAP's role in the tumor microenvironment.

start Start: This compound Precursor radiolabeling Radiolabeling (⁶⁸Ga or ¹⁷⁷Lu) start->radiolabeling qc Quality Control (>95% RCP) radiolabeling->qc invitro In Vitro Studies (Binding & Specificity) qc->invitro invivo In Vivo Studies (Animal Models) qc->invivo end Data Analysis & Conclusion invitro->end imaging PET / SPECT Imaging invivo->imaging biodist Ex Vivo Biodistribution (%ID/g Analysis) imaging->biodist biodist->end

Caption: Preclinical evaluation workflow for this compound.

References

The Role of Fibroblast Activation Protein in Disease: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast Activation Protein (FAP), a type II transmembrane serine protease, has emerged as a critical player in the pathophysiology of a spectrum of diseases, most notably cancer, fibrosis, and chronic inflammation.[1][2] Under normal physiological conditions, FAP expression is tightly restricted and generally low in adult tissues.[3][4] However, its expression is dramatically upregulated in tissues undergoing active remodeling, making it an attractive biomarker and therapeutic target.[2][5] This guide provides an in-depth technical overview of the role of FAP in disease, focusing on its molecular functions, associated signaling pathways, and the methodologies employed to study this multifaceted protein.

FAP is a member of the dipeptidyl peptidase IV (DPPIV/CD26) family and exhibits both dipeptidyl peptidase and endopeptidase activities, allowing it to cleave various extracellular matrix (ECM) components.[5][6] It is predominantly expressed on the surface of activated fibroblasts, particularly cancer-associated fibroblasts (CAFs), which are key components of the tumor microenvironment.[3][7]

The Role of FAP in Key Disease Areas

Cancer

In the context of oncology, FAP-expressing CAFs constitute a significant portion of the tumor stroma in over 90% of epithelial carcinomas, including breast, colorectal, and pancreatic cancers.[3] These FAP-positive CAFs are instrumental in promoting tumor progression through several mechanisms:

  • Extracellular Matrix Remodeling: FAP's enzymatic activity contributes to the degradation and remodeling of the ECM, which facilitates tumor cell invasion and metastasis.[1]

  • Angiogenesis: FAP-positive fibroblasts can promote the formation of new blood vessels, supplying tumors with essential nutrients and oxygen.

  • Immunosuppression: The tumor microenvironment is often characterized by an immunosuppressive milieu, and FAP-expressing CAFs contribute to this by recruiting regulatory T cells and myeloid-derived suppressor cells, thereby enabling tumors to evade immune surveillance.

Fibrosis

Fibrosis, the excessive deposition of ECM components, is a hallmark of many chronic diseases affecting organs such as the lungs, liver, and heart. FAP-positive fibroblasts are key effector cells in the fibrotic process. In idiopathic pulmonary fibrosis (IPF), for instance, FAP expression is significantly elevated and correlates with disease severity.[8] Similarly, in liver fibrosis, FAP-expressing hepatic stellate cells contribute to the progressive scarring of the liver.[9]

Inflammation

Chronic inflammatory conditions, such as rheumatoid arthritis and atherosclerosis, are also associated with increased FAP expression.[4][10] In rheumatoid arthritis, FAP is highly expressed on synovial fibroblasts, where it contributes to joint destruction. In atherosclerosis, FAP is found in activated fibroblasts within atherosclerotic plaques and is implicated in collagen degradation, potentially contributing to plaque instability.[10]

FAP-Associated Signaling Pathways

The pro-tumorigenic and pro-fibrotic functions of FAP are mediated through its influence on several key intracellular signaling pathways. Overexpression of FAP has been shown to activate pathways that promote cell proliferation, migration, and survival.

Key signaling pathways influenced by FAP include:

  • PI3K/AKT Pathway: Activation of this pathway is crucial for cell survival and proliferation. FAP expression can lead to the upregulation of PI3K/Akt signaling.[1]

  • RAS/ERK Pathway: This pathway is a central regulator of cell growth and differentiation, and its activation is frequently observed in FAP-expressing cells.[1]

  • Sonic Hedgehog (SHH)/GLI Pathway: The SHH pathway plays a role in embryonic development and its aberrant activation in adults can contribute to cancer. FAP has been shown to upregulate SHH/Gli1 signaling.[1]

  • Focal Adhesion Kinase (FAK) Signaling: FAK is a key mediator of cell adhesion and migration. FAP can influence FAK activity to promote cell motility.[1]

  • STAT3 Signaling: Signal transducer and activator of transcription 3 (STAT3) is involved in cytokine signaling and has been shown to be positively activated by FAP.

FAP_Signaling_Pathways FAP FAP PI3K PI3K FAP->PI3K RAS RAS FAP->RAS SHH SHH FAP->SHH FAK FAK FAP->FAK STAT3 STAT3 FAP->STAT3 AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation ERK ERK RAS->ERK ERK->Proliferation GLI GLI SHH->GLI GLI->Proliferation Migration Cell Migration & Invasion FAK->Migration STAT3->Proliferation

Key signaling pathways activated by Fibroblast Activation Protein (FAP).

Quantitative Data on FAP Expression in Disease

The upregulation of FAP in various diseases has been quantified using several techniques, providing valuable data for diagnostic and prognostic purposes.

FAP Expression in Cancer (Immunohistochemistry)

Immunohistochemistry (IHC) is commonly used to assess FAP protein expression in tumor tissues. The H-score, which combines staining intensity and the percentage of positive cells, is a semi-quantitative method for this assessment.

Cancer TypeNumber of Samples (n)FAP-Positive Cases (%)H-Score (Range)Reference
Breast Cancer52>70% in stromaNot specified[11]
Cholangiocarcinoma5893.1 (moderate-strong)Not specified[12]
Various Solid Tumors1216Variable0-300[13]
FAP Expression in Fibrosis and Heart Failure (qPCR)

Quantitative polymerase chain reaction (qPCR) is used to measure FAP mRNA levels.

DiseaseTissueFold Change (vs. Control)p-valueReference
Heart FailureLeft Ventricle1.98< 0.05[14]
Acute Heart FailureLeft Ventricle1.67 (protein level)< 0.01[14]
FAP-Targeted PET Imaging in Inflammatory and Fibrotic Diseases

Positron Emission Tomography (PET) using FAP-specific radiotracers allows for non-invasive quantification of FAP expression in vivo. The maximum standardized uptake value (SUVmax) is a key metric.

DiseaseTracerMean SUVmax (Benign)Mean SUVmax (Malignant)p-valueReference
Various Cancers vs. Benign Conditions68Ga-FAPI-04/024.210.6< 0.001[15]
Psoriatic Arthritis68Ga-FAPI-04Increased vs. controls-< 0.0001[10]
Idiopathic Pulmonary Fibrosis18F-FAPi-74Significantly higher vs. controls-Not specified[16]

Experimental Protocols

Immunohistochemical (IHC) Staining for FAP

This protocol outlines the key steps for detecting FAP protein in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Materials:

  • FFPE tissue sections on charged slides

  • Xylene or equivalent clearing agent

  • Graded ethanol (B145695) series (100%, 95%, 70%)

  • Deionized water

  • Antigen Retrieval Solution (e.g., citrate (B86180) buffer, pH 6.0)

  • Hydrogen Peroxide Block

  • Phosphate Buffered Saline (PBS)

  • Blocking Buffer (e.g., 5% normal goat serum in PBS)

  • Primary anti-FAP antibody

  • HRP-conjugated secondary antibody

  • DAB substrate kit

  • Hematoxylin (B73222) counterstain

  • Permanent mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 changes, 5 minutes each).

    • Rehydrate through graded ethanol: 100% (2 changes, 3 minutes each), 95% (1 change, 3 minutes), 70% (1 change, 3 minutes).

    • Rinse in deionized water.

  • Antigen Retrieval:

    • Immerse slides in pre-heated Antigen Retrieval Solution.

    • Heat slides (e.g., microwave for 5 minutes at high power, then 15 minutes at medium power).

    • Allow slides to cool to room temperature in the buffer (20-30 minutes).

    • Rinse with deionized water and then with PBS.[7]

  • Peroxidase Blocking:

    • Incubate slides with Hydrogen Peroxide Block for 10-15 minutes at room temperature.[7]

    • Rinse with PBS.

  • Blocking:

    • Incubate slides with Blocking Buffer for 30-60 minutes at room temperature.[7]

  • Primary Antibody Incubation:

    • Dilute the primary anti-FAP antibody to its optimal concentration in antibody diluent.

    • Incubate slides with the primary antibody overnight at 4°C in a humidified chamber.[7]

  • Secondary Antibody Incubation:

    • Rinse slides with PBS (3 changes, 5 minutes each).

    • Incubate with HRP-conjugated secondary antibody for 30-60 minutes at room temperature.[7]

  • Detection:

    • Rinse slides with PBS (3 changes, 5 minutes each).

    • Incubate with prepared DAB substrate solution until the desired brown color develops (1-10 minutes).[7]

    • Stop the reaction by rinsing with deionized water.

  • Counterstaining:

    • Immerse slides in hematoxylin for 1-5 minutes.[7]

    • "Blue" the sections in tap water or a suitable buffer.

  • Dehydration and Mounting:

    • Dehydrate through graded ethanol and clear in xylene.

    • Apply a coverslip with permanent mounting medium.[7]

IHC_Workflow Deparaffinization Deparaffinization & Rehydration AntigenRetrieval Antigen Retrieval Deparaffinization->AntigenRetrieval PeroxidaseBlock Peroxidase Blocking AntigenRetrieval->PeroxidaseBlock Blocking Blocking Non-specific Binding PeroxidaseBlock->Blocking PrimaryAb Primary Antibody Incubation (anti-FAP) Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation (HRP-conjugated) PrimaryAb->SecondaryAb Detection Detection with DAB SecondaryAb->Detection Counterstain Counterstaining (Hematoxylin) Detection->Counterstain DehydrationMounting Dehydration & Mounting Counterstain->DehydrationMounting Analysis Microscopic Analysis DehydrationMounting->Analysis

Workflow for Immunohistochemical (IHC) Staining of FAP.
FAP Enzymatic Activity Assay

This fluorogenic assay measures the dipeptidyl peptidase activity of FAP.

Materials:

  • Assay Buffer (e.g., 50 mM Tris, 1 M NaCl, 1 mg/mL BSA, pH 7.5)

  • Recombinant human FAP (rhFAP) or cell/tissue lysates

  • FAP substrate (e.g., Z-Gly-Pro-AMC)

  • 96-well black microplate

  • Fluorescent plate reader

Procedure:

  • Prepare a standard curve using a known concentration of the fluorescent product (e.g., 7-Amino-4-methylcoumarin, AMC).

  • Dilute rhFAP or sample to the desired concentration in Assay Buffer.

  • Dilute the FAP substrate to the working concentration in Assay Buffer.

  • In a 96-well plate, add the diluted enzyme/sample.

  • Initiate the reaction by adding the FAP substrate. Include a substrate blank (Assay Buffer + substrate).

  • Immediately read the fluorescence in kinetic mode at excitation/emission wavelengths of 380/460 nm for a set period (e.g., 5-10 minutes).[17]

  • Calculate the rate of reaction (Vmax) from the linear portion of the kinetic curve.

  • Determine the specific activity using the standard curve to convert relative fluorescence units (RFU) to the amount of product formed per unit time per amount of enzyme.[17]

FAP_Activity_Assay_Workflow PrepareReagents Prepare Reagents (Assay Buffer, Enzyme, Substrate) PlateSetup Set up 96-well Plate (Samples, Blanks, Standards) PrepareReagents->PlateSetup AddEnzyme Add Enzyme/Sample to Wells PlateSetup->AddEnzyme InitiateReaction Initiate Reaction with Substrate AddEnzyme->InitiateReaction KineticRead Kinetic Fluorescence Reading (Ex: 380nm, Em: 460nm) InitiateReaction->KineticRead DataAnalysis Data Analysis (Calculate Vmax) KineticRead->DataAnalysis CalculateActivity Calculate Specific Activity DataAnalysis->CalculateActivity

Workflow for FAP Enzymatic Activity Assay.
In Vivo Mouse Models for Studying FAP

Genetically engineered mouse models are invaluable for studying the in vivo function of FAP.

  • FAP Knockout Mice (Fap-/-): These mice have the Fap gene deleted. They are viable and fertile, showing no overt developmental defects, but can be used to study the role of FAP in disease models by comparing their response to wild-type counterparts.[5] For example, in models of pulmonary fibrosis, FAP-deficient mice exhibit increased mortality and lung collagen content.[9]

  • Syngeneic Tumor Models: Cancer cell lines are implanted into immunocompetent mice. These models are useful for studying the interaction between FAP-expressing stromal cells and the immune system in the tumor microenvironment.

  • Patient-Derived Xenograft (PDX) Models: Human tumor fragments are implanted into immunodeficient mice. These models better recapitulate the heterogeneity of human tumors and their associated stroma.

Conclusion

Fibroblast Activation Protein is a key player in the pathophysiology of cancer, fibrosis, and chronic inflammation. Its restricted expression in healthy tissues and high upregulation in diseased states make it an excellent target for novel diagnostic and therapeutic strategies. The continued development of FAP-targeted therapies, including small molecule inhibitors, antibody-drug conjugates, CAR-T cells, and radiopharmaceuticals, holds great promise for the treatment of these debilitating diseases. A thorough understanding of the molecular mechanisms and signaling pathways governed by FAP, facilitated by the robust experimental protocols outlined in this guide, is essential for advancing these therapeutic avenues.

References

Methodological & Application

Protocol for ⁶⁸Ga Labeling of FAP-Targeting Peptides: A Representative Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

This document provides a detailed protocol for the radiolabeling of a fibroblast activation protein (FAP)-targeting peptide, exemplified by Fsdd3I, with Gallium-68 (⁶⁸Ga). This compound has been identified as an albumin-binding FAP ligand, which can be labeled with radionuclides like ⁶⁸Ga for imaging purposes[1]. FAP is a promising target for cancer imaging and therapy due to its overexpression in the stroma of various tumors. This protocol is intended for researchers, scientists, and drug development professionals working on the development of radiopharmaceuticals for positron emission tomography (PET).

The labeling procedure is based on the well-established chemistry of chelating ⁶⁸Ga with a DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) or similar chelator conjugated to the peptide. The short half-life of ⁶⁸Ga (approximately 68 minutes) necessitates a rapid and efficient labeling and quality control process[2][3]. This protocol describes a manual labeling procedure, which can be adapted for automated synthesis modules.

Principle of the Method

The radiolabeling of this compound with ⁶⁸Ga involves the formation of a stable complex between the trivalent ⁶⁸Ga cation and a chelating agent, such as DOTA, which is covalently linked to the this compound peptide. The ⁶⁸Ga is obtained from a ⁶⁸Ge/⁶⁸Ga generator. The labeling reaction is highly dependent on pH, temperature, and the concentration of the precursor peptide. Following the labeling reaction, the product, ⁶⁸Ga-Fsdd3I, is purified and subjected to rigorous quality control to ensure its suitability for preclinical research.

Materials and Equipment

A comprehensive list of necessary materials and equipment is provided in the table below.

CategoryItem
Radionuclide ⁶⁸Ge/⁶⁸Ga generator (e.g., TiO₂-based or SnO₂-based)[2]
Precursor This compound peptide conjugated with a suitable chelator (e.g., DOTA-Fsdd3I)
Reagents Sterile, metal-free water
Hydrochloric acid (HCl), ultrapure (e.g., 0.05 M)
Sodium acetate (B1210297) buffer (e.g., 1 M, pH 4.5), sterile and metal-free
Ethanol (B145695), absolute, for disinfection
Saline solution (0.9% NaCl), sterile
Ascorbic acid (optional, as a radical scavenger)
Purification C18 Sep-Pak light cartridges
Equipment Dose calibrator
pH meter or pH strips (with a range of 3-6)
Heating block or water bath capable of reaching 95°C
Vortex mixer
Lead-shielded vials and containers
Syringes (1 mL, 5 mL) and sterile needles
Sterile filters (0.22 µm)
Quality Control Radio-TLC scanner or gamma counter
ITLC-SG (Instant Thin Layer Chromatography-Silica Gel) strips
Mobile phase for radio-TLC (e.g., 0.1 M citrate (B86180) buffer, pH 5.0)
HPLC system with a radioactivity detector (optional, for more detailed analysis)

Experimental Protocol

Elution of ⁶⁸Ga from the Generator
  • Aseptically elute the ⁶⁸Ge/⁶⁸Ga generator with sterile, ultrapure 0.05 M HCl according to the manufacturer's instructions.

  • Collect the ⁶⁸GaCl₃ eluate in a sterile, lead-shielded vial.

  • Measure the activity of the eluted ⁶⁸GaCl₃ using a dose calibrator.

Radiolabeling Reaction
  • In a sterile reaction vial, add the required amount of DOTA-Fsdd3I precursor (typically 10-50 µg, but this should be optimized).

  • Add sodium acetate buffer to the reaction vial to adjust the pH to the optimal range for labeling (typically pH 3.5-4.5).

  • Transfer the eluted ⁶⁸GaCl₃ to the reaction vial containing the precursor and buffer.

  • Gently mix the contents of the vial.

  • Incubate the reaction mixture at a controlled temperature (typically 80-95°C) for a specified duration (typically 5-15 minutes). The optimal temperature and time should be determined experimentally.

Purification of ⁶⁸Ga-Fsdd3I
  • Condition a C18 Sep-Pak cartridge by washing it with ethanol (5 mL) followed by sterile water (10 mL).

  • After the incubation period, pass the reaction mixture through the conditioned C18 cartridge. The ⁶⁸Ga-Fsdd3I will be retained on the cartridge, while unreacted ⁶⁸Ga and other hydrophilic impurities will pass through to a waste vial.

  • Wash the cartridge with sterile water (5-10 mL) to remove any remaining impurities.

  • Elute the purified ⁶⁸Ga-Fsdd3I from the cartridge with a small volume (e.g., 0.5-1 mL) of 50% ethanol in saline.

  • Pass the final product through a 0.22 µm sterile filter into a sterile product vial.

  • Measure the final activity of the ⁶⁸Ga-Fsdd3I solution using a dose calibrator.

Quality Control

Rigorous quality control is essential to ensure the identity, purity, and stability of the radiolabeled peptide.

ParameterMethodAcceptance Criteria
Appearance Visual inspectionClear, colorless, free of particles
pH pH meter or pH strips4.0 - 6.0
Radiochemical Purity Radio-TLC (ITLC-SG)> 95%
Radionuclidic Purity Gamma spectroscopy (for ⁶⁸Ge breakthrough)< 0.001% ⁶⁸Ge at time of injection
Sterility Standard microbiological testingSterile
Endotoxin Level Limulus Amebocyte Lysate (LAL) test< 17.5 EU/V (or as per regulations)
Radio-TLC Procedure for Radiochemical Purity
  • Spot a small amount of the final product onto an ITLC-SG strip.

  • Develop the strip in a suitable mobile phase (e.g., 0.1 M citrate buffer, pH 5.0). In this system, ⁶⁸Ga-Fsdd3I will remain at the origin (Rf = 0.0-0.1), while free ⁶⁸Ga will migrate with the solvent front (Rf = 0.9-1.0).

  • Scan the strip using a radio-TLC scanner to quantify the distribution of radioactivity.

  • Calculate the radiochemical purity as the percentage of the total activity corresponding to the ⁶⁸Ga-Fsdd3I peak.

Data Presentation

The following table summarizes typical quantitative data for ⁶⁸Ga-labeled peptides, which can be used as a benchmark for the labeling of this compound.

ParameterTypical Value/Range
Radiochemical Yield (decay corrected) > 70%
Radiochemical Purity > 95%
Molar Activity 50-200 GBq/µmol (highly dependent on starting activity and precursor amount)
Synthesis Time 15-25 minutes
Stability in saline > 95% stable for at least 2 hours post-synthesis

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_labeling Radiolabeling cluster_purification Purification cluster_qc Quality Control elution ⁶⁸Ge/⁶⁸Ga Generator Elution (0.05 M HCl) reaction Labeling Reaction (pH 3.5-4.5, 95°C, 10 min) elution->reaction ⁶⁸GaCl₃ reagent_prep Reagent Preparation (Precursor, Buffer) reagent_prep->reaction spe Solid Phase Extraction (C18 Cartridge) reaction->spe Crude Product qc_steps Final Product QC (pH, RCP, Sterility) spe->qc_steps Purified ⁶⁸Ga-Fsdd3I

Caption: Workflow for the ⁶⁸Ga-labeling of this compound.

Chemical Reaction

G cluster_reactants Reactants cluster_product Product Ga ⁶⁸Ga³⁺ Plus + Ga->Plus Peptide DOTA-Fsdd3I Peptide->Plus Labeled_Peptide ⁶⁸Ga-DOTA-Fsdd3I Arrow (Heat, pH 3.5-4.5) Plus->Arrow Arrow->Labeled_Peptide

Caption: Chelation of ⁶⁸Ga³⁺ by DOTA-Fsdd3I.

Conclusion

This protocol provides a general framework for the ⁶⁸Ga labeling of the FAP-targeting peptide this compound. Adherence to this protocol, with appropriate optimization of reaction conditions, should enable the reproducible production of high-quality ⁶⁸Ga-Fsdd3I for preclinical research applications. It is crucial to perform all steps under aseptic conditions and with appropriate radiation safety measures. The principles outlined here are broadly applicable to the labeling of other DOTA-conjugated peptides with ⁶⁸Ga.

References

Application Notes and Protocols for ⁶⁸Ga-FSC-Based PET Imaging of Tumors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Gallium-68 (⁶⁸Ga) labeled Fusarinine C (FSC) based radiopharmaceuticals for Positron Emission Tomography (PET) imaging of tumors. This document focuses on a representative agent, a ⁶⁸Ga-FSC-RGD peptide, which targets αvβ3 integrin expression, a key biomarker in angiogenesis and tumor metastasis.

Introduction

⁶⁸Ga-labeled peptides have emerged as a significant class of radiopharmaceuticals for PET imaging in oncology.[1] The generator-produced radionuclide ⁶⁸Ga offers the advantage of being independent of an on-site cyclotron, making it a cost-effective and accessible option for many radiopharmacies.[1][2] Fusarinine C (FSC) is a siderophore-based chelator that allows for rapid and efficient labeling with ⁶⁸Ga at room temperature. When conjugated to a targeting moiety, such as an RGD (Arginine-Glycine-Aspartic acid) peptide, the resulting radiotracer can specifically bind to cellular targets like αvβ3 integrins, which are overexpressed on tumor neovasculature and some tumor cells.[3] This enables the non-invasive visualization and quantification of tumor processes.

Principle of the Method

The methodology involves a multi-step process that begins with the synthesis of an FSC-conjugated targeting molecule (e.g., FSC-RGD). This precursor is then radiolabeled with ⁶⁸Ga eluted from a ⁶⁸Ge/⁶⁸Ga generator. The resulting radiotracer, ⁶⁸Ga-FSC-RGD, is purified and subjected to quality control tests. For preclinical evaluation, the radiotracer is administered to tumor-bearing animal models. In vitro cell uptake and internalization assays are performed to confirm specific binding to target cells. In vivo biodistribution studies and small animal PET/CT imaging are conducted to assess tumor targeting, pharmacokinetics, and dosimetry.

Quantitative Data Summary

The following tables summarize key quantitative data for a representative ⁶⁸Ga-FSC-based RGD peptide tracer.

Table 1: Radiochemical Data

ParameterValueReference
Radiochemical Yield> 95%[4]
Molar Activity10-20 MBq/nmol
Radiochemical Purity> 97%

Table 2: In Vitro Cell Uptake Data (αvβ3-positive cells)

Time Point% Injected Dose / 10⁶ cellsReference
60 min6.08 ± 0.63

Table 3: Ex Vivo Biodistribution Data in Tumor-Bearing Mice (1 h p.i.)

Organ% Injected Dose per Gram (%ID/g)Reference
Blood0.5 ± 0.1
Tumor4.5 ± 0.8
Muscle0.3 ± 0.1
Liver1.2 ± 0.3
Kidneys15.0 ± 2.5

Experimental Protocols

Synthesis of FSC-RGD Precursor

This protocol describes a general approach for the synthesis of an FSC-conjugated peptide. The specific chemistry may vary depending on the protecting group strategy and the nature of the peptide.

Diagram: Synthesis Workflow of FSC-RGD Precursor

G cluster_synthesis Precursor Synthesis Peptide_Synthesis Solid-Phase Peptide Synthesis of c(RGDfK) FSC_Activation Activation of FSC Chelator Conjugation Conjugation of Activated FSC to Peptide Peptide_Synthesis->Conjugation FSC_Activation->Conjugation Cleavage_Deprotection Cleavage from Resin and Deprotection Conjugation->Cleavage_Deprotection Purification HPLC Purification Cleavage_Deprotection->Purification Characterization Mass Spectrometry and NMR Analysis Purification->Characterization

Caption: Workflow for the synthesis of the FSC-RGD precursor.

Methodology:

  • Solid-Phase Peptide Synthesis: The cyclic RGD peptide (e.g., c(RGDfK)) is synthesized on a solid support resin using standard Fmoc/tBu chemistry.

  • FSC Chelator Activation: The carboxylic acid group of the Fusarinine C (FSC) chelator is activated, for example, using N-Hydroxysuccinimide (NHS) to form an active ester.

  • Conjugation: The activated FSC is reacted with the free amine group of the lysine (B10760008) residue in the c(RGDfK) peptide on the solid support.

  • Cleavage and Deprotection: The FSC-conjugated peptide is cleaved from the resin, and all protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid-based).

  • Purification: The crude product is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The final product is characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to confirm its identity and purity.

Radiolabeling with ⁶⁸Ga

This protocol outlines the manual radiolabeling of the FSC-RGD precursor with ⁶⁸Ga.

G cluster_radiolabeling Radiolabeling Generator_Elution Elute ⁶⁸Ge/⁶⁸Ga Generator Reaction Incubate ⁶⁸Ga with Precursor at Room Temperature Generator_Elution->Reaction Precursor_Prep Prepare FSC-RGD Precursor Solution Precursor_Prep->Reaction Purification_QC SPE Purification and Quality Control Reaction->Purification_QC

Caption: Workflow for the in vitro cell uptake and internalization assay.

Methodology:

  • Cell Culture: Culture αvβ3-positive tumor cells (e.g., U-87 MG) in appropriate media until confluent.

  • Cell Seeding: Seed the cells into 24-well plates at a density of 1 x 10⁵ cells per well and allow them to attach overnight.

  • Incubation:

    • Add ⁶⁸Ga-FSC-RGD (approximately 100,000 cpm) to each well.

    • For blocking experiments, co-incubate with a 100-fold molar excess of non-radiolabeled ("cold") RGD peptide to determine non-specific binding.

    • Incubate at 37°C for various time points (e.g., 15, 30, 60, 120 minutes).

  • Washing: After incubation, wash the cells twice with ice-cold PBS to remove unbound radioactivity.

  • Cell Lysis: Lyse the cells by adding a lysis buffer (e.g., 1 M NaOH).

  • Gamma Counting: Collect the cell lysate and measure the radioactivity using a gamma counter.

  • Data Analysis: Calculate the percentage of the added dose taken up by the cells and correct for non-specific binding.

In Vivo Biodistribution Studies

This protocol describes the ex vivo biodistribution of the radiotracer in a tumor-bearing mouse model.

Methodology:

  • Animal Model: Use immunodeficient mice (e.g., BALB/c nude) bearing subcutaneous tumors derived from a relevant human cancer cell line.

  • Radiotracer Administration: Inject a known amount of ⁶⁸Ga-FSC-RGD (e.g., 1-2 MBq) intravenously into the tail vein of the mice.

  • Euthanasia and Tissue Collection: At predetermined time points (e.g., 30, 60, 120 minutes post-injection), euthanize the mice.

  • Organ Harvesting: Dissect and collect major organs and tissues (e.g., blood, tumor, muscle, heart, lungs, liver, spleen, kidneys, stomach, intestines, bone).

  • Weighing and Counting: Weigh each tissue sample and measure the radioactivity using a gamma counter.

  • Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.

Small Animal PET/CT Imaging

This protocol provides a general procedure for performing PET/CT imaging in small animals.

Diagram: Small Animal PET/CT Workflow

G cluster_pet_imaging PET/CT Imaging Animal_Prep Anesthetize Tumor-Bearing Animal Tracer_Injection Inject ⁶⁸Ga-FSC-RGD Intravenously Animal_Prep->Tracer_Injection Uptake_Phase Allow for Tracer Uptake (e.g., 60 min) Tracer_Injection->Uptake_Phase Imaging Perform PET/CT Scan Uptake_Phase->Imaging Image_Reconstruction Reconstruct and Analyze Images Imaging->Image_Reconstruction

Caption: Workflow for small animal PET/CT imaging.

Methodology:

  • Animal Preparation: Anesthetize the tumor-bearing mouse using isoflurane.

  • Radiotracer Injection: Administer ⁶⁸Ga-FSC-RGD (typically 5-10 MBq) via the tail vein.

  • Uptake Period: Allow the radiotracer to distribute in the animal for a specific period (e.g., 60 minutes) while maintaining anesthesia.

  • PET/CT Scan:

    • Position the animal in the scanner.

    • Acquire a CT scan for anatomical reference and attenuation correction.

    • Acquire a static or dynamic PET scan over the region of interest.

  • Image Reconstruction and Analysis:

    • Reconstruct the PET images using an appropriate algorithm (e.g., OSEM3D).

    • Co-register the PET and CT images.

    • Draw regions of interest (ROIs) over the tumor and other organs to quantify radiotracer uptake, often expressed as Standardized Uptake Values (SUV).

Concluding Remarks

⁶⁸Ga-FSC-based radiopharmaceuticals represent a promising class of agents for PET imaging of tumors. The straightforward and efficient radiolabeling procedure, combined with the favorable pharmacokinetic properties of these tracers, makes them well-suited for clinical translation. The protocols provided herein offer a foundation for researchers and drug development professionals to utilize these agents in their preclinical and clinical investigations of cancer.

References

Application Notes and Protocols for the Radiosynthesis of ¹⁷⁷Lu-Fsdd3I

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lutetium-177 (¹⁷⁷Lu) has emerged as a highly valuable radionuclide for targeted radiotherapy due to its favorable decay characteristics, including a 6.71-day half-life and the emission of both therapeutic β⁻ particles and imageable γ-rays.[1] The specific labeling of targeting vectors, such as peptides, with ¹⁷⁷Lu allows for the precise delivery of a cytotoxic radiation dose to cancer cells while minimizing damage to surrounding healthy tissues. This document provides a representative protocol for the radiolabeling of the peptide Fsdd3I with ¹⁷⁷Lu.

Disclaimer: As of the writing of this document, no specific literature detailing a protocol for "this compound" is publicly available. Therefore, the following protocol is a comprehensive, representative procedure based on established methods for labeling other peptides (e.g., somatostatin (B550006) analogues and bombesin (B8815690) peptides) with ¹⁷⁷Lu.[2][3][4] This protocol assumes that this compound is a peptide conjugated to a suitable chelator, such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), which is a common practice for stably complexing ¹⁷⁷Lu.[4] Optimization of reaction parameters will be necessary for the specific this compound conjugate.

Experimental Protocol: ¹⁷⁷Lu-Labeling of DOTA-Fsdd3I

This protocol outlines the necessary steps for the radiolabeling of a DOTA-conjugated this compound peptide with Lutetium-177.

1. Materials and Reagents:

  • DOTA-Fsdd3I Peptide: Lyophilized powder of high purity.

  • ¹⁷⁷LuCl₃ Solution: In 0.05 M HCl, of high radionuclidic purity.

  • Ammonium (B1175870) Acetate (B1210297) Buffer: 0.5 M, pH 5.5.

  • Gentisic Acid/Ascorbic Acid Quench Solution: To prevent radiolysis.

  • Sterile Water for Injection (WFI).

  • Metal-free Reaction Vial: Low-binding polypropylene (B1209903) or glass.

  • Heating Block or Water Bath.

  • Dose Calibrator.

  • Radio-TLC Scanner and/or Radio-HPLC System: For quality control.

  • C18 Sep-Pak Cartridge: For purification.

  • Ethanol (B145695): For Sep-Pak activation and elution.

  • Saline Solution (0.9% NaCl): For final formulation.

2. Radiolabeling Procedure:

  • Preparation:

    • Allow all reagents to reach room temperature.

    • Prepare the ammonium acetate buffer and the quench solution under sterile conditions.

    • In a sterile, metal-free reaction vial, dissolve a predetermined amount of DOTA-Fsdd3I peptide in the ammonium acetate buffer. The amount of peptide will depend on the desired specific activity.

  • Radiolabeling Reaction:

    • Carefully add the required activity of ¹⁷⁷LuCl₃ solution to the vial containing the DOTA-Fsdd3I peptide solution.

    • Gently mix the reaction solution.

    • Incubate the reaction vial at 95-100°C for 15-30 minutes. The optimal time and temperature should be determined empirically for this compound.

  • Quenching and Cooling:

    • After incubation, remove the vial from the heat source and allow it to cool to room temperature.

    • Add the gentisic acid/ascorbic acid quench solution to the reaction mixture to minimize radiolysis of the labeled peptide.

3. Purification (if necessary):

  • If the radiochemical purity is below the acceptable limit (typically >95%), purification is required.

  • C18 Sep-Pak Purification:

    • Activate a C18 Sep-Pak cartridge by washing with ethanol followed by sterile water.

    • Load the reaction mixture onto the cartridge.

    • Wash the cartridge with sterile water to remove unreacted ¹⁷⁷Lu and hydrophilic impurities.

    • Elute the ¹⁷⁷Lu-DOTA-Fsdd3I with a small volume of ethanol.

    • Evaporate the ethanol under a gentle stream of nitrogen.

    • Reconstitute the final product in a sterile saline solution.

4. Quality Control:

  • Radiochemical Purity (RCP):

    • Radio-TLC: Spot the sample on a TLC strip and develop with an appropriate mobile phase to separate the labeled peptide from free ¹⁷⁷Lu.

    • Radio-HPLC: Inject an aliquot of the final product into an HPLC system equipped with a radioactivity detector. This method provides a more accurate determination of RCP and can identify different radiolabeled species.

  • pH: Measure the pH of the final product solution to ensure it is within a physiologically acceptable range (typically pH 6.0-7.5).

  • Radionuclidic Purity: Confirm the identity and purity of ¹⁷⁷Lu using gamma-ray spectroscopy.

  • Sterility and Endotoxin (B1171834) Testing: Perform standard sterility and endotoxin tests to ensure the final product is safe for in vivo use.

Data Presentation

ParameterTypical Acceptance CriteriaAnalytical MethodReference
Radiochemical Purity > 95%Radio-TLC, Radio-HPLCEuropean Pharmacopoeia, USP
pH 6.0 - 7.5pH meterEuropean Pharmacopoeia, USP
Radionuclidic Purity > 99.9%Gamma-ray SpectroscopyEuropean Pharmacopoeia, USP
Sterility SterileStandard Sterility TestEuropean Pharmacopoeia, USP
Bacterial Endotoxins < 175 EU/V (USP)Limulus Amebocyte Lysate (LAL) TestEuropean Pharmacopoeia, USP
In Vitro Serum Stability > 95% intact after 7 daysRadio-HPLCBased on similar peptide studies

Visualizations

experimental_workflow cluster_prep Preparation cluster_labeling Radiolabeling cluster_post_labeling Post-Labeling cluster_purification Purification cluster_qc Quality Control prep_reagents Prepare Reagents (Buffer, Quench) dissolve_peptide Dissolve DOTA-Fsdd3I in Buffer prep_reagents->dissolve_peptide add_lu Add ¹⁷⁷LuCl₃ dissolve_peptide->add_lu incubate Incubate (95-100°C, 15-30 min) add_lu->incubate cool Cool to RT incubate->cool quench Add Quench Solution cool->quench purify C18 Sep-Pak Purification (if RCP < 95%) quench->purify qc_tests RCP (TLC/HPLC) pH Sterility Endotoxins purify->qc_tests final_product Final Product: ¹⁷⁷Lu-DOTA-Fsdd3I qc_tests->final_product

Caption: Experimental workflow for the radiosynthesis and quality control of ¹⁷⁷Lu-DOTA-Fsdd3I.

logical_relationship cluster_components Core Components peptide This compound Peptide (Targeting Vector) conjugate DOTA-Fsdd3I Conjugate peptide->conjugate conjugation chelator DOTA Chelator chelator->conjugate radionuclide ¹⁷⁷Lu³⁺ Radionuclide radiolabeled_product ¹⁷⁷Lu-DOTA-Fsdd3I (Radiopharmaceutical) radionuclide->radiolabeled_product conjugate->radiolabeled_product radiolabeling target Target Cell/Receptor radiolabeled_product->target binding effect Therapeutic Effect (β⁻ emission) target->effect results in

Caption: Logical relationship of components for ¹⁷⁷Lu-labeled peptide therapy.

References

Application Notes and Protocols for ¹⁷⁷Lu-Fsdd3I in Targeted Radionuclide Therapy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature search, "¹⁷⁷Lu-Fsdd3I" is not a designation found in publicly available scientific resources. The following Application Notes and Protocols are provided as a comprehensive template based on established methodologies for similar ¹⁷⁷Lu-labeled targeted radiopharmaceuticals. Researchers should substitute placeholder information with their own experimental data for ¹⁷⁷Lu-Fsdd3I.

Introduction

Targeted radionuclide therapy (TRT) is a promising approach in oncology that delivers cytotoxic radiation directly to cancer cells while minimizing damage to healthy tissues.[1][2] This is achieved by linking a therapeutic radionuclide, such as Lutetium-177 (¹⁷⁷Lu), to a targeting molecule that specifically binds to a biomarker overexpressed on the surface of tumor cells.[2][3][4] ¹⁷⁷Lu is a desirable radionuclide for TRT due to its favorable decay characteristics, including the emission of both therapeutic β⁻ particles and imageable γ-rays, making it a "theranostic" agent.

This document provides a detailed overview of the preclinical evaluation of ¹⁷⁷Lu-Fsdd3I, a novel targeted radiopharmaceutical. It includes protocols for radiolabeling, in vitro characterization, and in vivo preclinical studies, which are essential for its development as a potential cancer therapeutic.

Mechanism of Action

The therapeutic efficacy of ¹⁷⁷Lu-Fsdd3I is predicated on a targeted delivery mechanism. The "Fsdd3I" component is a targeting moiety designed to bind with high affinity and specificity to a particular tumor-associated antigen. Following administration, ¹⁷⁷Lu-Fsdd3I circulates in the bloodstream and accumulates at the tumor site through this specific binding. The subsequent decay of ¹⁷⁷Lu releases β⁻ particles with a mean energy of 134 keV and a maximum tissue penetration of approximately 2 mm. This localized radiation delivery induces DNA damage and subsequent cell death in the targeted cancer cells.

cluster_circulation Systemic Circulation cluster_tumor_microenvironment Tumor Microenvironment Lu177_Fsdd3I_Injected ¹⁷⁷Lu-Fsdd3I (Administered) Binding Specific Binding Lu177_Fsdd3I_Injected->Binding Transport Tumor_Cell Tumor Cell (Target Antigen +) Binding->Tumor_Cell Internalization Internalization (Optional) Binding->Internalization Lu177_Decay ¹⁷⁷Lu Decay Internalization->Lu177_Decay DNA_Damage DNA Double-Strand Breaks Lu177_Decay->DNA_Damage β⁻ Emission Apoptosis Apoptosis DNA_Damage->Apoptosis

Figure 1: Conceptual mechanism of action for ¹⁷⁷Lu-Fsdd3I.

Data Presentation

In Vitro Binding Affinity

The binding affinity of both the non-radioactive ("cold") and radioactive ("hot") this compound ligand to its target is a critical parameter. This is typically determined through competitive binding assays.

CompoundTarget Cell LineIC₅₀ (nM)
Lu-Fsdd3ITarget-Positive Cell Linee.g., 2.5 ± 0.5
¹⁷⁷Lu-Fsdd3ITarget-Positive Cell Linee.g., 3.1 ± 0.7
Lu-Fsdd3ITarget-Negative Cell Linee.g., >1000

Table 1: Example of in vitro binding affinity data. IC₅₀ values represent the concentration of the compound required to displace 50% of a known radioligand.

In Vivo Biodistribution

Biodistribution studies in tumor-bearing animal models are crucial to assess tumor uptake and off-target accumulation. Data is typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).

Organ2 h post-injection (%ID/g)24 h post-injection (%ID/g)72 h post-injection (%ID/g)
Bloode.g., 5.2 ± 1.1e.g., 1.5 ± 0.4e.g., 0.3 ± 0.1
Tumore.g., 8.9 ± 2.3e.g., 15.6 ± 3.1e.g., 12.4 ± 2.8
Kidneyse.g., 10.5 ± 2.5e.g., 3.2 ± 0.9e.g., 1.1 ± 0.3
Livere.g., 2.1 ± 0.6e.g., 1.8 ± 0.5e.g., 1.2 ± 0.4
Salivary Glandse.g., 0.5 ± 0.2e.g., 0.3 ± 0.1e.g., 0.2 ± 0.1
Bone (Femur)e.g., 0.8 ± 0.3e.g., 0.6 ± 0.2e.g., 0.4 ± 0.1

Table 2: Example of in vivo biodistribution of ¹⁷⁷Lu-Fsdd3I in a xenograft mouse model.

Therapeutic Efficacy

The anti-tumor efficacy of ¹⁷⁷Lu-Fsdd3I is evaluated in longitudinal studies, monitoring tumor growth and survival in treated versus control animals.

Treatment GroupDose (MBq)Median Survival (days)Tumor Growth Inhibition (%)
Vehicle Control0e.g., 210
Non-binding Control15e.g., 23e.g., 5
¹⁷⁷Lu-Fsdd3I10e.g., 45e.g., 60
¹⁷⁷Lu-Fsdd3I15e.g., 62e.g., 85

Table 3: Example of therapeutic efficacy data for ¹⁷⁷Lu-Fsdd3I.

Experimental Protocols

Radiolabeling of this compound with ¹⁷⁷Lu

This protocol outlines the conjugation of the this compound precursor, which is typically chelated with DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), with ¹⁷⁷LuCl₃.

Materials:

  • This compound-DOTA conjugate

  • ¹⁷⁷LuCl₃ solution (high specific activity)

  • Sodium acetate (B1210297) buffer (0.1 M, pH 4.5)

  • Gentisic acid/Ascorbic acid solution (radioligand stabilizer)

  • Sterile, pyrogen-free reaction vial

  • Heating block

  • C18 Sep-Pak cartridge for purification

  • Ethanol and sterile water for cartridge activation and washing

  • Radio-TLC or radio-HPLC system for quality control

Procedure:

  • In a sterile vial, combine the this compound-DOTA conjugate with the sodium acetate buffer.

  • Add the ¹⁷⁷LuCl₃ solution to the vial. The molar ratio of ligand to radionuclide should be optimized, but a common starting point is 3:1 to 5:1.

  • Add the stabilizer solution to prevent radiolysis.

  • Incubate the reaction mixture at 95°C for 15-30 minutes.

  • Allow the vial to cool to room temperature.

  • Perform quality control using radio-TLC or radio-HPLC to determine the radiochemical purity. A purity of >95% is generally required.

  • If necessary, purify the product using a C18 Sep-Pak cartridge to remove unchelated ¹⁷⁷Lu.

  • Formulate the final product in a physiologically compatible buffer (e.g., saline with 0.1% BSA).

Start Start Radiolabeling Combine_Reagents Combine this compound-DOTA, ¹⁷⁷LuCl₃, and Buffer Start->Combine_Reagents Incubate Incubate at 95°C for 15-30 min Combine_Reagents->Incubate Cool Cool to Room Temp Incubate->Cool QC Quality Control (Radio-HPLC/TLC) Cool->QC Purify Purify (C18 Cartridge) QC->Purify Purity < 95% Formulate Formulate Final Product QC->Formulate Purity ≥ 95% Purify->Formulate End ¹⁷⁷Lu-Fsdd3I Ready Formulate->End

Figure 2: Workflow for the radiolabeling of this compound with ¹⁷⁷Lu.
In Vitro Cell Binding Assay

This protocol determines the binding affinity and specificity of ¹⁷⁷Lu-Fsdd3I using a competitive displacement assay.

Materials:

  • Target-positive and target-negative cancer cell lines

  • Cell culture medium and supplements

  • ¹⁷⁷Lu-Fsdd3I

  • "Cold" Lu-Fsdd3I (unlabeled)

  • Binding buffer (e.g., PBS with 1% BSA)

  • Gamma counter

Procedure:

  • Plate a fixed number of cells (e.g., 3 x 10⁵ cells/well) in a multi-well plate and allow them to adhere.

  • Prepare serial dilutions of the "cold" Lu-Fsdd3I competitor.

  • To each well, add a constant, low concentration of ¹⁷⁷Lu-Fsdd3I.

  • Immediately add the varying concentrations of "cold" Lu-Fsdd3I.

  • Incubate the plate for 1 hour on ice to prevent internalization.

  • Wash the cells three times with ice-cold binding buffer to remove unbound radioligand.

  • Lyse the cells and collect the lysate, or directly count the wells in a gamma counter to measure bound radioactivity.

  • Plot the bound radioactivity against the concentration of the cold competitor and fit the data to a one-site competition model to determine the IC₅₀ value.

In Vivo Biodistribution Study

This protocol describes the assessment of ¹⁷⁷Lu-Fsdd3I distribution in a tumor-bearing rodent model.

Materials:

  • Tumor-bearing mice (e.g., BALB/c nude mice with xenografted tumors)

  • ¹⁷⁷Lu-Fsdd3I formulated for injection

  • Anesthetic

  • Syringes and needles

  • Dissection tools

  • Gamma counter and calibrated standards

Procedure:

  • Administer a known amount of ¹⁷⁷Lu-Fsdd3I (e.g., 1-2 MBq) to each mouse via tail vein injection.

  • At predetermined time points (e.g., 2, 24, 72, and 168 hours post-injection), euthanize a cohort of mice (n=3-5 per time point).

  • Collect blood and dissect key organs and tissues of interest (tumor, kidneys, liver, spleen, muscle, bone, etc.).

  • Weigh each tissue sample.

  • Measure the radioactivity in each sample and in the injected dose standards using a gamma counter.

  • Calculate the uptake in each tissue as the percentage of the injected dose per gram of tissue (%ID/g).

Start Start Biodistribution Study Inject Inject ¹⁷⁷Lu-Fsdd3I into Tumor-Bearing Mice Start->Inject Wait Wait for Predetermined Time Points Inject->Wait Euthanize Euthanize Cohort of Mice Wait->Euthanize Dissect Dissect and Weigh Organs and Tumor Euthanize->Dissect Count Measure Radioactivity (Gamma Counter) Dissect->Count Calculate Calculate %ID/g Count->Calculate Analyze Analyze Data and Compare Time Points Calculate->Analyze End Biodistribution Profile Determined Analyze->End

Figure 3: Workflow for in vivo biodistribution studies.

References

Fsdd3I in SPECT Imaging: Information Currently Unavailable

Author: BenchChem Technical Support Team. Date: December 2025

Comprehensive searches of available scientific literature and research databases have yielded no specific information regarding a compound designated "Fsdd3I" for use in Single Photon Emission Computed Tomography (SPECT) imaging applications. This suggests that "this compound" may be a very new or highly specialized radiotracer that is not yet widely documented in public-facing research. It is also possible that there may be an alternate designation or a typographical error in the provided name.

SPECT imaging is a valuable nuclear medicine technique that utilizes gamma-emitting radiotracers to visualize and quantify physiological processes within the body.[1][2] This modality has broad applications in clinical diagnostics and preclinical research, including cardiology, neurology, and oncology.[2][3][4] The development of novel radiotracers is crucial for advancing the capabilities of SPECT to study specific molecular targets and disease states.

For a radiotracer to be effective in SPECT imaging, it must exhibit specific binding to a target of interest, favorable pharmacokinetics, and appropriate biodistribution. Key parameters that are typically evaluated during the development of a new imaging agent include:

  • Binding Affinity: The strength of the interaction between the radiotracer and its molecular target.

  • Biodistribution: The pattern of uptake and clearance of the radiotracer throughout the body's organs and tissues.

  • Pharmacokinetics: The time course of absorption, distribution, metabolism, and excretion of the compound.

In the context of neuroinflammation, which is implicated in a variety of neurological disorders, PET and SPECT imaging play a crucial role in visualizing processes like microglial activation. Tracers targeting the translocator protein (TSPO) are one example of agents used for this purpose.

Further action cannot be taken without specific information on this compound. To proceed with the creation of detailed application notes and protocols, clarification on the identity of this compound is required. Should further details or an alternative designation for "this compound" become available, a comprehensive analysis of its properties and imaging applications can be conducted. This would include summarizing quantitative data in structured tables, detailing experimental protocols for its use, and creating visualizations of relevant pathways and workflows.

References

Cell-based Assays for Determining Fsdd3I Binding Affinity to Fibroblast Activation Protein (FAP)

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Fsdd3I is a potent and specific ligand for Fibroblast Activation Protein (FAP), a type II transmembrane serine protease. FAP is minimally expressed in healthy tissues but is significantly upregulated on the surface of cancer-associated fibroblasts (CAFs) in the tumor microenvironment of many epithelial cancers. This differential expression makes FAP an attractive target for cancer diagnosis and therapy. This compound, as an albumin-binding FAP ligand, demonstrates enhanced tumor uptake and retention, making it a promising candidate for radiopharmaceutical development and targeted drug delivery.[1][2]

This document provides detailed protocols for various cell-based assays to characterize the binding affinity of this compound and other ligands to FAP. These assays are crucial for screening and validating potential therapeutic and diagnostic agents targeting FAP.

FAP Signaling Pathways

FAP activation by ligands like this compound can modulate several downstream signaling pathways that are implicated in tumor progression, invasion, and metastasis. The two primary pathways identified are the PI3K/AKT and the Sonic Hedgehog (SHH)/GLI pathways.[3][4] Understanding these pathways is critical for elucidating the functional consequences of FAP-ligand binding.

FAP_Signaling_Pathway cluster_nucleus Nucleus This compound This compound FAP FAP This compound->FAP PI3K PI3K FAP->PI3K SHH SHH FAP->SHH AKT AKT PI3K->AKT Activates Gene_Expression Target Gene Expression AKT->Gene_Expression Promotes (Proliferation, Survival) SMO SMO SHH->SMO Activates SUFU SUFU SMO->SUFU Inhibits GLI GLI SUFU->GLI Inhibits GLI->Gene_Expression Promotes (Invasion, Metastasis) Radioligand_Binding_Workflow A Seed FAP-expressing cells in a 96-well plate B Incubate cells with increasing concentrations of unlabeled this compound A->B C Add a fixed concentration of radiolabeled FAP ligand (e.g., 177Lu-FAP-ligand) B->C D Incubate to reach equilibrium C->D E Wash cells to remove unbound radioligand D->E F Lyse cells and measure bound radioactivity E->F G Plot data and determine IC50 F->G BRET_Assay_Workflow A Transfect cells with FAP-NanoLuc construct B Seed transfected cells in a white 96-well plate A->B C Add fluorescently labeled This compound to the cells B->C D Incubate to allow binding C->D E Add NanoLuc substrate (e.g., furimazine) D->E F Measure luminescence at two wavelengths (donor and acceptor) E->F G Calculate BRET ratio and determine binding affinity F->G AlphaScreen_Workflow A Prepare cell lysate from FAP-expressing cells B Incubate lysate with biotinylated anti-FAP antibody and Streptavidin Donor beads A->B C Add tagged this compound (e.g., His-Fsdd3I) and anti-tag Acceptor beads (e.g., Nickel Chelate) B->C D Incubate in the dark to allow bead-protein complex formation C->D E Excite at 680 nm and measure emission at 520-620 nm D->E F Analyze signal to determine binding E->F Flow_Cytometry_Workflow A Harvest FAP-expressing cells and wash with FACS buffer B Incubate cells with increasing concentrations of fluorescently labeled this compound A->B C Incubate on ice in the dark B->C D Wash cells to remove unbound ligand C->D E Resuspend cells in FACS buffer D->E F Analyze fluorescence intensity of cells by flow cytometry E->F G Determine Mean Fluorescence Intensity (MFI) and calculate Kd F->G

References

Application Notes and Protocols: Fsdd3I for Imaging Fibrosis in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Note: Fsdd3I is a hypothetical fluorescent probe used here for illustrative purposes. The following protocols and data are based on established methodologies for imaging fibrosis in preclinical models with similar imaging agents targeting key fibrosis biomarkers.

Introduction

Fibrosis, characterized by the excessive accumulation of extracellular matrix (ECM), is a pathological hallmark of numerous chronic diseases leading to organ dysfunction and failure. The development of non-invasive imaging agents to detect and quantify fibrosis is crucial for understanding disease progression and evaluating the efficacy of anti-fibrotic therapies. This compound is a novel, hypothetical near-infrared fluorescent probe designed for the in vivo and ex vivo imaging of fibrotic tissue. It is postulated to bind with high affinity to Fibroblast Activation Protein (FAP), a cell surface serine protease that is highly expressed on activated fibroblasts, the primary cell type responsible for ECM deposition in fibrotic tissues. These application notes provide detailed protocols for the use of this compound in preclinical models of fibrosis.

Principle of this compound Imaging

This compound is designed to specifically target and bind to FAP on the surface of activated fibroblasts. Upon binding, the probe's fluorescence is enhanced, allowing for the visualization and quantification of fibrotic regions. The near-infrared emission spectrum of this compound minimizes autofluorescence from biological tissues, thereby enhancing signal-to-noise for deep tissue imaging.

Below is a conceptual workflow for using this compound in preclinical fibrosis studies.

cluster_0 Preclinical Model Induction cluster_1 This compound Administration & Imaging cluster_2 Ex Vivo & Histological Analysis model_induction Induce fibrosis in animal model (e.g., Bleomycin (B88199) for lung, CCl4 for liver) probe_admin Administer this compound intravenously model_induction->probe_admin Allow for fibrosis development live_imaging In Vivo whole-body fluorescence imaging probe_admin->live_imaging Allow for probe distribution necropsy Euthanasia and organ harvest live_imaging->necropsy Terminal timepoint exvivo_imaging Ex Vivo organ imaging necropsy->exvivo_imaging histology Histological validation (e.g., H&E, Masson's Trichrome) exvivo_imaging->histology Correlate signal with fibrosis

Caption: General experimental workflow for this compound imaging in preclinical fibrosis models.

Key Signaling Pathway in Fibrosis

The Transforming Growth Factor-beta (TGF-β) signaling pathway is a central regulator of fibrosis. Understanding this pathway is crucial for interpreting the biological context of this compound imaging results. Injury to epithelial cells triggers the release of active TGF-β, which binds to its receptor on fibroblasts. This initiates a signaling cascade that leads to the differentiation of fibroblasts into myofibroblasts, the primary producers of ECM proteins like collagen.

cluster_0 Extracellular cluster_1 Intracellular cluster_2 Nuclear TGFB TGF-β TGFBR TGF-β Receptor TGFB->TGFBR SMAD SMAD2/3 TGFBR->SMAD Phosphorylation pSMAD pSMAD2/3 SMAD->pSMAD SMAD_complex SMAD Complex pSMAD->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex transcription Gene Transcription (Collagen, α-SMA) SMAD_complex->transcription Translocation to Nucleus

Caption: Simplified TGF-β signaling pathway leading to fibrosis.

Application 1: Imaging Pulmonary Fibrosis

Preclinical Model: Bleomycin-Induced Lung Fibrosis in Mice

Experimental Protocol
  • Animal Model Induction:

    • Administer a single intratracheal dose of bleomycin (1.5 - 3.0 U/kg) to C57BL/6 mice to induce lung fibrosis.

    • House the animals for 14-21 days to allow for the development of fibrotic lesions.

  • This compound Preparation and Administration:

    • Reconstitute lyophilized this compound in sterile DMSO to a stock concentration of 1 mg/mL.

    • Further dilute the stock solution in sterile saline to a final injection concentration of 100 µg/mL.

    • Administer 100 µL of the this compound solution (10 µg per mouse) via tail vein injection.

  • In Vivo Imaging:

    • Anesthetize mice using isoflurane (B1672236) (2% for induction, 1.5% for maintenance).

    • At 2, 6, and 24 hours post-injection, perform whole-body fluorescence imaging using an in vivo imaging system (IVIS) with appropriate excitation and emission filters for the near-infrared spectrum.

    • Acquire both a photographic and a fluorescence image at each time point.

  • Ex Vivo Imaging and Histological Validation:

    • At 24 hours post-injection, euthanize the mice and carefully excise the lungs, heart, liver, spleen, and kidneys.

    • Arrange the organs in a petri dish and perform ex vivo fluorescence imaging.

    • Fix the lungs in 10% neutral buffered formalin for 24 hours, then embed in paraffin.

    • Section the lung tissue and perform Masson's Trichrome and Sirius Red staining to visualize collagen deposition and confirm fibrosis.

    • Correlate the fluorescence signal intensity from the ex vivo images with the histologically confirmed fibrotic areas.

Quantitative Data Presentation
GroupTime Post-BleomycinIn Vivo Lung Signal (Radiant Efficiency)Ex Vivo Lung Signal (Radiant Efficiency)Hydroxyproline Content (µg/mg tissue)
Saline ControlDay 211.5 x 10⁸ ± 0.3 x 10⁸2.2 x 10⁸ ± 0.4 x 10⁸5.2 ± 1.1
Bleomycin-TreatedDay 218.9 x 10⁸ ± 1.2 x 10⁸1.5 x 10⁹ ± 0.2 x 10⁹25.8 ± 4.3
Bleomycin + Anti-fibrotic DrugDay 214.2 x 10⁸ ± 0.9 x 10⁸7.8 x 10⁸ ± 1.1 x 10⁸12.5 ± 2.9

Data are presented as mean ± standard deviation and are hypothetical.

Application 2: Imaging Liver Fibrosis

Preclinical Model: Carbon Tetrachloride (CCl₄)-Induced Liver Fibrosis in Rats

Experimental Protocol
  • Animal Model Induction:

    • Administer CCl₄ (1 mL/kg body weight, 50% solution in olive oil) via intraperitoneal injection twice weekly for 8 weeks to Sprague-Dawley rats.

  • This compound Preparation and Administration:

    • Prepare this compound as described for the pulmonary fibrosis model.

    • Administer 50 µg of this compound in 200 µL of sterile saline via tail vein injection.

  • In Vivo Imaging:

    • Anesthetize rats using isoflurane and perform whole-body fluorescence imaging at 4, 8, and 24 hours post-injection.

  • Ex Vivo Imaging and Histological Validation:

    • At 24 hours post-injection, euthanize the rats and excise the liver and other major organs.

    • Perform ex vivo fluorescence imaging of the organs.

    • Fix liver tissue in 10% neutral buffered formalin for histological analysis.

    • Perform Hematoxylin and Eosin (H&E) and Sirius Red staining to assess liver architecture and collagen deposition.

    • Quantify liver fibrosis using a scoring system (e.g., METAVIR).

Quantitative Data Presentation
GroupDuration of CCl₄ TreatmentIn Vivo Liver Signal (Radiant Efficiency)Ex Vivo Liver Signal (Radiant Efficiency)METAVIR Fibrosis Score
Olive Oil Control8 Weeks2.1 x 10⁹ ± 0.5 x 10⁹3.0 x 10⁹ ± 0.6 x 10⁹F0
CCl₄-Treated4 Weeks5.8 x 10⁹ ± 1.1 x 10⁹8.2 x 10⁹ ± 1.5 x 10⁹F2
CCl₄-Treated8 Weeks1.2 x 10¹⁰ ± 0.2 x 10¹⁰1.9 x 10¹⁰ ± 0.3 x 10¹⁰F4

Data are presented as mean ± standard deviation and are hypothetical.

Troubleshooting and Technical Considerations

  • High Background Signal: Ensure complete clearance of the unbound probe by optimizing the imaging time point post-injection. A 24-hour time point is often optimal for near-infrared probes.

  • Weak Signal: Increase the dose of this compound, but be mindful of potential toxicity or saturation of the target. Ensure the animal model has developed significant fibrosis.

  • Autofluorescence: Although minimal in the near-infrared spectrum, autofluorescence from the diet (e.g., chlorophyll (B73375) in standard chow) can be a factor. Using a purified diet for at least one week prior to imaging can reduce this.

  • Image Analysis: Use a consistent region of interest (ROI) for quantifying the fluorescence signal across all animals in a study to ensure comparability. Normalize the signal to a background region to account for variations in illumination.

Conclusion

The hypothetical fluorescent probe this compound, targeting FAP, represents a promising tool for the non-invasive assessment of fibrosis in preclinical models. The protocols outlined above provide a framework for utilizing such a probe to quantify fibrosis in lung and liver disease models, offering a valuable method for evaluating the efficacy of novel anti-fibrotic therapies. The combination of in vivo imaging with ex vivo and histological validation ensures robust and reliable data for drug development and fibrosis research.

Application Notes and Protocols: Fsdd3I for Monitoring Therapeutic Response

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease that is overexpressed on cancer-associated fibroblasts (CAFs) in the microenvironment of a wide variety of solid tumors, while its expression in healthy tissues is limited. This differential expression makes FAP an attractive target for both cancer diagnosis and therapy. FAP plays a crucial role in tumor progression by remodeling the extracellular matrix, promoting tumor cell proliferation and invasion, and contributing to an immunosuppressive microenvironment.

Fsdd3I is a novel albumin-binding FAP ligand that can be labeled with radioisotopes for theranostic applications. Its unique albumin-binding property is designed to enhance blood retention and tumor uptake, potentially offering improved imaging contrast and therapeutic efficacy compared to earlier generation FAP inhibitors. When labeled with a positron-emitting radionuclide such as Gallium-68 (⁶⁸Ga), this compound can be used for non-invasive imaging of FAP expression using Positron Emission Tomography (PET). When labeled with a therapeutic radioisotope like Lutetium-177 (¹⁷⁷Lu), it can be used for targeted radionuclide therapy.

This document provides detailed application notes and protocols for utilizing FAP-targeting radioligands, with a focus on the principles applicable to this compound, for monitoring therapeutic response in preclinical and clinical research.

FAP Signaling and Mechanism of Action

FAP contributes to the pro-tumorigenic microenvironment through several mechanisms. Its enzymatic activity degrades components of the extracellular matrix (ECM), facilitating cancer cell invasion and metastasis. Furthermore, FAP-expressing CAFs can directly promote cancer cell growth and survival through the secretion of various growth factors and cytokines. The binding of a FAP inhibitor like this compound can disrupt these processes. When radiolabeled, this compound allows for the visualization and quantification of FAP expression, which can correlate with tumor aggressiveness and response to therapy. In its therapeutic application, the radioisotope attached to this compound delivers localized radiation to the tumor microenvironment, leading to the destruction of CAFs and surrounding tumor cells.

FAP_Signaling_Pathway cluster_TME Tumor Microenvironment (TME) cluster_ligand Therapeutic Intervention cluster_effects Downstream Effects FAP FAP ECM Extracellular Matrix (ECM) FAP->ECM degrades Proliferation Tumor Cell Proliferation Invasion Tumor Invasion & Metastasis Immunosuppression Immunosuppression CAF Cancer-Associated Fibroblast (CAF) CAF->FAP expresses TumorCell Tumor Cell CAF->TumorCell secretes growth factors ImmuneCell Immune Cell CAF->ImmuneCell suppresses ECM->TumorCell supports This compound This compound (FAP Ligand) This compound->FAP binds & inhibits Radionuclide Radionuclide (e.g., 177Lu) This compound->Radionuclide carries This compound->Proliferation inhibits This compound->Invasion inhibits This compound->Immunosuppression reduces Radionuclide->CAF delivers radiation Radionuclide->TumorCell delivers radiation Apoptosis Cell Death (Apoptosis) Radionuclide->Apoptosis induces

Figure 1: FAP signaling pathway and the mechanism of action of this compound.

Experimental Protocols

Monitoring therapeutic response using this compound involves two main applications: non-invasive imaging of FAP expression with ⁶⁸Ga-Fsdd3I PET and targeted radionuclide therapy with ¹⁷⁷Lu-Fsdd3I. The following are generalized protocols for preclinical evaluation.

Protocol 1: In Vitro Characterization of this compound

Objective: To determine the binding affinity and specificity of this compound to FAP-expressing cells.

Materials:

  • FAP-positive cell line (e.g., HEK-293-FAP, U87MG)

  • FAP-negative cell line (e.g., parental HEK-293)

  • This compound (unlabeled and radiolabeled with ⁶⁸Ga or ¹⁷⁷Lu)

  • Cell culture medium and supplements

  • Binding buffer (e.g., PBS with 1% BSA)

  • Gamma counter

Procedure:

  • Cell Culture: Culture FAP-positive and FAP-negative cells to 80-90% confluency.

  • Competition Binding Assay (IC₅₀ Determination):

    • Seed FAP-positive cells in 24-well plates.

    • Incubate cells with a constant concentration of radiolabeled this compound and increasing concentrations of unlabeled this compound for 1 hour at 37°C.

    • Wash cells twice with cold binding buffer.

    • Lyse cells and measure radioactivity using a gamma counter.

    • Calculate the IC₅₀ value by non-linear regression analysis.

  • Saturation Binding Assay (Kd and Bmax Determination):

    • Incubate FAP-positive cells with increasing concentrations of radiolabeled this compound.

    • For non-specific binding, incubate a parallel set of cells with radiolabeled this compound and a large excess of unlabeled this compound.

    • Wash, lyse, and measure radioactivity as described above.

    • Calculate specific binding by subtracting non-specific from total binding.

    • Determine Kd and Bmax by non-linear regression.

  • Specificity Assay:

    • Incubate both FAP-positive and FAP-negative cells with radiolabeled this compound.

    • Measure radioactivity to confirm preferential binding to FAP-positive cells.

Protocol 2: Preclinical ⁶⁸Ga-Fsdd3I PET/CT Imaging for Monitoring Therapeutic Response

Objective: To non-invasively monitor changes in FAP expression in a tumor model following therapy.

Materials:

  • Tumor-bearing mice (e.g., xenograft model with FAP-expressing tumors)

  • ⁶⁸Ga-Fsdd3I

  • Anesthesia (e.g., isoflurane)

  • Small animal PET/CT scanner

Procedure:

  • Animal Model: Establish tumors in immunocompromised mice by subcutaneous injection of FAP-positive cancer cells.

  • Baseline Imaging:

    • Anesthetize a tumor-bearing mouse.

    • Inject approximately 5-10 MBq of ⁶⁸Ga-Fsdd3I intravenously via the tail vein.

    • Perform a dynamic or static PET/CT scan 30-60 minutes post-injection.

  • Therapeutic Intervention: Treat the mice with the therapy of interest (e.g., chemotherapy, immunotherapy, or ¹⁷⁷Lu-Fsdd3I).

  • Follow-up Imaging:

    • Perform PET/CT scans at selected time points after therapy initiation (e.g., 7, 14, and 21 days).

    • Maintain consistent imaging parameters for all scans.

  • Image Analysis:

    • Reconstruct PET and CT images.

    • Draw regions of interest (ROIs) on the tumor and other organs.

    • Calculate the standardized uptake value (SUV) for the tumor at each time point.

    • Quantify changes in tumor SUV to assess therapeutic response.

Protocol 3: Preclinical ¹⁷⁷Lu-Fsdd3I Radionuclide Therapy and Response Assessment

Objective: To evaluate the therapeutic efficacy of ¹⁷⁷Lu-Fsdd3I in a tumor model.

Materials:

  • Tumor-bearing mice

  • ¹⁷⁷Lu-Fsdd3I

  • Calipers for tumor measurement

  • ⁶⁸Ga-Fsdd3I for monitoring FAP expression changes (optional)

Procedure:

  • Tumor Inoculation and Growth: Inoculate mice with FAP-positive tumor cells and allow tumors to reach a palpable size (e.g., 100-200 mm³).

  • Treatment Groups: Randomize mice into control (vehicle) and treatment groups (different doses of ¹⁷⁷Lu-Fsdd3I).

  • Therapy Administration: Administer ¹⁷⁷Lu-Fsdd3I (e.g., 10-30 MBq) intravenously.

  • Monitoring Tumor Growth and Body Weight:

    • Measure tumor volume with calipers every 2-3 days.

    • Monitor the body weight of the mice as an indicator of toxicity.

  • Monitoring FAP Expression (Optional): Perform ⁶⁸Ga-Fsdd3I PET/CT scans before and after therapy to assess changes in FAP expression.

  • Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study.

  • Data Analysis:

    • Plot tumor growth curves for each group.

    • Perform statistical analysis to compare tumor growth between control and treated groups.

    • Correlate changes in tumor volume with changes in FAP expression if imaging was performed.

Experimental Workflow Diagram

Experimental_Workflow cluster_preclinical Preclinical Therapeutic Response Monitoring Workflow start Start animal_model Establish Tumor Animal Model start->animal_model baseline_imaging Baseline 68Ga-Fsdd3I PET/CT Imaging animal_model->baseline_imaging randomization Randomize into Treatment Groups baseline_imaging->randomization treatment Administer Therapy (e.g., 177Lu-Fsdd3I) randomization->treatment Treatment Group control Administer Vehicle (Control) randomization->control Control Group monitoring Monitor Tumor Growth & Body Weight treatment->monitoring control->monitoring followup_imaging Follow-up 68Ga-Fsdd3I PET/CT Imaging monitoring->followup_imaging data_analysis Data Analysis: Tumor Volume & SUV followup_imaging->data_analysis end End data_analysis->end

Figure 2: Preclinical workflow for monitoring therapeutic response using this compound.

Data Presentation

Quantitative data from preclinical and clinical studies are essential for evaluating the efficacy of this compound in monitoring therapeutic response. Below are examples of how such data can be structured.

Table 1: In Vitro Binding Affinity of FAP Ligands

CompoundTarget Cell LineIC₅₀ (nM)Reference
FAPI-04HEK-293-FAP5.2 ± 0.8[Fictionalized Data]
FAPI-46HT-1080-FAP3.4 ± 0.5[Fictionalized Data]
This compound HEK-293-FAP 2.1 ± 0.3 [Fictionalized Data]

Table 2: Preclinical Tumor Uptake of ⁶⁸Ga-Labeled FAP Ligands (1 hour post-injection)

CompoundTumor ModelTumor Uptake (%ID/g)Tumor-to-Muscle RatioReference
⁶⁸Ga-FAPI-04HCC-PDX3.5 ± 0.515.2 ± 2.1[Fictionalized Data]
⁶⁸Ga-FAPI-46Pancreatic Xenograft4.2 ± 0.618.5 ± 2.5[Fictionalized Data]
⁶⁸Ga-Fsdd3I HCC-PDX 5.8 ± 0.7 25.1 ± 3.2 [Fictionalized Data]

Table 3: Therapeutic Efficacy of ¹⁷⁷Lu-Fsdd3I in a Preclinical Tumor Model

Treatment GroupDose (MBq)Mean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)p-value
Control (Vehicle)01520 ± 250--
¹⁷⁷Lu-Fsdd3I10850 ± 18044.1<0.05
¹⁷⁷Lu-Fsdd3I20420 ± 11072.4<0.01
¹⁷⁷Lu-Fsdd3I30180 ± 6088.2<0.001

Note: The data presented in the tables are for illustrative purposes and should be replaced with actual experimental results.

Conclusion

This compound and similar FAP-targeting radioligands represent a promising theranostic approach for a wide range of cancers. The ability to non-invasively image FAP expression with high sensitivity and specificity allows for improved patient stratification, personalized treatment planning, and real-time monitoring of therapeutic response. The therapeutic potential of ¹⁷⁷Lu-Fsdd3I offers a targeted treatment option that can be particularly beneficial for patients with FAP-positive tumors that are resistant to conventional therapies. The protocols and guidelines provided in this document are intended to serve as a foundation for researchers to design and execute robust preclinical and clinical studies to further validate and optimize the use of this compound in oncology.

FSDD3I Application Notes: A Novel Ligand for Targeting Fibroblast Activation Protein in Cardiovascular Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: FSDD3I and Fibroblast Activation Protein (FAP)

This compound is a recently developed synthetic ligand that binds with high affinity to Fibroblast Activation Protein (FAP)[1][2][3]. It is not a naturally occurring protein or gene but a small molecule designed for diagnostic and therapeutic ("theranostic") applications. This compound contains an albumin-binding moiety, which enhances its retention in the bloodstream, and can be chelated with radioisotopes like Gallium-68 (⁶⁸Ga) for Positron Emission Tomography (PET) imaging or Lutetium-177 (¹⁷⁷Lu) for targeted radionuclide therapy[1][3][4].

The target of this compound, Fibroblast Activation Protein (FAP), is a transmembrane serine protease. In healthy adult tissues, FAP expression is very low or absent[2][5]. However, its expression is dramatically upregulated on the surface of activated fibroblasts, often called myofibroblasts, in environments characterized by active tissue remodeling, such as cancer stroma, sites of inflammation, and fibrotic tissues[6][7][8].

The Role of FAP in Cardiovascular Disease

Cardiac fibroblasts are key players in the heart's response to injury and stress[9][10][11]. Following an injury like a myocardial infarction (MI), these fibroblasts activate into myofibroblasts, which are crucial for wound healing and forming a stable scar to prevent cardiac rupture[12]. However, persistent and excessive fibroblast activation leads to pathological cardiac fibrosis, a condition that stiffens the heart muscle, impairs cardiac function, and is a hallmark of heart failure progression[13][14].

FAP is a specific biomarker of these activated cardiac fibroblasts and is directly implicated in the pathophysiology of several cardiovascular diseases:

  • Myocardial Infarction (MI): FAP expression sharply increases in the infarct and border zone regions of the heart within days after an MI, correlating with the active phase of cardiac remodeling and scar formation[1][3][7][15].

  • Cardiac Fibrosis and Heart Failure: Chronic cardiac stress from conditions like hypertension or cardiomyopathy leads to widespread interstitial fibrosis, where FAP-positive myofibroblasts are abundant[2][13]. The extent of FAP activity is linked to adverse cardiac remodeling and the progression to heart failure[6][16][17].

  • Atherosclerosis: FAP is expressed by smooth muscle cells and myofibroblasts within atherosclerotic plaques. Evidence suggests it plays a role in collagen degradation and inflammation, potentially contributing to plaque instability[7][8][18]. Studies in animal models have shown that deleting or inhibiting FAP can reduce atherosclerotic plaque formation and increase features of plaque stability[19][20][21].

Given its specific expression in pathological cardiac remodeling, FAP has emerged as a prime target for both imaging and therapy in cardiovascular disease.

Potential Applications of this compound in Cardiovascular Research

While existing research on this compound has focused on oncology, its properties as a FAP-targeting radioligand make it a highly valuable tool for cardiovascular research.

Molecular Imaging of Cardiac Fibrosis

Radiolabeled with a PET isotope like ⁶⁸Ga, ⁶⁸Ga-FSDD3I can be used as a non-invasive imaging agent to visualize and quantify active fibrosis in the heart. This has several key applications:

  • Early Diagnosis and Risk Stratification: Detecting active fibroblast activation before significant structural changes occur. Studies with other FAP inhibitors show that the area of FAP upregulation after MI is predictive of subsequent ventricular dysfunction[16][17].

  • Monitoring Disease Progression: Tracking the evolution of cardiac fibrosis in animal models of heart failure, hypertension, or diabetic cardiomyopathy.

  • Evaluating Anti-Fibrotic Therapies: Using changes in ⁶⁸Ga-FSDD3I uptake as a quantitative biomarker to assess the efficacy of new drugs designed to halt or reverse cardiac fibrosis.

Targeted Radionuclide Therapy (Theranostics)

Radiolabeled with a therapeutic beta-emitter like ¹⁷⁷Lu, ¹⁷⁷Lu-FSDD3I could be explored as a novel anti-fibrotic therapy. By delivering targeted radiation directly to FAP-expressing myofibroblasts, this approach could potentially eliminate the cells driving pathological fibrosis, a concept supported by studies using FAP-targeted CAR-T cells to reverse cardiac fibrosis[2][22][23].

Data Presentation

While no cardiovascular-specific data for this compound is available yet, the following table summarizes key imaging characteristics from a preclinical oncology study using ⁶⁸Ga-FSDD3I in a human hepatocellular carcinoma xenograft model[4]. This data illustrates the ligand's excellent performance in targeting FAP-expressing tissues, highlighting its potential for high-contrast imaging in a cardiovascular setting.

Table 1: Preclinical PET Imaging Characteristics of ⁶⁸Ga-FSDD3I (60 min post-injection) Data from Meng L, et al. J Med Chem. 2022.[4]

Parameter Tumor Blood Heart Muscle Liver Kidney
Uptake (%ID/g) 10.21 ± 1.55 0.43 ± 0.08 0.40 ± 0.04 0.25 ± 0.03 1.05 ± 0.11 2.53 ± 0.39

| Tumor-to-Organ Ratio | - | 23.7 | 25.5 | 40.8 | 9.7 | 4.0 |

%ID/g = percentage of injected dose per gram of tissue. These high tumor-to-organ ratios, particularly for the heart and blood, suggest that in a cardiac application, the signal from fibrotic areas would be clearly distinguishable from background activity.

Experimental Protocols

The following are detailed protocols for the proposed application of this compound in a preclinical model of myocardial infarction.

Protocol: Radiolabeling of this compound with Gallium-68

Objective: To prepare ⁶⁸Ga-FSDD3I for in vivo PET imaging.

Methodology:

  • Elution: Elute ⁶⁸Ge/⁶⁸Ga generator with 5 mL of 0.05 M HCl to obtain ⁶⁸GaCl₃.

  • Buffering: Add 450 µL of the ⁶⁸GaCl₃ eluate to a reaction vial containing 10 µg of this compound precursor and 100 µL of HEPES buffer (1 M, pH 4.5).

  • Reaction: Heat the reaction mixture at 95°C for 10 minutes.

  • Quality Control: After cooling, perform radio-TLC (Thin Layer Chromatography) using a citrate (B86180) buffer as the mobile phase to determine radiochemical purity. A purity of >95% is required for in vivo use.

  • Purification: If necessary, purify the product using a C18 Sep-Pak cartridge.

  • Formulation: Formulate the final ⁶⁸Ga-FSDD3I in a sterile saline solution for injection.

Protocol: In Vivo PET/CT Imaging of Myocardial Infarction

Objective: To non-invasively visualize and quantify fibroblast activation in a mouse model of MI using ⁶⁸Ga-FSDD3I.

Animal Model: Myocardial infarction is induced in C57BL/6 mice via permanent ligation of the left anterior descending (LAD) coronary artery. Imaging is performed 7 days post-surgery, a time point associated with peak fibroblast activation[7].

Methodology:

  • Anesthesia: Anesthetize the mouse with 1.5-2.0% isoflurane (B1672236) in 100% oxygen.

  • Tracer Injection: Administer approximately 10-15 MBq of ⁶⁸Ga-FSDD3I via tail vein injection.

  • Dynamic Imaging (Optional): Perform a dynamic 10-minute scan immediately post-injection to assess initial tracer kinetics.

  • Static Imaging: At 50 minutes post-injection, acquire a 10-minute static PET scan covering the thoracic region.

  • CT Scan: Immediately following the PET scan, perform a low-dose CT scan for anatomical co-registration and attenuation correction.

  • Image Reconstruction & Analysis: Reconstruct PET images using an appropriate algorithm (e.g., OSEM3D).

    • Draw regions of interest (ROIs) over the infarct region, the remote (non-infarcted) myocardium, and the blood pool (left ventricle cavity).

    • Calculate tracer uptake in %ID/g for each ROI.

    • Determine the infarct-to-remote and infarct-to-blood pool uptake ratios for quantitative assessment.

Protocol: Ex Vivo Biodistribution and Autoradiography

Objective: To confirm the in vivo PET findings and determine the precise localization of ⁶⁸Ga-FSDD3I uptake at the tissue level.

Methodology:

  • Euthanasia & Tissue Harvest: Immediately after the final imaging session, euthanize the animal.

  • Organ Collection: Harvest the heart, blood, and other major organs (liver, kidneys, muscle, etc.).

  • Gamma Counting: Weigh each tissue sample and measure its radioactivity using a gamma counter to determine the precise %ID/g.

  • Heart Sectioning: Freeze the heart in OCT compound. Section the heart into 20 µm thick transverse slices using a cryostat.

  • Autoradiography: Expose the heart sections to a phosphor imaging plate for 2-4 hours. Scan the plate using a phosphor imager to generate a high-resolution image of tracer distribution.

  • Histological Correlation: Stain adjacent tissue sections with Masson's Trichrome (to identify fibrotic areas) and for FAP (immunofluorescence) to correlate tracer uptake with the presence of fibrosis and FAP-expressing cells.

Mandatory Visualizations

G cluster_0 Preparation cluster_1 In Vivo Experiment cluster_2 Ex Vivo Validation a Synthesize this compound Ligand b Radiolabel with ⁶⁸Ga (⁶⁸Ga-FSDD3I) a->b c Quality Control (>95% Purity) b->c e Inject ⁶⁸Ga-FSDD3I (7 days post-MI) c->e d Induce Myocardial Infarction in Animal Model d->e f Perform PET/CT Scan (60 min post-injection) e->f g Reconstruct Images & Quantify Uptake (ROI Analysis) f->g h Harvest Heart & Organs f->h i Biodistribution Analysis (Gamma Counting) h->i j Autoradiography of Heart Sections h->j k Histology (FAP, Fibrosis) & Correlation j->k

Caption: Experimental workflow for using ⁶⁸Ga-FSDD3I in preclinical cardiac imaging.

G cluster_pathway Mechanism of this compound in Cardiovascular Disease Injury Cardiac Injury (e.g., Myocardial Infarction) Activation Cardiac Fibroblast Activation Injury->Activation FAP Upregulation of FAP on Myofibroblast Surface Activation->FAP Binding This compound Binds to FAP FAP->Binding This compound Inject Radiolabeled this compound (e.g., ⁶⁸Ga-FSDD3I) This compound->Binding Imaging PET Imaging Signal (Diagnosis / Monitoring) Binding->Imaging Therapy Targeted Radiation (Therapy - e.g., ¹⁷⁷Lu-FSDD3I) Binding->Therapy

Caption: Conceptual diagram of this compound targeting FAP for theranostic applications.

References

Application Notes: FGD3 in the Tumor Microenvironment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Faciogenital Dysplasia 3 (FGD3) is a protein with a dual-faceted role in the tumor microenvironment (TME), particularly in breast cancer.[1][2] Under baseline conditions, FGD3 can contribute to cancer cell motility and migration by influencing the actin cytoskeleton.[3][4] However, in the presence of certain anticancer therapies, such as doxorubicin (B1662922) and the experimental agent ErSO, FGD3 facilitates a form of immunogenic cell death (ICD).[5] This process involves the rupture of cancer cells, leading to the release of damage-associated molecular patterns (DAMPs) that can stimulate an anti-tumor immune response. This positions FGD3 as a potential predictive biomarker for treatment response and a target for enhancing the efficacy of chemo- and immunotherapies.

FGD3's Role in Modulating the Tumor Microenvironment

FGD3 expression levels have been shown to correlate with patient outcomes and response to therapy. High FGD3 expression is often associated with a favorable prognosis in breast cancer patients undergoing chemotherapy. This is attributed to its role in promoting lytic cell death of cancer cells, which in turn modulates the TME in several ways:

  • Induction of Immunogenic Cell Death (ICD): Under therapeutic stress, FGD3 promotes the rupture of cancer cells, releasing DAMPs such as calreticulin (B1178941), high mobility group box 1 (HMGB1), and ATP. These molecules act as "eat me" signals, attracting and activating immune cells.

  • Enhancement of Anti-Tumor Immunity: The release of DAMPs can recruit and activate natural killer (NK) cells and macrophages, key components of the innate immune system, to the tumor site. FGD3 has been shown to increase the surface expression of proteins that stimulate NK cells to target cancer cells for destruction.

  • Increased Susceptibility to Chemotherapy: By weakening the cancer cell's architecture, FGD3 makes them more susceptible to rupture when challenged with chemotherapeutic agents that induce cell swelling.

FGD3 Signaling Pathway

FGD3 is a guanine (B1146940) nucleotide exchange factor (GEF) for the Rho GTPase Cdc42. Upon activation by upstream signals, which can be initiated by certain chemotherapies, FGD3 activates Cdc42. Activated Cdc42 then engages its downstream effectors, the ARP2/3 complex, to promote the reorganization of the actin cytoskeleton. This cytoskeletal rearrangement is a critical step that facilitates plasma membrane rupture and the subsequent lytic cell death.

FGD3_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Chemotherapy Chemotherapy (e.g., Doxorubicin, ErSO) FGD3 FGD3 Chemotherapy->FGD3 induces stress Cdc42_GDP Cdc42-GDP (inactive) FGD3->Cdc42_GDP activates (GEF activity) Cdc42_GTP Cdc42-GTP (active) FGD3->Cdc42_GTP activates (GEF activity) ARP23 ARP2/3 Complex Cdc42_GTP->ARP23 activates Actin Actin Reorganization ARP23->Actin promotes PMR Plasma Membrane Rupture (Lytic Cell Death) Actin->PMR facilitates DAMPs DAMPs Release (Calreticulin, HMGB1, ATP) PMR->DAMPs leads to Immune_Response Enhanced Anti-Tumor Immune Response DAMPs->Immune_Response stimulates

FGD3 signaling pathway leading to immunogenic cell death.

Data Presentation

Table 1: Prognostic Value of FGD3 mRNA Expression in Breast Cancer Subtypes

Breast Cancer SubtypeHazard Ratio (HR)95% Confidence Interval (CI)P-valueImplication of High FGD3 Expression
Basal0.560.4 - 0.785.3E-4Favorable Outcome
Luminal A0.660.51 - 0.848.8E-4Favorable Outcome
Luminal B0.710.52 - 0.960.027Favorable Outcome
HER2-E0.570.35 - 0.90.015Favorable Outcome
Data adapted from a study on the prognostic significance of FGD3 mRNA expression. A Hazard Ratio < 1 indicates a better prognosis for patients with high FGD3 expression.

Table 2: Correlation of FGD3 Expression with Clinical Parameters in Invasive Breast Cancer

Clinical ParameterCorrelation with Low FGD3 ExpressionP-value
Disease-Free SurvivalDecreased probability0.042
Overall SurvivalDecreased probability0.007
Lymph Node InvolvementMore widespread0.04
Risk of Death from DiseaseIncreased (HR 5.73)0.03
Data from a study on young breast cancer patients, indicating that low FGD3 expression is associated with a poorer prognosis.

Experimental Protocols

Experimental Workflow: Studying FGD3 Function

Experimental_Workflow cluster_manipulation Genetic Manipulation cluster_assays Functional Assays cluster_analysis Data Analysis start Breast Cancer Cell Line knockdown FGD3 Knockdown (shRNA) start->knockdown overexpression FGD3 Overexpression (plasmid) start->overexpression control Control (scrambled shRNA/ empty vector) start->control migration Migration Assay (Transwell) knockdown->migration cytotoxicity NK Cell-mediated Cytotoxicity Assay overexpression->cytotoxicity damps DAMP Release Assay (HMGB1, ATP) overexpression->damps calreticulin Calreticulin Surface Exposure (Flow Cytometry) overexpression->calreticulin actin F-actin Staining (Immunofluorescence) overexpression->actin control->migration control->cytotoxicity control->damps control->calreticulin control->actin analysis Compare results between FGD3-manipulated and control cells migration->analysis cytotoxicity->analysis damps->analysis calreticulin->analysis actin->analysis

Workflow for investigating FGD3 function in breast cancer cells.
Protocol 1: FGD3 Knockdown using Lentiviral shRNA

Objective: To stably reduce the expression of FGD3 in breast cancer cell lines to study its function.

Materials:

  • Breast cancer cell line (e.g., MCF-7, MDA-MB-231)

  • Lentiviral particles containing shRNA targeting human FGD3 (e.g., from Santa Cruz Biotechnology)

  • Control lentiviral particles with a scrambled shRNA sequence

  • Complete culture medium

  • Polybrene

  • Puromycin (B1679871)

  • 96-well and 6-well plates

  • Reagents for Western blotting or qRT-PCR

Procedure:

  • Cell Seeding: Seed 5 x 10^4 cells per well in a 24-well plate in complete culture medium and incubate overnight.

  • Transduction:

    • The following day, replace the medium with fresh medium containing Polybrene at a final concentration of 5 µg/mL.

    • Add the FGD3 shRNA lentiviral particles or control particles to the cells at a multiplicity of infection (MOI) optimized for your cell line.

    • Incubate for 24 hours.

  • Selection:

    • After 24 hours, replace the medium with fresh complete medium containing puromycin at a pre-determined optimal concentration for your cell line.

    • Continue to culture the cells in the selection medium, replacing it every 2-3 days, until non-transduced cells are eliminated.

  • Expansion and Verification:

    • Expand the puromycin-resistant cells.

    • Verify the knockdown of FGD3 expression by Western blotting or qRT-PCR, comparing to cells transduced with the control shRNA.

Protocol 2: Immunohistochemical (IHC) Staining of FGD3 in Paraffin-Embedded Tissues

Objective: To visualize the expression and localization of FGD3 protein in breast tumor tissue sections.

Materials:

  • Formalin-fixed, paraffin-embedded (FFPE) breast cancer tissue sections (5 µm)

  • Xylene

  • Ethanol (B145695) (100%, 95%, 70%)

  • Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody: Rabbit polyclonal anti-FGD3 antibody (e.g., from Sigma-Aldrich), diluted 1:750

  • HRP-conjugated secondary antibody

  • DAB substrate kit

  • Hematoxylin counterstain

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 x 10 min).

    • Rehydrate through graded ethanol solutions (100% 2 x 10 min, 95% 5 min, 70% 5 min).

    • Rinse with deionized water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval (HIER) by incubating slides in antigen retrieval solution at 95-100°C for 20-30 minutes.

    • Allow slides to cool to room temperature.

  • Staining:

    • Wash slides with PBS.

    • Block endogenous peroxidase activity with 3% H2O2 for 10 minutes.

    • Wash with PBS.

    • Block non-specific binding with blocking buffer for 30 minutes.

    • Incubate with the primary anti-FGD3 antibody overnight at 4°C.

    • Wash with PBS.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash with PBS.

  • Detection and Counterstaining:

    • Apply DAB substrate and incubate until the desired stain intensity develops.

    • Rinse with deionized water.

    • Counterstain with hematoxylin.

  • Dehydration and Mounting:

    • Dehydrate through graded ethanol and xylene.

    • Mount coverslips with mounting medium.

Protocol 3: Natural Killer (NK) Cell-Mediated Cytotoxicity Assay

Objective: To assess the ability of FGD3-expressing cancer cells to be targeted and killed by NK cells.

Materials:

  • FGD3-overexpressing and control breast cancer cells (target cells)

  • Human NK cells (effector cells)

  • Target cell labeling dye (e.g., Calcein-AM)

  • Complete culture medium

  • 96-well U-bottom plate

  • Lactate dehydrogenase (LDH) cytotoxicity assay kit

Procedure:

  • Target Cell Preparation:

    • Harvest and count the FGD3-overexpressing and control target cells.

    • Label the target cells with Calcein-AM according to the manufacturer's protocol.

    • Resuspend the labeled target cells in complete culture medium.

  • Co-culture:

    • Plate the labeled target cells at 1 x 10^4 cells/well in a 96-well plate.

    • Add NK cells at different effector-to-target (E:T) ratios (e.g., 5:1, 10:1, 20:1).

    • Include control wells with target cells only (spontaneous release) and target cells with lysis buffer (maximum release).

    • Incubate the plate for 4 hours at 37°C.

  • LDH Release Measurement:

    • Centrifuge the plate at 250 x g for 4 minutes.

    • Carefully transfer the supernatant to a new 96-well plate.

    • Measure the LDH activity in the supernatant using an LDH cytotoxicity assay kit according to the manufacturer's instructions.

  • Calculation of Cytotoxicity:

    • Calculate the percentage of specific lysis using the following formula: % Cytotoxicity = [(Experimental release - Spontaneous release) / (Maximum release - Spontaneous release)] x 100

Protocol 4: Transwell Migration Assay

Objective: To evaluate the effect of FGD3 expression on the migratory capacity of breast cancer cells.

Materials:

  • FGD3-knockdown and control breast cancer cells

  • Transwell inserts with 8 µm pore size

  • 24-well plates

  • Serum-free medium

  • Complete medium (as a chemoattractant)

  • Cotton swabs

  • Crystal violet staining solution

Procedure:

  • Cell Preparation:

    • Culture FGD3-knockdown and control cells to 80-90% confluency.

    • Serum-starve the cells for 24 hours prior to the assay.

    • Harvest and resuspend the cells in serum-free medium at a concentration of 1 x 10^5 cells/mL.

  • Assay Setup:

    • Place Transwell inserts into the wells of a 24-well plate.

    • Add 600 µL of complete medium to the lower chamber of each well.

    • Add 100 µL of the cell suspension to the upper chamber of each insert.

  • Incubation:

    • Incubate the plate at 37°C for 24-48 hours, or until a sufficient number of cells have migrated.

  • Staining and Quantification:

    • Remove the Transwell inserts from the plate.

    • Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.

    • Fix the migrated cells on the lower surface of the membrane with methanol (B129727) for 10 minutes.

    • Stain the migrated cells with 0.5% crystal violet for 20 minutes.

    • Gently wash the inserts with water and allow them to air dry.

    • Visualize and count the migrated cells in several random fields under a microscope.

Protocol 5: Measurement of DAMPs Release (HMGB1 and ATP)

Objective: To quantify the release of HMGB1 and ATP from FGD3-expressing cancer cells following chemotherapy treatment.

Materials:

  • FGD3-overexpressing and control breast cancer cells

  • Chemotherapeutic agent (e.g., doxorubicin)

  • 96-well plates

  • Reagents for HMGB1 ELISA

  • Bioluminescent ATP assay kit

Procedure:

  • Cell Treatment:

    • Seed FGD3-overexpressing and control cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with the desired concentration of doxorubicin or vehicle control.

    • Incubate for 24-48 hours.

  • Supernatant Collection:

    • Centrifuge the plate to pellet any detached cells.

    • Carefully collect the culture supernatant.

  • HMGB1 Measurement:

    • Measure the concentration of HMGB1 in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

  • ATP Measurement:

    • Measure the amount of ATP in the supernatant using a bioluminescent ATP assay kit, following the manufacturer's instructions.

Protocol 6: Quantification of Calreticulin Surface Exposure by Flow Cytometry

Objective: To measure the cell surface exposure of calreticulin on FGD3-expressing cancer cells after treatment.

Materials:

  • FGD3-overexpressing and control breast cancer cells

  • Chemotherapeutic agent (e.g., doxorubicin)

  • 6-well plates

  • PE-conjugated anti-calreticulin antibody

  • Propidium iodide (PI) or other viability dye

  • FACS buffer (PBS with 1% BSA)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed FGD3-overexpressing and control cells in 6-well plates and allow them to adhere.

    • Treat the cells with doxorubicin or vehicle control and incubate for the desired time.

  • Cell Staining:

    • Harvest the cells and wash them with cold FACS buffer.

    • Resuspend the cells in FACS buffer containing the PE-conjugated anti-calreticulin antibody.

    • Incubate on ice for 30-45 minutes in the dark.

    • Wash the cells with FACS buffer.

    • Resuspend the cells in FACS buffer containing PI.

  • Flow Cytometry Analysis:

    • Acquire the samples on a flow cytometer.

    • Gate on the live cell population (PI-negative).

    • Quantify the percentage of calreticulin-positive cells and the mean fluorescence intensity within the live cell gate.

Protocol 7: Immunofluorescence Staining of F-actin

Objective: To visualize the organization of the actin cytoskeleton in FGD3-expressing cells.

Materials:

  • FGD3-overexpressing and control breast cancer cells cultured on coverslips

  • 4% paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking buffer (1% BSA in PBS)

  • Fluorescently-labeled phalloidin (B8060827) (e.g., Phalloidin-iFluor 488)

  • DAPI

  • Mounting medium

Procedure:

  • Cell Fixation and Permeabilization:

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

    • Wash with PBS.

  • Staining:

    • Block non-specific binding with blocking buffer for 30 minutes.

    • Incubate with fluorescently-labeled phalloidin for 30-60 minutes at room temperature in the dark.

    • Wash with PBS.

    • Counterstain the nuclei with DAPI for 5 minutes.

    • Wash with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using mounting medium.

    • Image the cells using a fluorescence microscope.

References

Troubleshooting & Optimization

Technical Support Center: Improving Radiolabeling Efficiency of Fsdd3I

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with Fsdd3I, an albumin-binding fibroblast activation protein (FAP) ligand. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the radiolabeling of this compound with Gallium-68 (⁶⁸Ga) and Lutetium-177 (¹⁷⁷Lu).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it radiolabeled?

This compound is a potent and selective ligand that binds to Fibroblast Activation Protein (FAP), a protein overexpressed in the stroma of many cancers. Its molecular formula is C₈₀H₁₀₇F₂IN₁₈O₂₅S[1]. By radiolabeling this compound with positron emitters like ⁶⁸Ga or beta emitters like ¹⁷⁷Lu, it can be used as a tracer for cancer imaging (PET/SPECT) and targeted radionuclide therapy.

Q2: What are the common radionuclides used for labeling this compound and what are their applications?

This compound is typically labeled with Gallium-68 (⁶⁸Ga) for diagnostic imaging using Positron Emission Tomography (PET) and with Lutetium-177 (¹⁷⁷Lu) for targeted radionuclide therapy[1]. ⁶⁸Ga has a short half-life suitable for imaging studies, while ¹⁷⁷Lu has a longer half-life and emits beta particles that can kill cancer cells.

Q3: What are the critical parameters affecting the radiolabeling efficiency of this compound?

Several factors can significantly impact the efficiency of radiolabeling this compound, including:

  • pH of the reaction mixture: The optimal pH is crucial for the chelation of the radionuclide.

  • Temperature: While some labeling can occur at room temperature, gentle heating is often required to improve yields.

  • Precursor concentration: An adequate concentration of this compound is necessary for efficient capture of the radionuclide.

  • Purity of reagents: The purity of the radionuclide and the this compound ligand is critical to avoid competing reactions.

  • Presence of metal ion impurities: Competing metal ions can interfere with the incorporation of ⁶⁸Ga or ¹⁷⁷Lu.

  • Radiolysis: At high radioactive concentrations, the radiolabeling process can be hampered by the decomposition of the ligand due to radiation (radiolysis).

Troubleshooting Guide

This guide addresses common problems encountered during the radiolabeling of this compound with ⁶⁸Ga and ¹⁷⁷Lu.

Low Radiolabeling Yield
Possible Cause Recommended Solution
Suboptimal pH Adjust the pH of the reaction mixture. For ⁶⁸Ga labeling with DOTA-conjugated peptides, a pH range of 3.5-4.5 is generally optimal. For ¹⁷⁷Lu, a slightly higher pH of 4.0-5.0 may be required. Use metal-free buffers like sodium acetate (B1210297) or ammonium (B1175870) acetate to maintain the desired pH.
Inadequate Temperature or Reaction Time Increase the reaction temperature. Gentle heating to 90-95°C for 5-15 minutes can significantly improve yields for both ⁶⁸Ga and ¹⁷⁷Lu labeling. Optimize the incubation time to ensure the reaction goes to completion.
Insufficient Precursor (this compound) Amount Increase the molar excess of the this compound precursor. A higher concentration of the ligand will favor the forward reaction and improve the radiochemical yield.
Poor Radionuclide Quality Ensure the radionuclide eluate is fresh and of high purity. For ⁶⁸Ga, metallic impurities from the generator can compete with ⁶⁸Ga for the chelator. Pre-purification of the ⁶⁸Ga eluate using a cation-exchange cartridge can remove these impurities.
Radiolysis For high-activity labelings, especially with ¹⁷⁷Lu, radiolysis can degrade the this compound ligand. Add radical scavengers such as ascorbic acid or gentisic acid to the reaction mixture to protect the ligand from radiation damage.
Ligand Instability Ensure proper storage and handling of the this compound ligand to prevent degradation. Store at the recommended temperature and protect from light.
Poor Radiochemical Purity
Possible Cause Recommended Solution
Formation of Colloidal ⁶⁸Ga This can occur at a pH above 5. Ensure the pH of the reaction mixture is maintained within the optimal range. The presence of colloids can be checked by radio-TLC, where they will remain at the origin.
Incomplete Reaction Optimize reaction conditions (pH, temperature, time, precursor concentration) as described in the "Low Radiolabeling Yield" section to drive the reaction to completion.
Radiolysis Byproducts As mentioned previously, use radical scavengers to minimize the formation of radiolytic impurities, particularly when working with high activities of ¹⁷⁷Lu.
Impure this compound Ligand Use a high-purity this compound ligand. Impurities in the ligand may also be radiolabeled, leading to a lower radiochemical purity of the desired product.

Experimental Protocols

General Protocol for ⁶⁸Ga-Labeling of this compound
  • Preparation:

    • Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl according to the manufacturer's instructions.

    • To the ⁶⁸Ga eluate, add a sodium acetate buffer (e.g., 0.5 M) to adjust the pH to 4.0 ± 0.5.

    • Prepare a solution of this compound in a suitable solvent (e.g., water or DMSO/water mixture) at a concentration of 1 mg/mL.

  • Radiolabeling Reaction:

    • To a sterile reaction vial, add the required amount of this compound solution (typically 10-50 µg).

    • Add the pH-adjusted ⁶⁸Ga solution to the vial containing this compound.

    • Gently mix the solution and incubate at 95°C for 10 minutes.

  • Quality Control:

    • Determine the radiochemical purity using radio-HPLC or radio-TLC. A common radio-TLC system uses a C18 strip with a mobile phase of acetonitrile/water.

    • The final product should have a radiochemical purity of >95%.

  • Purification (if necessary):

    • If the radiochemical purity is below the desired level, the product can be purified using a C18 Sep-Pak cartridge.

    • Load the reaction mixture onto the pre-conditioned cartridge, wash with water to remove unreacted ⁶⁸Ga, and elute the ⁶⁸Ga-Fsdd3I with an ethanol/water mixture.

General Protocol for ¹⁷⁷Lu-Labeling of this compound
  • Preparation:

    • Prepare a solution of ¹⁷⁷LuCl₃ in 0.05 M HCl.

    • Prepare a sodium acetate or ammonium acetate buffer (e.g., 0.5 M, pH 4.5).

    • Prepare a solution of this compound in a suitable solvent at a concentration of 1 mg/mL.

    • Prepare a solution of a radical scavenger (e.g., ascorbic acid) at a concentration of 50 mg/mL.

  • Radiolabeling Reaction:

    • To a sterile reaction vial, add the required amount of this compound solution (typically 25-100 µg).

    • Add the buffer solution and the radical scavenger solution to the vial.

    • Add the ¹⁷⁷LuCl₃ solution to the vial.

    • Gently mix the solution and incubate at 95°C for 15-30 minutes.

  • Quality Control:

    • Determine the radiochemical purity using radio-HPLC or radio-TLC.

    • The final product should have a radiochemical purity of >95%.

  • Purification (if necessary):

    • Similar to the ⁶⁸Ga-labeling, a C18 Sep-Pak cartridge can be used for purification if needed.

Data Presentation

Table 1: Recommended Starting Conditions for this compound Radiolabeling

Parameter⁶⁸Ga-Fsdd3I¹⁷⁷Lu-Fsdd3I
This compound Amount 10-50 µg25-100 µg
Reaction Buffer 0.5 M Sodium Acetate0.5 M Ammonium Acetate
pH 3.5 - 4.54.0 - 5.0
Temperature 95°C95°C
Reaction Time 5-10 min15-30 min
Radical Scavenger Not typically requiredAscorbic acid (e.g., 5-10 mg)

Visualizations

Experimental Workflow for this compound Radiolabeling

experimental_workflow cluster_prep Preparation cluster_labeling Radiolabeling cluster_qc Quality Control cluster_final Final Product prep_ligand Prepare this compound Solution mix Mix Reagents prep_ligand->mix prep_radio Prepare Radionuclide (⁶⁸Ga or ¹⁷⁷Lu) prep_radio->mix prep_buffer Prepare Buffer & Additives prep_buffer->mix incubate Incubate at 95°C mix->incubate qc_check Radio-HPLC / Radio-TLC incubate->qc_check decision Purity > 95%? qc_check->decision purify Purification (C18 Sep-Pak) decision->purify No final_product Final Radiolabeled this compound decision->final_product Yes purify->final_product fap_signaling cluster_caf Cancer-Associated Fibroblast (CAF) cluster_tme Tumor Microenvironment (TME) FAP FAP STAT3 STAT3 FAP->STAT3 Activates ECM Extracellular Matrix (ECM) Remodeling FAP->ECM Promotes Angiogenesis Angiogenesis FAP->Angiogenesis Promotes CCL2 CCL2 STAT3->CCL2 Upregulates Immune_Suppression Immune Suppression CCL2->Immune_Suppression Induces Tumor_Growth Tumor Growth & Invasion ECM->Tumor_Growth Immune_Suppression->Tumor_Growth Angiogenesis->Tumor_Growth troubleshooting_flowchart start Low Radiolabeling Yield check_ph Is pH optimal? start->check_ph adjust_ph Adjust pH check_ph->adjust_ph No check_temp_time Are temperature & time sufficient? check_ph->check_temp_time Yes adjust_ph->check_temp_time success Yield Improved adjust_ph->success increase_temp_time Increase temperature/time check_temp_time->increase_temp_time No check_precursor Is precursor concentration adequate? check_temp_time->check_precursor Yes increase_temp_time->check_precursor increase_temp_time->success increase_precursor Increase precursor amount check_precursor->increase_precursor No check_radionuclide Is radionuclide purity high? check_precursor->check_radionuclide Yes increase_precursor->check_radionuclide increase_precursor->success purify_radionuclide Purify radionuclide check_radionuclide->purify_radionuclide No check_radiolysis High activity used? check_radionuclide->check_radiolysis Yes purify_radionuclide->check_radiolysis purify_radionuclide->success add_scavenger Add radical scavenger check_radiolysis->add_scavenger Yes fail Consult further check_radiolysis->fail No add_scavenger->success

References

Technical Support Center: Fsdd3I Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Fsdd3I. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the synthesis and purification of this complex small molecule.

Frequently Asked Questions (FAQs)

Synthesis FAQs

Q1: My this compound synthesis reaction is not proceeding to completion, or the conversion rate is very low. What are the potential causes and solutions?

A1: Low conversion in a multi-step synthesis can stem from several factors. A primary step is to re-evaluate the purity of your starting materials and reagents, as trace impurities can poison catalysts or trigger side reactions.[1] Ensure that all reagents are used in the correct stoichiometric ratios. It's also crucial to meticulously check the reaction conditions, including temperature, pressure, and the inert atmosphere, as even minor deviations can significantly affect the outcome.[1] If a catalyst is being used, its activity is paramount; consider trying a new batch or a different type of catalyst.[1] The choice of solvent can also dramatically impact reaction rates, so screening various solvents with different polarities may be beneficial.[1]

Q2: I've isolated a product, but analytical data (NMR, MS) shows it's not the desired this compound. How can I identify the byproduct and prevent its formation?

A2: The first step is to thoroughly characterize the unexpected product using a full range of analytical methods, such as NMR, MS, and IR, to determine its structure.[1] Once the structure is identified, you can perform a retrosynthetic analysis on this side product to hypothesize how it might have formed from your starting materials or intermediates. This can help you identify competing reaction pathways.[1] To suppress the formation of this side product, you can try modifying the reaction conditions. Adjusting the temperature, changing the concentration of reactants, or altering the order of reagent addition can often favor the desired reaction pathway.[1]

Q3: The stereoselectivity of my reaction to create a specific chiral center in this compound is low. How can I improve this?

A3: Low stereoselectivity is a common challenge in the synthesis of complex molecules. One approach is to optimize the reaction temperature; lowering the temperature often enhances enantioselectivity by favoring the transition state that leads to the desired stereoisomer.[1] It's also important to understand whether the stereochemical outcome is dictated by the substrate's inherent chirality (substrate control) or by the chiral reagent/catalyst (reagent control).[1] It may be necessary to modify the substrate or select a catalyst that can override the substrate's natural preference.[1]

Purification FAQs

Q1: this compound appears to be degrading during purification by silica (B1680970) gel chromatography. What are my alternatives?

A1: If this compound is unstable on silica gel, it's important to consider milder workup and purification procedures.[1] Avoid harsh acidic or basic conditions during the workup phase.[1] Alternative purification techniques to explore include preparative TLC, recrystallization, size-exclusion chromatography, or preparative HPLC.[1][2] For intermediates that are particularly unstable, you might consider carrying them forward to the next synthetic step without complete purification to minimize handling and decomposition.[1]

Q2: I'm having trouble separating this compound from a closely related impurity using HPLC. What parameters can I adjust?

A2: Achieving high purity with HPLC can be challenging when impurities have similar structures to the target compound.[3] To improve resolution, you can optimize several HPLC parameters. Modifying the mobile phase composition, such as the solvent ratio or the type and concentration of additives like TFA or TEA, can alter selectivity.[4] Adjusting the flow rate and temperature can also impact the separation.[5] If these adjustments are insufficient, consider trying a column with a different stationary phase chemistry or a smaller particle size for higher efficiency.[6]

Q3: My purified this compound shows ghost peaks in the HPLC chromatogram. What is the likely source?

A3: Ghost peaks in HPLC can arise from several sources. Contaminants in the mobile phase are a common cause, especially in gradient elution where impurities can accumulate and then elute as the solvent strength increases.[7] Always use high-purity, HPLC-grade solvents and additives.[7] Another potential source is carryover from previous injections. Ensure your injector and sample loop are thoroughly cleaned between runs. Problems can also be caused by the degradation of the sample in the injection solvent if it's not compatible with the mobile phase.[7]

Troubleshooting Guides

Synthesis Troubleshooting

This guide addresses common issues encountered during the multi-step synthesis of this compound.

Problem Possible Causes Recommended Solutions
Low or No Product Yield 1. Impure reagents or starting materials.[1] 2. Incorrect reaction conditions (temperature, pressure, time).[1] 3. Inactive catalyst.[1] 4. Unsuitable solvent.[1]1. Verify the purity of all chemicals; use fresh reagents. 2. Calibrate temperature probes; optimize reaction time and temperature. 3. Use a fresh batch of catalyst; consider a different catalyst. 4. Screen a range of solvents with varying polarities.
Formation of Unexpected Byproducts 1. Competing reaction pathways are active.[1] 2. Reaction temperature is too high. 3. Incorrect order of reagent addition.[1]1. Fully characterize the byproduct to understand its formation mechanism.[1] 2. Lower the reaction temperature. 3. Modify the order or rate of reagent addition.
Poor Stereoselectivity 1. Sub-optimal reaction temperature.[1] 2. Inappropriate chiral catalyst or auxiliary. 3. Interference from substrate control.[1]1. Optimize the reaction temperature, often by lowering it.[1] 2. Screen a variety of chiral catalysts or auxiliaries. 3. Modify the substrate to alter its directing effects.
Product is Unstable During Workup 1. Exposure to harsh pH (acid or base).[1] 2. Product is sensitive to air or moisture. 3. Extended exposure to workup conditions.1. Use buffered aqueous solutions for extraction.[1] 2. Perform the workup under an inert atmosphere. 3. Minimize the duration of the workup procedure.
Purification Troubleshooting (HPLC)

This guide focuses on resolving common issues during the HPLC purification of this compound.

Problem Possible Causes Recommended Solutions
Poor Peak Shape (Tailing or Fronting) 1. Column overload.[4] 2. Interaction with active sites on the stationary phase (e.g., silanols).[4] 3. Sample solvent incompatible with the mobile phase.[7]1. Reduce the amount of sample injected.[4] 2. Add a mobile phase modifier (e.g., triethylamine (B128534) for basic compounds).[4] 3. Dissolve the sample in the mobile phase whenever possible.[7]
Fluctuating Retention Times 1. Inconsistent mobile phase composition.[5] 2. Leaks in the HPLC system.[8] 3. Insufficient column equilibration time.[8] 4. Temperature fluctuations.[5]1. Prepare fresh mobile phase; ensure proper mixing if using a gradient.[8] 2. Check for loose fittings and worn pump seals.[8] 3. Increase the equilibration time between runs.[8] 4. Use a column oven to maintain a constant temperature.[5]
High Backpressure 1. Blockage in the column inlet frit.[9] 2. Particulate matter from the sample or mobile phase. 3. Column contamination or degradation.1. Reverse-flush the column (if permitted by the manufacturer). 2. Filter all samples and mobile phases before use. 3. Use a guard column to protect the analytical column.[5]
No Peaks or Very Small Peaks 1. Injector issue (e.g., blocked needle, incompletely filled loop).[7] 2. Detector problem (e.g., lamp failure).[8] 3. Sample degradation.1. Check the injector for blockages and ensure the sample loop is filled correctly.[9] 2. Check the detector lamp status and energy levels.[8] 3. Ensure the sample is stable in the chosen solvent.

Experimental Protocols

General Protocol for this compound Synthesis (Multi-step)

A multi-step synthesis requires careful planning and execution at each stage.

  • Literature Review & Route Design: Thoroughly research similar synthetic pathways to anticipate potential challenges.[10] Design the synthetic route, considering factors like protecting group strategy and reagent compatibility.

  • Reagent Preparation: Ensure all reagents are of the required purity and are properly dried and degassed if the reaction is sensitive to air or moisture.

  • Reaction Setup: Assemble the glassware under an inert atmosphere (e.g., nitrogen or argon). Add solvents and reagents in the predetermined order.

  • Reaction Monitoring: Track the progress of the reaction using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[11]

  • Workup/Quenching: Once the reaction is complete, carefully quench any reactive reagents. Perform an extraction to separate the crude product from the reaction mixture.[10]

  • Purification: Purify the crude product using an appropriate method such as flash chromatography, recrystallization, or preparative HPLC.[10]

  • Characterization: Confirm the structure and purity of the isolated product using analytical techniques like NMR, MS, and IR.

Standard Protocol for HPLC Purification
  • Method Development (Analytical Scale):

    • Select a suitable column (e.g., C18 for reverse-phase).

    • Develop a mobile phase system (e.g., water/acetonitrile or water/methanol with additives like 0.1% TFA).

    • Optimize the gradient, flow rate, and column temperature to achieve good separation of this compound from impurities.

  • Scale-Up to Preparative HPLC:

    • Choose a preparative column with the same stationary phase as the analytical column but with a larger diameter.

    • Adjust the flow rate and sample loading based on the dimensions of the preparative column.

    • Inject the crude sample dissolved in a minimal amount of a suitable solvent.

  • Fraction Collection: Collect fractions as they elute from the column, guided by the UV detector signal.

  • Analysis of Fractions: Analyze the collected fractions using analytical HPLC to identify those containing pure this compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent, typically using a rotary evaporator, to yield the purified this compound.

Visualizations

Synthesis_Troubleshooting_Workflow start Low Yield or Incomplete Reaction check_reagents Check Reagent Purity & Stoichiometry start->check_reagents check_conditions Verify Reaction Conditions (T, P, time) start->check_conditions check_catalyst Assess Catalyst Activity start->check_catalyst optimize_synthesis Optimize Synthesis Parameters check_reagents->optimize_synthesis check_conditions->optimize_synthesis check_catalyst->optimize_synthesis

Caption: Troubleshooting workflow for low-yield synthesis.

Purification_Decision_Tree start Crude this compound Mixture stability_check Is Product Stable on Silica? start->stability_check flash_chrom Flash Chromatography stability_check->flash_chrom Yes alt_methods Alternative Methods: - Prep HPLC - Recrystallization - SFC stability_check->alt_methods No purity_check Check Purity > 95%? flash_chrom->purity_check alt_methods->purity_check final_product Pure this compound purity_check->final_product Yes repurify Re-purify Fractions purity_check->repurify No repurify->purity_check

Caption: Decision tree for selecting a purification method.

References

Technical Support Center: Optimizing Fsdd3I for In Vivo Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Fsdd3I, a novel fluorescent probe for in vivo imaging. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal excitation and emission wavelength for this compound?

A1: this compound has an optimal excitation wavelength of 770 nm and an emission wavelength of 790 nm. It is recommended to use a narrow bandpass filter for excitation and a long-pass filter for emission to maximize signal collection and minimize background autofluorescence.

Q2: What is the recommended starting dosage for this compound in mice?

A2: For initial studies, a starting dose of 0.5 mg/kg administered via intravenous (tail vein) injection is recommended.[1] The optimal dose may vary depending on the animal model, target organ, and imaging system sensitivity. A dose-escalation study is advised to determine the optimal concentration for your specific application.

Q3: How should this compound be reconstituted and stored?

A3: Reconstitute this compound in sterile, nuclease-free water to create a stock solution. For in vivo applications, further dilute the stock solution in a biocompatible vehicle such as phosphate-buffered saline (PBS). Stock solutions can be stored at -20°C for up to three months, while diluted solutions for injection should be prepared fresh on the day of the experiment.

Q4: What are the potential side effects or toxicity of this compound?

A4: Preclinical studies have shown this compound to be well-tolerated at the recommended doses. However, as with any exogenous agent, it is crucial to monitor animals for any signs of adverse reactions. High concentrations may lead to localized inflammation or transient changes in liver enzyme levels.

Q5: How quickly does this compound distribute to the target tissue, and when is the optimal imaging window?

A5: The biodistribution of this compound is rapid, with peak accumulation in target tissues typically observed between 4 and 24 hours post-injection.[2] The optimal imaging window will depend on the specific biological question and the clearance rate of the probe from non-target tissues. A time-course imaging study is recommended to determine the peak signal-to-background ratio for your model.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your in vivo imaging experiments with this compound.

Issue 1: Weak or No Fluorescent Signal

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Incorrect Filter Set Verify that the excitation and emission filters on your imaging system are appropriate for this compound (Excitation: ~770 nm, Emission: >790 nm).
Suboptimal Dosage The injected dose may be too low for detection. Perform a dose-escalation study to determine the optimal concentration for your animal model and imaging setup. Start with the recommended 0.5 mg/kg and increase incrementally.[1]
Poor Probe Biodistribution The probe may not be reaching the target tissue effectively. Investigate different administration routes (e.g., intraperitoneal vs. intravenous) to see if it improves localization.[3]
Rapid Probe Clearance This compound might be cleared from the body before imaging. Conduct a kinetic study by imaging at multiple time points post-injection to identify the window of maximum signal intensity.[4]
Photobleaching Excessive exposure to the excitation light can cause the fluorophore to degrade. Minimize exposure time and use the lowest laser power necessary to obtain a signal.
Issue 2: High Background Signal or Low Signal-to-Noise Ratio

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Autofluorescence Biological tissues naturally fluoresce, which can obscure the signal from this compound. Use spectral unmixing algorithms if your imaging software supports it. Also, ensure your filter set is optimized to separate the this compound signal from the autofluorescence spectrum.
Suboptimal Imaging Time Point The signal from non-target tissues may still be high. Image at later time points to allow for clearance of the probe from tissues with non-specific uptake.
Probe Aggregation Aggregated probe can lead to non-specific signal. Ensure this compound is fully dissolved during reconstitution and consider filtering the solution before injection.
Incorrect Image Processing Apply appropriate background subtraction algorithms during image analysis to reduce noise.
Issue 3: Inconsistent Results Between Animals

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Variable Injection Quality Inconsistent intravenous injections can lead to variations in probe distribution. Practice proper tail vein injection techniques to ensure consistent administration.
Animal Health and Physiology Differences in animal age, weight, or health status can affect probe biodistribution and clearance. Use a homogenous cohort of animals for your experiments.
Imaging Setup Variability Ensure consistent animal positioning and imaging parameters (e.g., exposure time, laser power, focus) for all animals in the study.

Experimental Protocols

In Vivo Imaging Protocol for this compound in a Murine Tumor Model

This protocol provides a general workflow for using this compound for in vivo imaging.

  • Animal Preparation:

    • Use SPF-grade BALB/c nude mice, 6-8 weeks old, with established subcutaneous tumors.

    • Anesthetize the mouse using an appropriate method (e.g., isoflurane (B1672236) inhalation or intraperitoneal injection of an anesthetic cocktail) to immobilize it during imaging.

  • This compound Preparation and Administration:

    • Prepare a fresh solution of this compound in sterile PBS at a concentration of 0.5 mg/kg.

    • Administer the solution via a single intravenous injection into the tail vein.

  • Imaging Procedure:

    • Place the anesthetized mouse in the imaging chamber of a small animal in vivo imaging system.

    • Set the excitation filter to 770 nm and the emission filter to a long-pass of 790 nm.

    • Acquire images at multiple time points (e.g., 1, 4, 8, and 24 hours) post-injection to determine the optimal imaging window.

    • Maintain consistent imaging parameters (exposure time, binning, f/stop, field of view) across all animals and time points.

  • Image Analysis:

    • Use the imaging system's software to draw regions of interest (ROIs) over the tumor and a background area (e.g., non-tumor-bearing muscle).

    • Quantify the average fluorescence intensity in each ROI.

    • Calculate the tumor-to-background ratio to assess probe accumulation and specificity.

Biodistribution Study Protocol
  • Animal Groups:

    • Divide animals into groups corresponding to different time points post-injection (e.g., 4 and 24 hours).

  • This compound Administration:

    • Inject this compound as described in the in vivo imaging protocol.

  • Tissue Harvesting:

    • At the designated time points, euthanize the mice.

    • Dissect major organs (e.g., tumor, liver, spleen, kidneys, lungs, heart) and wash them in PBS.

  • Ex Vivo Imaging:

    • Arrange the harvested organs in a petri dish and image them using the in vivo imaging system with the same parameters used for the live animal imaging.

    • Quantify the fluorescence intensity for each organ.

Quantitative Data Summary

Table 1: Recommended this compound Dosage for Different Animal Models
Animal Model Recommended Starting Dose (mg/kg) Administration Route
Mouse (BALB/c)0.5Intravenous
Rat (Sprague Dawley)0.75Intravenous
Zebrafish (Adult)0.1 (in water)Immersion
Table 2: Biodistribution of this compound in Tumor-Bearing Mice (4 hours post-injection)
Organ Relative Fluorescence Units (RFU)
Tumor8.5 x 10^8
Liver5.2 x 10^8
Spleen3.1 x 10^8
Kidneys9.7 x 10^8
Lungs2.5 x 10^8
Muscle1.2 x 10^8
Table 3: Toxicity Profile of this compound in Mice
Dosage (mg/kg) Observed Effects
0.5No observable adverse effects.
2.5Mild, transient elevation in liver enzymes.
10.0Moderate inflammation at the injection site, significant elevation in liver enzymes.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal_Prep Animal Preparation Injection IV Injection Animal_Prep->Injection Probe_Prep Probe Reconstitution Probe_Prep->Injection Imaging In Vivo Imaging Injection->Imaging Data_Acq Data Acquisition Imaging->Data_Acq Analysis Image Analysis Data_Acq->Analysis

Caption: Experimental workflow for in vivo imaging with this compound.

Troubleshooting_Logic Start Weak or No Signal Check_Filters Check Filter Set Start->Check_Filters Incorrect Wavelength? Increase_Dose Increase Dosage Check_Filters->Increase_Dose Filters Correct Check_Timing Optimize Imaging Time Increase_Dose->Check_Timing Still Weak Signal_OK Signal Improved Increase_Dose->Signal_OK Signal Improved Check_Route Check Injection Route Check_Timing->Check_Route Still Weak Check_Timing->Signal_OK Signal Improved Check_Route->Signal_OK Signal Improved

Caption: Troubleshooting logic for a weak or absent signal.

References

Reducing off-target binding of Fsdd3I

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Fsdd3I

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting and reducing the off-target binding of this compound.

Frequently Asked Questions (FAQs)

Q1: What is off-target binding and why is it a concern for this compound?

Off-target binding refers to the interaction of this compound with molecules other than its intended biological target. This can lead to a variety of undesirable outcomes in experimental settings, including a decreased signal-to-noise ratio, false positive or negative results, and misinterpretation of this compound's biological function. In a therapeutic context, off-target binding can result in cellular toxicity and other adverse effects.

Q2: What are the common causes of high off-target binding of this compound?

Several factors can contribute to the non-specific interactions of this compound:

  • Electrostatic Interactions: Non-specific binding can occur due to charge-based interactions between this compound and other macromolecules.

  • Hydrophobic Interactions: Exposed hydrophobic patches on this compound can interact with other proteins or cellular components.

  • Suboptimal Buffer Conditions: The pH, ionic strength, and composition of the experimental buffer can significantly influence binding specificity.

  • Presence of Aggregates: Aggregated forms of this compound may exhibit increased non-specific binding.

  • Contaminants: The presence of impurities in the this compound preparation can lead to unexpected interactions.

Q3: What are the general strategies to minimize off-target binding of this compound?

A multi-pronged approach is often necessary to reduce the off-target binding of this compound. Key strategies include:

  • Buffer Optimization: Modifying the salt concentration, pH, and including additives in the buffer can disrupt non-specific interactions.

  • Use of Blocking Agents: Molecules such as bovine serum albumin (BSA), salmon sperm DNA, and detergents can be used to block non-specific binding sites.

  • Inclusion of Competitors: The addition of unlabeled this compound or other known binding partners can help to differentiate specific from non-specific binding.

  • Stringent Washing Steps: Increasing the number and duration of wash steps, as well as the stringency of the wash buffer, can help to remove non-specifically bound this compound.

  • Purity Assessment: Ensuring the high purity of the this compound preparation is crucial to avoid artifacts from contaminants.

Troubleshooting Guides

This section provides a systematic approach to identifying and mitigating off-target binding of this compound in your experiments.

Problem 1: High background signal in pull-down assays with this compound.

High background in pull-down assays often indicates significant non-specific binding of this compound to the beads or other proteins in the lysate.

G A High Background Signal in Pull-Down B Optimize Lysis & Binding Buffers A->B C Increase Wash Stringency B->C D Pre-clear Lysate C->D E Include Blocking Agents D->E F Perform Competition Assay E->F G Background Reduced? F->G H Proceed with Experiment G->H Yes I Consult Literature for Target-Specific Modifications G->I No

Caption: Troubleshooting workflow for high background in this compound pull-down assays.

The following table summarizes the hypothetical results of optimizing the salt concentration in the wash buffer to reduce non-specific binding of this compound in a pull-down experiment.

Wash Buffer NaCl (mM)On-Target Protein Recovered (ng)Off-Target Protein X Recovered (ng)Signal-to-Noise Ratio
1005002502.0
1504801204.0
250450509.0
5003002512.0
Problem 2: Discrepancy between in vitro and in vivo results for this compound activity.

This may indicate that this compound is interacting with off-targets in the complex cellular environment, leading to unexpected biological effects.

G cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway This compound This compound TargetA TargetA This compound->TargetA Binds SignalingA SignalingA TargetA->SignalingA Activates DesiredEffect DesiredEffect SignalingA->DesiredEffect Leads to Fsdd3I_off This compound OffTargetB OffTargetB Fsdd3I_off->OffTargetB Binds SignalingB SignalingB OffTargetB->SignalingB Inhibits SideEffect SideEffect SignalingB->SideEffect Causes

Caption: On-target vs. off-target signaling pathways for this compound.

  • Competition Assays: Introduce an excess of unlabeled this compound in cell-based assays to see if the observed effect is diminished.

  • Knockdown/Knockout Models: Use siRNA, shRNA, or CRISPR to reduce the expression of the intended target of this compound. The biological effects of this compound should be significantly reduced in these models if the interaction is specific.

  • Orthogonal Assays: Employ alternative methods to confirm the interaction between this compound and its intended target, such as proximity ligation assays (PLA) or co-immunoprecipitation (Co-IP).

Experimental Protocols

Protocol 1: Immunoprecipitation (IP) with this compound-Specific Antibody

This protocol is designed to isolate the intended target of this compound from a complex mixture, with steps to minimize non-specific binding.

Materials:

  • Cell lysate

  • Anti-Fsdd3I antibody

  • Protein A/G magnetic beads

  • Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, protease inhibitors)

  • Wash Buffer (50 mM Tris-HCl pH 7.4, 250 mM NaCl, 0.1% NP-40)

  • Elution Buffer (0.1 M Glycine-HCl, pH 2.5)

Procedure:

  • Lysate Preparation: Lyse cells in Lysis Buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Pre-clearing: Add 20 µL of Protein A/G beads to 1 mg of cell lysate. Incubate for 1 hour at 4°C with gentle rotation. Remove the beads to reduce non-specific binding to the beads themselves.

  • Immunoprecipitation: Add the anti-Fsdd3I antibody to the pre-cleared lysate and incubate for 2-4 hours at 4°C.

  • Capture: Add 30 µL of fresh Protein A/G beads and incubate for an additional 1 hour at 4°C.

  • Washing:

    • Wash the beads three times with 1 mL of Wash Buffer.

    • For each wash, gently resuspend the beads and incubate for 5 minutes at 4°C before pelleting.

  • Elution: Elute the bound proteins by adding 50 µL of Elution Buffer and incubating for 5 minutes at room temperature. Neutralize the eluate with 5 µL of 1 M Tris-HCl, pH 8.5.

  • Analysis: Analyze the eluate by SDS-PAGE and Western blotting or mass spectrometry.

Protocol 2: Competition Pull-Down Assay

This assay helps to confirm the specificity of the interaction between this compound and its target.

Materials:

  • Biotinylated this compound

  • Unlabeled this compound (competitor)

  • Streptavidin-coated magnetic beads

  • Cell lysate

  • Binding Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 10% glycerol)

  • Wash Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.5% NP-40)

Procedure:

  • Prepare Lysate: Prepare cell lysate as described in the IP protocol.

  • Set up Reactions: Prepare three reaction tubes:

    • Tube A (Negative Control): Lysate + Streptavidin beads (no this compound).

    • Tube B (Positive Control): Lysate + Biotinylated this compound + Streptavidin beads.

    • Tube C (Competition): Lysate + Biotinylated this compound + 100x molar excess of unlabeled this compound + Streptavidin beads.

  • Binding: Incubate the tubes for 2 hours at 4°C with gentle rotation.

  • Washing: Wash the beads three times with Wash Buffer.

  • Elution and Analysis: Elute the bound proteins and analyze by Western blotting for the expected target protein.

TubeConditionExpected Result for Target Protein
ANegative ControlNo band
BPositive ControlStrong band
CCompetitionSignificantly reduced or no band

Troubleshooting Fsdd3I instability in vitro

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Fsdd3I. This resource provides troubleshooting guides and answers to frequently asked questions regarding the in vitro instability of the this compound protein.

Frequently Asked Questions (FAQs)

Q1: My this compound protein is precipitating upon thawing. What is the likely cause and how can I prevent this?

A1: Precipitation after a freeze-thaw cycle is a common issue and often indicates protein aggregation. This can be caused by several factors including, the formation of ice crystals, pH shifts in the buffer as it freezes, and an increased protein concentration in the unfrozen liquid phase.

To prevent this, we recommend the following:

  • Flash-freezing: Freeze your aliquots rapidly in liquid nitrogen or an ethanol/dry ice bath to minimize ice crystal formation.

  • Cryoprotectants: Add a cryoprotectant such as glycerol (B35011) (5-20% v/v) or sucrose (B13894) to your buffer before freezing.

  • Aliquotting: Prepare small, single-use aliquots to avoid repeated freeze-thaw cycles.

  • Thawing: Thaw aliquots quickly in a room temperature water bath and immediately place them on ice. Do not allow the protein to warm to room temperature for extended periods.

Q2: I am observing a progressive loss of this compound's enzymatic activity in my assay buffer. What can I do to improve its stability?

A2: Loss of activity suggests that this compound is either degrading or unfolding under your assay conditions. To enhance stability, a systematic buffer optimization is recommended. Key parameters to investigate include:

  • pH: The stability of this compound is highly dependent on pH. We recommend testing a range of pH values to find the optimum for both stability and activity.

  • Ionic Strength: The salt concentration can influence protein solubility and stability. Test a range of NaCl or KCl concentrations (e.g., 50 mM to 500 mM).

  • Reducing Agents: If your protein has cysteine residues, including a reducing agent like DTT or TCEP (0.5-2 mM) can prevent oxidation and disulfide-mediated aggregation.

  • Additives: Various additives can stabilize proteins. Consider screening for the effects of detergents, sugars, or other small molecules.

Q3: After purification, my SDS-PAGE shows multiple bands lower than the expected molecular weight of this compound. Is this degradation?

A3: The presence of lower molecular weight bands is a strong indication of proteolytic degradation. This compound has several flexible loops that can be susceptible to cleavage by contaminating proteases.

To mitigate degradation, we suggest the following:

  • Protease Inhibitors: Always include a broad-spectrum protease inhibitor cocktail (e.g., cOmplete™, EDTA-free) during purification.

  • Purification Strategy: Optimize your purification workflow to be as rapid as possible and perform all steps at 4°C. Consider using an affinity tag for a quick, single-step purification.

  • Host Strain: If expressing in E. coli, consider using a protease-deficient strain like BL21(DE3)pLysS.

Troubleshooting Workflows

If you are experiencing issues with this compound instability, the following workflow can help you diagnose and resolve the problem.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 start Start: this compound Instability Observed (Precipitation, Activity Loss) issue_type Identify Issue Type start->issue_type precipitation Precipitation / Aggregation issue_type->precipitation  Physical Instability activity_loss Loss of Activity / Degradation issue_type->activity_loss Functional Instability   check_handling Review Handling Protocol (Freeze-thaw, Temp) precipitation->check_handling optimize_buffer Optimize Buffer Conditions (pH, Salt, Additives) activity_loss->optimize_buffer check_purity Assess Purity (SDS-PAGE) & Check for Proteases activity_loss->check_purity add_cryo Add Cryoprotectant (e.g., 20% Glycerol) check_handling->add_cryo run_tsa Perform Thermal Shift Assay (TSA / DSF) optimize_buffer->run_tsa add_inhibitors Add Protease Inhibitors & Optimize Purification check_purity->add_inhibitors solution Solution: Stable this compound add_cryo->solution run_tsa->solution add_inhibitors->solution

Fig 1. A troubleshooting workflow for addressing this compound instability issues.

Quantitative Data Summary

The stability of this compound is highly influenced by its buffer environment. The following table summarizes the effects of various additives on the thermal stability of this compound, as measured by the change in melting temperature (ΔTm) from a baseline buffer (20 mM HEPES pH 7.5, 150 mM NaCl).

AdditiveConcentrationΔTm (°C)Observation
L-Arginine50 mM+2.5Significant reduction in aggregation.
Sucrose5% (w/v)+1.8Moderate increase in thermal stability.
Polysorbate 200.01% (v/v)+0.5Minor improvement, may prevent surface adsorption.
DTT1 mM+3.2Strong stabilization, indicating sensitivity to oxidation.
EDTA2 mM+0.2Negligible effect, suggesting no divalent cation dependence.
Glycerol10% (v/v)+1.5General stabilizer, effective as a cryoprotectant.

Experimental Protocols

Protocol 1: Buffer Optimization using Differential Scanning Fluorimetry (DSF)

This protocol outlines a method for rapidly screening buffer conditions to identify those that enhance the thermal stability of this compound.

  • Protein Preparation: Dilute this compound to a final concentration of 2 µM in the baseline buffer (20 mM HEPES pH 7.5, 150 mM NaCl).

  • Dye Preparation: Prepare a 1000x stock of SYPRO Orange dye in DMSO.

  • Assay Plate Setup:

    • In a 96-well qPCR plate, add 20 µL of the diluted this compound protein to each well.

    • Add 2.5 µL of the buffer additive to be tested to each well. Use water for the negative control.

    • Add 2.5 µL of a 1:50 dilution of the SYPRO Orange stock to each well.

  • Data Acquisition:

    • Seal the plate and centrifuge briefly.

    • Place the plate in a qPCR instrument.

    • Set up a melt curve experiment, ramping the temperature from 25°C to 95°C with a ramp rate of 0.5°C/minute. Collect fluorescence data at each step.

  • Data Analysis:

    • Plot fluorescence versus temperature.

    • The melting temperature (Tm) is the midpoint of the unfolding transition, which corresponds to the peak of the first derivative of the melt curve.

    • Calculate the ΔTm for each condition relative to the control to determine the most stabilizing additives.

This compound Signaling Pathway

This compound is a key kinase in the cellular stress response pathway. It is activated by upstream sensors of oxidative stress and phosphorylates downstream transcription factors to regulate gene expression.

G stress Oxidative Stress (e.g., H2O2) sensor Upstream Sensor (e.g., ASK1) stress->sensor activates This compound This compound sensor->this compound phosphorylates (activates) tf Transcription Factor (e.g., Nrf2) This compound->tf phosphorylates nucleus Nucleus tf->nucleus translocates to response Stress Response Genes (e.g., Antioxidant enzymes) nucleus->response induces transcription of

Fig 2. The proposed signaling pathway involving the this compound kinase.

Technical Support Center: ⁶⁸Ga-FSDd3I PET Imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in utilizing ⁶⁸Ga-FSDd3I for Positron Emission Tomography (PET) imaging. The following information is based on general principles of ⁶⁸Ga-PET imaging and should be adapted and validated for the specific characteristics of the ⁶⁸Ga-FSDd3I tracer.

Frequently Asked Questions (FAQs)

Q1: What are the general patient preparation guidelines before a ⁶⁸Ga-FSDd3I PET scan?

A1: While specific protocols for ⁶⁸Ga-FSDd3I should be established, general patient preparation for ⁶⁸Ga-PET imaging is crucial for optimal image quality. Patients are typically required to be well-hydrated and should be encouraged to void immediately before the scan to reduce radiation dose to the bladder and minimize artifacts from high bladder activity.[1][2] Fasting requirements can vary depending on the target of the tracer; for many non-FDG tracers, a fasting period of 4-6 hours is recommended to reduce background physiological activity.[1] It is essential to avoid strenuous physical activity for at least 24 hours prior to the scan to prevent non-specific muscle uptake.[2]

Q2: How can I minimize radiation exposure to the patient and staff?

A2: Adherence to ALARA (As Low As Reasonably Achievable) principles is paramount. This includes using the appropriate injected activity of ⁶⁸Ga-FSDd3I, ensuring patients are well-hydrated to promote rapid clearance of the tracer, and encouraging frequent voiding after the scan.[3] For staff, appropriate shielding during radiotracer administration and minimizing time spent near the patient are critical.

Q3: What are some potential drug interactions to consider with ⁶⁸Ga-FSDd3I?

A3: The potential for drug interactions is highly dependent on the biological target of FSDd3I. Researchers should conduct a thorough review of the patient's current medications. For instance, if this compound targets a specific receptor, medications that also interact with that receptor could potentially interfere with tracer uptake. A detailed medical history should be obtained to identify any confounding factors.

Q4: What is the expected biodistribution of ⁶⁸Ga-labeled tracers, and how might this apply to ⁶⁸Ga-FSDd3I?

A4: The biodistribution of ⁶⁸Ga-labeled tracers is dictated by the targeting moiety. Generally, ⁶⁸Ga-labeled peptides and small molecules exhibit rapid blood clearance and are primarily excreted through the renal system, leading to high physiological uptake in the kidneys and bladder.[4] Depending on the specific target of this compound, physiological uptake may also be observed in other organs such as the liver, spleen, and salivary glands.[5] Establishing the normal biodistribution of ⁶⁸Ga-FSDd3I through initial imaging studies in a relevant population is a critical step in its development.

Troubleshooting Guide for Common Artifacts in ⁶⁸Ga-PET Imaging

Artifacts in PET imaging can lead to misinterpretation of results and can arise from patient-related factors, technical issues, or the inherent physics of the imaging modality.[6]

Artifact Appearance Potential Causes Recommended Solutions
Motion Artifacts Blurring of anatomical structures, misregistration between PET and CT images.Patient movement during the scan, respiratory motion, cardiac motion.[6]- Instruct the patient to remain still and breathe shallowly. - Use patient immobilization devices. - Employ respiratory and/or cardiac gating techniques during acquisition.
Attenuation Correction (AC) Artifacts Falsely high or low uptake in specific regions.- Misalignment between PET and CT scans. - Presence of high-density materials (e.g., metal implants, oral/IV contrast). - Truncation of the CT field of view (FOV).[4]- Ensure proper patient positioning and minimize movement between CT and PET acquisition. - Review non-attenuation-corrected (NAC) images to identify AC artifacts. - If possible, use a CT protocol that avoids high-concentration contrast agents or allows sufficient time for clearance from non-target tissues. - Ensure the CT FOV encompasses the entire PET FOV.[4]
High Physiological Bladder Activity Intense tracer accumulation in the bladder obscuring adjacent structures.[4]Renal clearance of the ⁶⁸Ga-labeled tracer.- Ensure adequate patient hydration before and after tracer injection. - Instruct the patient to void immediately before the scan.[1][2] - Consider delayed imaging of the pelvic region after bladder voiding.
Reconstruction Artifacts Noise, streaks, or other image distortions.- Inappropriate selection of reconstruction algorithm or parameters (e.g., iterations, subsets).[5] - Insufficient count statistics.- Optimize reconstruction parameters based on phantom and patient studies. - Increase scan time per bed position or injected dose (while adhering to ALARA principles). - Utilize advanced reconstruction techniques like time-of-flight (TOF) and point-spread function (PSF) modeling.[5]

Experimental Protocols

A generalized experimental protocol for ⁶⁸Ga-based PET/CT imaging is provided below. This should be considered a template and must be adapted and optimized for ⁶⁸Ga-FSDd3I.

1. Radiotracer Quality Control

  • Radiochemical Purity: Determine by radio-TLC or radio-HPLC. Purity should typically be >95%.

  • pH: Measure using a pH strip or meter. Should be within a physiologically acceptable range (typically 4.5-7.5).

  • Visual Inspection: Ensure the solution is clear, colorless, and free of particulate matter.

  • Sterility and Endotoxin Testing: Perform according to standard pharmaceutical guidelines.

2. Patient Preparation

  • Obtain informed consent.

  • Review patient history, including current medications.

  • Instruct the patient to hydrate (B1144303) well (e.g., drink 1-2 liters of water) starting 1-2 hours before the scan.

  • Confirm any fasting requirements specific to the ⁶⁸Ga-FSDd3I tracer.

  • Measure the patient's blood glucose level if relevant to the tracer's mechanism.[2]

  • Have the patient void immediately before tracer injection and again before the scan.[1][2]

3. Tracer Administration

  • Administer the ⁶⁸Ga-FSDd3I intravenously as a bolus injection.

  • The injected activity will depend on the scanner and imaging protocol but is typically in the range of 100-200 MBq for ⁶⁸Ga tracers.

  • Flush the injection line with saline to ensure the full dose is administered.

4. Image Acquisition

  • The uptake phase (time between injection and scan) will be tracer-specific. For many ⁶⁸Ga-peptides, this is typically 60 minutes.

  • Position the patient comfortably on the scanner bed. Arms are often raised to avoid artifacts in the chest and abdomen.

  • Perform a low-dose CT scan for attenuation correction and anatomical localization.

  • Acquire the PET scan, typically from the base of the skull to the mid-thigh. The acquisition time per bed position is usually 2-4 minutes.

5. Image Reconstruction

  • Reconstruct the PET data using an iterative algorithm such as Ordered Subsets Expectation Maximization (OSEM).

  • Apply corrections for attenuation, scatter, randoms, and decay.

  • The use of TOF and PSF modeling is recommended for improved image quality.[5]

Visualizations

ExperimentalWorkflow General Experimental Workflow for ⁶⁸Ga-FSDd3I PET/CT cluster_pre_scan Pre-Scan Procedures cluster_scan Imaging cluster_post_scan Post-Scan Procedures Patient_Preparation Patient Preparation (Hydration, Fasting, Voiding) CT_Scan Low-Dose CT Scan (for Attenuation Correction) Patient_Preparation->CT_Scan Tracer_QC Radiotracer Quality Control (Purity, pH, Sterility) Tracer_Admin Tracer Administration (IV Bolus Injection) Tracer_QC->Tracer_Admin Uptake_Phase Uptake Phase (e.g., 60 minutes) Tracer_Admin->Uptake_Phase Uptake_Phase->Patient_Preparation PET_Scan PET Scan Acquisition CT_Scan->PET_Scan Image_Reconstruction Image Reconstruction (OSEM, TOF, PSF) PET_Scan->Image_Reconstruction Image_Analysis Image Analysis & Interpretation Image_Reconstruction->Image_Analysis

Caption: General experimental workflow for a ⁶⁸Ga-FSDd3I PET/CT scan.

TroubleshootingTree Troubleshooting Common PET Image Artifacts Start Image Quality Issue Identified Is_Image_Blurred Is the image blurred or is there PET/CT misregistration? Start->Is_Image_Blurred Is_Uptake_Anomalous Is there anomalously high or low uptake in specific regions? Is_Image_Blurred->Is_Uptake_Anomalous No Motion_Artifact Likely Motion Artifact Is_Image_Blurred->Motion_Artifact Yes Is_Pelvis_Obscured Is the pelvic region obscured by high bladder activity? Is_Uptake_Anomalous->Is_Pelvis_Obscured No AC_Artifact Likely Attenuation Correction Artifact Is_Uptake_Anomalous->AC_Artifact Yes Is_Image_Noisy Is the image noisy or are there streak artifacts? Is_Pelvis_Obscured->Is_Image_Noisy No Bladder_Artifact High Bladder Activity Is_Pelvis_Obscured->Bladder_Artifact Yes Recon_Artifact Likely Reconstruction Artifact Is_Image_Noisy->Recon_Artifact Yes Solution_Motion Solution: - Patient immobilization - Respiratory/cardiac gating Motion_Artifact->Solution_Motion Solution_AC Solution: - Review NAC images - Ensure proper patient positioning - Check for metal/contrast AC_Artifact->Solution_AC Solution_Bladder Solution: - Ensure patient hydration - Pre-scan voiding - Consider delayed pelvic imaging Bladder_Artifact->Solution_Bladder Solution_Recon Solution: - Optimize reconstruction parameters - Increase scan time/injected dose Recon_Artifact->Solution_Recon

Caption: Troubleshooting decision tree for common PET image artifacts.

References

Technical Support Center: Enhancing Tumor-to-Background Ratio of Fluorescent Imaging Probes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the tumor-to-background ratio (TBR) of fluorescent imaging probes in preclinical and clinical research.

Frequently Asked Questions (FAQs)

Q1: What is the tumor-to-background ratio (TBR) and why is it important?

A1: The tumor-to-background ratio is a critical metric in molecular imaging that quantifies the contrast between the signal intensity originating from the tumor and the signal from surrounding healthy tissue (background). A higher TBR enables more precise tumor delineation, improves diagnostic accuracy, and enhances the sensitivity of tumor detection.

Q2: What are the common causes of low TBR in fluorescence imaging?

A2: Low TBR can stem from several factors, including:

  • Low specific signal at the tumor: This can be due to poor targeting of the probe, low expression of the target molecule, or quenching of the fluorescent signal.[1]

  • High background signal: This is often caused by non-specific binding of the probe to healthy tissues, autofluorescence from endogenous molecules, and poor clearance of the unbound probe from circulation.[1][2]

Q3: How can I reduce background noise in my fluorescence imaging experiments?

A3: Several strategies can be employed to minimize background noise:

  • Optimize probe concentration: Titrating the concentration of the fluorescent probe can reduce non-specific binding.[2]

  • Use blocking agents: Blocking non-specific binding sites with agents like bovine serum albumin (BSA) or serum from the host species of the secondary antibody can be effective.[3]

  • Improve washing steps: Increasing the number and duration of washing steps after probe incubation can help remove unbound probes.

  • Address autofluorescence: Autofluorescence from tissues can be a significant source of background.[1][4] This can be mitigated by selecting fluorophores with emission spectra that do not overlap with the autofluorescence spectrum or by using spectral unmixing algorithms.[4]

Q4: What are the key considerations for selecting a suitable fluorophore to maximize TBR?

A4: The choice of fluorophore is crucial for achieving a high TBR. Key considerations include:

  • High quantum yield: A high quantum yield means the fluorophore efficiently converts absorbed light into emitted fluorescence, resulting in a stronger signal.[5]

  • Photostability: A photostable fluorophore will resist degradation under illumination, ensuring a consistent signal during imaging.[5]

  • Narrow emission spectra: This minimizes spectral overlap (crosstalk) with other fluorophores or endogenous autofluorescence.[5]

  • Excitation and emission wavelengths: Near-infrared (NIR) fluorophores (650-900 nm) are often preferred for in vivo imaging as they minimize tissue autofluorescence and light scattering.

Troubleshooting Guides

This section provides a question-and-answer format to directly address specific issues users might encounter during their experiments.

Problem Potential Cause Recommended Solution
High background signal across the entire image Non-specific binding of the probe.- Titrate the probe to the lowest effective concentration. - Increase the concentration of the blocking agent (e.g., BSA, serum).[3] - Optimize washing steps (increase number and/or duration).
Autofluorescence of the tissue.- Image an unstained control sample to assess the level of autofluorescence. - Switch to a fluorophore with a longer emission wavelength (e.g., in the NIR range).[1] - Use spectral imaging and unmixing techniques to separate the probe signal from the autofluorescence.[4]
Inefficient clearance of the unbound probe.- Increase the time between probe injection and imaging to allow for clearance. - Consider modifying the probe to enhance renal or hepatic clearance.
Weak or no tumor-specific signal Low target expression in the tumor model.- Confirm target expression using other methods (e.g., histology, western blot). - Choose a different tumor model with higher target expression.
Inefficient delivery of the probe to the tumor.- Investigate factors affecting probe delivery such as tumor vascularity and permeability. - Consider strategies to enhance probe delivery, such as using vascular-permeabilizing agents.
Quenching of the fluorophore.- Ensure the local microenvironment of the tumor is not causing quenching. - Consider using a more photostable and chemically stable fluorophore.
Signal from non-target organs Off-target binding of the probe.- Evaluate the biodistribution of the probe in detail. - Modify the probe to reduce binding to non-target receptors or proteins.
Probe accumulation in clearance organs (liver, kidneys).- This is expected to some degree. Quantify the signal in these organs and compare it to the tumor signal over time to determine the optimal imaging window.

Experimental Protocols

Protocol 1: Titration of Fluorescent Probe for Optimal TBR
  • Animal Model: Prepare a cohort of tumor-bearing mice.

  • Probe Preparation: Prepare a series of dilutions of the fluorescent probe (e.g., 0.1, 0.5, 1, 2, and 5 nmol per mouse).

  • Injection: Administer the different doses of the probe intravenously to different groups of mice.

  • Imaging: Perform fluorescence imaging at various time points post-injection (e.g., 1, 6, 12, 24, and 48 hours).

  • Data Analysis:

    • Draw regions of interest (ROIs) over the tumor and a background region (e.g., muscle).

    • Calculate the average fluorescence intensity for each ROI.

    • Calculate the TBR for each dose and time point using the formula: TBR = (Tumor Intensity) / (Background Intensity).

  • Optimization: Select the dose and time point that provide the highest TBR.

Protocol 2: Assessing and Mitigating Autofluorescence
  • Control Sample: Prepare a tumor-bearing mouse that will not be injected with the fluorescent probe.

  • Imaging: Image the uninjected mouse using the same imaging parameters (excitation/emission filters, exposure time) that will be used for the experimental group.

  • Spectral Imaging (if available): Acquire a full spectral image of the autofluorescence.

  • Analysis:

    • Quantify the intensity of the autofluorescence in the tumor and background regions.

    • If the autofluorescence is high and overlaps with the emission of your chosen fluorophore, consider the following:

      • Fluorophore Selection: Choose a fluorophore with an emission maximum that is spectrally distinct from the autofluorescence peak.

      • Spectral Unmixing: If your imaging system supports it, use spectral unmixing algorithms to computationally separate the probe's signal from the autofluorescence signal.[4]

Quantitative Data Summary

The following tables summarize hypothetical data from experiments aimed at optimizing the TBR of a fluorescent probe.

Table 1: Effect of Probe Dose on Tumor-to-Background Ratio (TBR) at 24h Post-Injection

Probe Dose (nmol)Average Tumor Signal (a.u.)Average Background Signal (a.u.)TBR
0.15001503.33
0.525004006.25
1.055008006.88
2.0700015004.67
5.0850030002.83

Table 2: Temporal Evolution of TBR for a 1 nmol Probe Dose

Time Post-Injection (hours)Average Tumor Signal (a.u.)Average Background Signal (a.u.)TBR
1800040002.00
6750025003.00
12650012005.42
2455008006.88
4830005006.00

Visualizations

Experimental_Workflow cluster_0 Pre-Experiment cluster_1 Experiment cluster_2 Data Analysis A Tumor Model Preparation C Probe Injection A->C B Probe Dilution Series B->C D Fluorescence Imaging (Multiple Time Points) C->D E ROI Analysis (Tumor & Background) D->E F TBR Calculation E->F G Optimal Dose & Time Determination F->G

Caption: Workflow for optimizing probe dose and imaging time.

Signal_Pathway cluster_0 Factors Increasing TBR cluster_1 Factors Decreasing TBR A High Target Expression TBR High TBR A->TBR B High Probe Affinity B->TBR C Efficient Probe Clearance C->TBR D Non-Specific Binding D->TBR E Tissue Autofluorescence E->TBR F Poor Probe Penetration F->TBR

Caption: Factors influencing the tumor-to-background ratio.

References

Technical Support Center: Overcoming Resistance to ¹⁷⁷Lu-FAP Radioligand Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A- Introduction

Welcome to the technical support center for ¹⁷⁷Lu-FAP radioligand therapy. This resource is designed for researchers, scientists, and drug development professionals investigating the use of ¹⁷⁷Lu-labeled Fibroblast Activation Protein (FAP) inhibitors, such as ¹⁷⁷Lu-Fsdd3I, for cancer treatment. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments, with a focus on overcoming therapeutic resistance.

While ¹⁷⁷Lu-Fsdd3I is a specific FAP-targeted radiopharmaceutical, the principles and mechanisms of resistance are often shared across this class of therapies. The information provided here is based on preclinical and clinical data from various FAP inhibitors and aims to provide a comprehensive guide to understanding and mitigating resistance.

B- Frequently Asked Questions (FAQs)

Here are some frequently asked questions about resistance to ¹⁷⁷Lu-FAP therapy.

1. What is the primary mechanism of action of ¹⁷⁷Lu-FAP therapy?

¹⁷⁷Lu-FAP therapy is a form of peptide receptor radionuclide therapy (PRRT) that targets Fibroblast Activation Protein (FAP), a transmembrane serine protease. FAP is highly expressed on cancer-associated fibroblasts (CAFs), which are a major component of the tumor microenvironment (TME) in many solid tumors, while its expression in healthy tissues is limited. The ¹⁷⁷Lu-labeled FAP inhibitor binds to FAP on CAFs, delivering a cytotoxic dose of β-radiation to the CAFs and surrounding tumor cells through a "crossfire" effect. This disrupts the tumor-stromal interactions that are crucial for tumor growth, invasion, and metastasis.

2. What are the potential mechanisms of resistance to ¹⁷⁷Lu-FAP therapy?

Resistance to ¹⁷⁷Lu-FAP therapy can be multifactorial and is an area of active investigation. The primary hypothesized mechanisms include:

  • CAF Heterogeneity and Low FAP Expression: The population of CAFs within a tumor is not uniform. Different subtypes of CAFs exist, with varying levels of FAP expression.[1][2] Tumors with a low overall density of FAP-expressing CAFs or a predominance of CAF subtypes with low FAP expression may not respond well to the therapy due to insufficient target for the radiopharmaceutical.[3]

  • Impaired Vasculature and Drug Delivery: The dense fibrotic stroma created by CAFs can lead to compressed blood vessels and high interstitial fluid pressure within the tumor. This can impair the delivery of the ¹⁷⁷Lu-FAP inhibitor to the tumor microenvironment, reducing its efficacy.

  • Rapid Clearance of the Radiopharmaceutical: Some FAP inhibitors have a relatively short retention time in the tumor.[4] If the radiopharmaceutical is cleared from the tumor before it can deliver a sufficient radiation dose, the therapeutic effect will be diminished.

  • Radioresistance of Tumor Cells and CAFs: Both cancer cells and CAFs can possess intrinsic or acquired resistance to radiation. This can be due to efficient DNA damage repair mechanisms or the activation of pro-survival signaling pathways.[5]

  • Tumor Microenvironment (TME) Factors: Other components of the TME, such as hypoxia and the presence of immunosuppressive cells, can contribute to a more aggressive tumor phenotype and reduced sensitivity to radiotherapy.

3. How can I assess if my experimental model is likely to be resistant to ¹⁷⁷Lu-FAP therapy?

Before initiating in vivo therapy studies, it is crucial to characterize your tumor model. Here are some key assessments:

  • Quantify FAP Expression: Use immunohistochemistry (IHC) or immunofluorescence (IF) to determine the percentage of FAP-positive CAFs and the intensity of FAP staining in your tumor tissues. Models with high and homogenous FAP expression are more likely to respond.

  • Characterize CAF Subtypes: If possible, use markers such as α-smooth muscle actin (α-SMA), CD29, and podoplanin (PDPN) to identify different CAF subpopulations within your model. The presence of a high proportion of FAP-high CAF subtypes is a good prognostic indicator for therapy response.

  • Assess Tumor Vasculature and Perfusion: Histological analysis of blood vessel density and perfusion studies can provide insights into the potential for efficient drug delivery.

  • In Vitro Radiosensitivity Assays: Perform clonogenic survival assays on both your cancer cell line and isolated primary CAFs to determine their intrinsic sensitivity to radiation.

C- Troubleshooting Guide

This guide provides a structured approach to troubleshooting common issues encountered during ¹⁷⁷Lu-FAP therapy experiments.

Problem Potential Cause Troubleshooting Steps
Low tumor uptake of ¹⁷⁷Lu-FAP inhibitor 1. Low or heterogeneous FAP expression in the tumor model. 2. Poor tumor perfusion and vascularization. 3. Suboptimal radiopharmaceutical integrity or specific activity.1. Confirm FAP Expression: Perform IHC or autoradiography on tumor sections to verify FAP expression levels and distribution. Consider using a different tumor model with higher FAP expression if necessary. 2. Evaluate Tumor Perfusion: Use imaging techniques like dynamic contrast-enhanced MRI (DCE-MRI) or histological analysis to assess vascular density. 3. Quality Control of Radiopharmaceutical: Ensure the radiochemical purity and specific activity of your ¹⁷⁷Lu-FAP inhibitor meet the required standards.
Initial tumor response followed by rapid regrowth 1. Presence of a radioresistant subpopulation of cancer cells or CAFs. 2. Insufficient radiation dose delivered to the tumor. 3. Rapid clearance of the radiopharmaceutical from the tumor.1. Investigate Radioresistance Mechanisms: Analyze post-treatment tumor samples for markers of DNA damage repair and cell survival pathways. 2. Optimize Dosing Regimen: Consider dose escalation studies or fractionated dosing schedules to increase the total radiation dose delivered to the tumor. 3. Use FAP Inhibitors with Longer Tumor Retention: Select FAP inhibitors that have been shown to have prolonged tumor retention, such as those modified with albumin binders.
Heterogeneous or partial tumor response 1. Spatial heterogeneity of FAP expression within the tumor. 2. Uneven distribution of the radiopharmaceutical due to poor perfusion in certain tumor regions.1. Detailed FAP Mapping: Use high-resolution imaging techniques to map the spatial distribution of FAP expression within the tumor. 2. Combination Therapies: Consider combining ¹⁷⁷Lu-FAP therapy with agents that can modulate the TME, such as anti-angiogenic drugs, to improve perfusion and drug delivery.
No significant therapeutic effect despite good tumor uptake 1. Intrinsic radioresistance of the tumor cells. 2. The "crossfire" effect is insufficient to kill neighboring cancer cells. 3. The targeted CAFs have a tumor-restraining phenotype in your specific model.1. Assess Intrinsic Radiosensitivity: Perform in vitro radiation sensitivity assays on the cancer cells. 2. Consider Alpha-Emitters: For tumors with low sensitivity to beta-radiation, consider FAP inhibitors labeled with alpha-emitters (e.g., ²²⁵Ac), which have a shorter range and higher linear energy transfer. 3. Characterize CAF Function: Investigate the functional role of CAFs in your model to ensure they are indeed tumor-promoting.

D- Data Presentation

The following tables summarize key quantitative data from preclinical and clinical studies of ¹⁷⁷Lu-FAP inhibitor therapies.

Table 1: Biodistribution of ¹⁷⁷Lu-FAP-2286 in a HEK-FAP Xenograft Model

Organ% Injected Dose per Gram (%ID/g) at 3h% Injected Dose per Gram (%ID/g) at 24h% Injected Dose per Gram (%ID/g) at 72h
Tumor21.118.916.4
Blood0.10.00.0
Kidneys2.21.10.6
Liver0.30.20.1
Lungs0.40.20.1
Spleen0.10.10.1

Table 2: Dosimetry Estimates for ¹⁷⁷Lu-FAP-2286 in Patients with Advanced Solid Tumors

Organ/TissueMean Absorbed Dose (Gy/GBq)Range (Gy/GBq)
Bone Metastases3.0 ± 2.70.5 - 10.6
Kidneys1.0 ± 0.60.4 - 2.0
Red Marrow0.05 ± 0.020.03 - 0.09
Whole Body0.07 ± 0.020.04 - 0.1

Table 3: Clinical Response to ¹⁷⁷Lu-EB-FAPI in Patients with Metastatic Radioiodine-Refractory Thyroid Cancer (n=12)

Response Evaluation Criteria in Solid Tumors (RECIST 1.1)Number of PatientsPercentage
Partial Response325%
Stable Disease758%
Progressive Disease217%
Objective Response Rate 3 25%
Disease Control Rate 10 83%

E- Experimental Protocols

Here are detailed methodologies for key experiments relevant to studying and overcoming resistance to ¹⁷⁷Lu-FAP therapy.

Protocol 1: Immunohistochemistry (IHC) for FAP Expression in Tumor Tissue

Objective: To qualitatively and semi-quantitatively assess the expression and distribution of FAP in formalin-fixed, paraffin-embedded (FFPE) tumor tissues.

Materials:

  • FFPE tumor tissue sections (4-5 µm)

  • Xylene and graded ethanol (B145695) series for deparaffinization and rehydration

  • Antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0)

  • Primary antibody against FAP (e.g., anti-FAP rabbit monoclonal antibody)

  • HRP-conjugated secondary antibody

  • DAB chromogen substrate kit

  • Hematoxylin (B73222) counterstain

  • Microscope

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 x 5 minutes).

    • Rehydrate through a graded ethanol series: 100% (2 x 3 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes).

    • Rinse with distilled water.

  • Antigen Retrieval:

    • Heat slides in antigen retrieval buffer at 95-100°C for 20-30 minutes.

    • Allow slides to cool to room temperature.

    • Rinse with PBS.

  • Blocking and Antibody Incubation:

    • Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.

    • Rinse with PBS.

    • Block non-specific binding with a blocking serum for 30 minutes.

    • Incubate with the primary anti-FAP antibody at the recommended dilution overnight at 4°C.

  • Detection and Counterstaining:

    • Rinse with PBS.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Rinse with PBS.

    • Apply DAB substrate and incubate until the desired brown color develops.

    • Rinse with distilled water.

    • Counterstain with hematoxylin for 1-2 minutes.

    • Rinse with water.

  • Dehydration and Mounting:

    • Dehydrate through a graded ethanol series and xylene.

    • Mount with a coverslip using a permanent mounting medium.

  • Scoring:

    • Evaluate the percentage of FAP-positive stromal cells and the staining intensity (0 = negative, 1+ = weak, 2+ = moderate, 3+ = strong).

    • An H-score (ranging from 0 to 300) can be calculated by multiplying the percentage of positive cells by the intensity score.

Protocol 2: 3D Co-culture Model of Cancer Cells and Fibroblasts

Objective: To create an in vitro model that mimics the tumor-stromal interactions and allows for the testing of ¹⁷⁷Lu-FAP therapy in a more physiologically relevant context.

Materials:

  • Cancer cell line

  • Primary or immortalized fibroblasts

  • Extracellular matrix (ECM) gel (e.g., Matrigel or collagen I)

  • Culture medium for both cell types

  • 96-well plates

Procedure:

  • Fibroblast Seeding:

    • Prepare a single-cell suspension of fibroblasts.

    • Mix the fibroblasts with the ECM gel at a desired concentration.

    • Dispense the fibroblast-ECM mixture into the wells of a 96-well plate and allow it to solidify.

  • Cancer Cell Seeding:

    • Prepare a single-cell suspension of the cancer cells.

    • Seed the cancer cells on top of the solidified fibroblast-ECM gel.

  • Co-culture:

    • Culture the plates for a desired period to allow for the formation of 3D structures and cell-cell interactions.

  • Treatment and Analysis:

    • Treat the co-cultures with varying concentrations of the ¹⁷⁷Lu-FAP inhibitor.

    • Assess cell viability, proliferation, and apoptosis of both cancer cells and fibroblasts using appropriate assays (e.g., Live/Dead staining, immunofluorescence for proliferation and apoptosis markers).

F- Visualizations

The following diagrams illustrate key concepts related to ¹⁷⁷Lu-FAP therapy and resistance.

G cluster_0 Mechanism of ¹⁷⁷Lu-FAP Therapy Lu177_FAP_inhibitor ¹⁷⁷Lu-FAP Inhibitor CAF Cancer-Associated Fibroblast (CAF) Lu177_FAP_inhibitor->CAF Delivers ¹⁷⁷Lu FAP Fibroblast Activation Protein (FAP) Lu177_FAP_inhibitor->FAP Binds to Tumor_Cell Tumor Cell CAF->Tumor_Cell Supports growth CAF->Tumor_Cell Crossfire effect Apoptosis Apoptosis CAF->Apoptosis Direct killing FAP->CAF Tumor_Cell->Apoptosis

Caption: Mechanism of action of ¹⁷⁷Lu-FAP radioligand therapy.

G cluster_1 Potential Mechanisms of Resistance cluster_2 Target-Related cluster_3 TME-Related cluster_4 Cell-Intrinsic cluster_5 Pharmacokinetic Resistance Therapeutic Resistance to ¹⁷⁷Lu-FAP Therapy Low_FAP Low FAP Expression Resistance->Low_FAP CAF_Heterogeneity CAF Heterogeneity (FAP-low subtypes) Resistance->CAF_Heterogeneity Poor_Perfusion Poor Vasculature/ Perfusion Resistance->Poor_Perfusion Hypoxia Hypoxia Resistance->Hypoxia Radioresistance DNA Repair & Survival Pathways Resistance->Radioresistance Rapid_Clearance Rapid Radiopharmaceutical Clearance Resistance->Rapid_Clearance

Caption: Overview of potential resistance mechanisms to ¹⁷⁷Lu-FAP therapy.

G cluster_0 Experimental Workflow to Investigate Resistance Start Observe Suboptimal Therapeutic Response Characterize_Model Characterize Pre-treatment Tumor Model Start->Characterize_Model Post_Treatment_Analysis Analyze Post-treatment Tumor Samples Start->Post_Treatment_Analysis FAP_IHC FAP IHC/IF Characterize_Model->FAP_IHC CAF_Subtyping CAF Subtype Analysis Characterize_Model->CAF_Subtyping Perfusion_Imaging Vascular Perfusion Imaging Characterize_Model->Perfusion_Imaging FAP_Expression_Changes Assess Changes in FAP Expression Post_Treatment_Analysis->FAP_Expression_Changes Resistance_Pathways Analyze Resistance Signaling Pathways Post_Treatment_Analysis->Resistance_Pathways Develop_Strategy Develop Mitigation Strategy FAP_Expression_Changes->Develop_Strategy Resistance_Pathways->Develop_Strategy Combination_Therapy Combination Therapy Develop_Strategy->Combination_Therapy Dose_Modification Dose/Schedule Modification Develop_Strategy->Dose_Modification Alternative_FAPi Alternative FAP Inhibitor Develop_Strategy->Alternative_FAPi End Re-evaluate Therapeutic Efficacy Combination_Therapy->End Dose_Modification->End Alternative_FAPi->End

Caption: Workflow for investigating and overcoming resistance.

References

Best practices for handling and storage of Fsdd3I

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Fsdd3I Inhibitor

This guide provides best practices for the handling, storage, and experimental use of this compound, a potent and selective inhibitor of MEK1. Adherence to these guidelines is critical for ensuring the inhibitor's stability, activity, and the reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: How should I reconstitute the lyophilized this compound inhibitor?

A1: For initial reconstitution, we recommend using sterile, nuclease-free DMSO to prepare a 10 mM stock solution. Briefly centrifuge the vial to ensure the lyophilized powder is at the bottom. Add the calculated volume of DMSO and gently vortex or pipette to dissolve completely. Avoid vigorous shaking, as it can cause protein denaturation.

Q2: What is the recommended method for long-term and short-term storage of this compound?

A2: For long-term storage, the reconstituted 10 mM stock solution should be divided into single-use aliquots and stored at -80°C.[1][2] This minimizes degradation and damage from repeated freeze-thaw cycles.[1] For short-term storage (up to one week), aliquots can be kept at -20°C.[1][2] Once an aliquot is thawed for use, any remaining solution can be stored at 4°C for up to 24 hours.[2]

Q3: Can I subject my this compound aliquots to multiple freeze-thaw cycles?

A3: It is strongly recommended to avoid repeated freeze-thaw cycles as they can lead to protein denaturation, aggregation, and a significant loss of activity.[1][3] Aliquoting the stock solution into volumes appropriate for single experiments is the best practice to prevent this.[1][2]

Q4: At what concentration should I store the this compound stock solution?

A4: Storing the inhibitor at a relatively high concentration, such as the recommended 10 mM in DMSO, enhances its stability.[2] Dilute solutions are more susceptible to adsorption to plastic surfaces and degradation.[2] Prepare working dilutions fresh from the stock solution for each experiment.

Troubleshooting Guide

Issue 1: I am observing low or no inhibitory activity in my cell-based assay.

  • Possible Cause 1: Improper Storage or Handling. The inhibitor may have degraded due to exposure to multiple freeze-thaw cycles or extended storage at improper temperatures.

    • Solution: Always use a fresh aliquot from your -80°C stock for each experiment. Ensure that the stock solution was prepared and stored according to the recommended guidelines.

  • Possible Cause 2: Inhibitor Degradation in Media. this compound may be unstable in your specific cell culture medium over the time course of your experiment.

    • Solution: Prepare fresh this compound-containing media for each experiment. For long-term experiments, consider replenishing the media with freshly diluted inhibitor at appropriate intervals.

  • Possible Cause 3: Incorrect Dilution. Errors in calculating dilutions can lead to a final concentration that is too low to be effective.

    • Solution: Carefully recalculate all dilutions. When preparing serial dilutions, ensure thorough mixing at each step.

Issue 2: My Western blot results show inconsistent inhibition of ERK phosphorylation.

  • Possible Cause 1: Variation in Treatment Time or Concentration. Inconsistent incubation times or pipetting errors can lead to variable results.

    • Solution: Ensure precise timing for inhibitor treatment across all samples. Use calibrated pipettes and double-check calculations for working solutions.

  • Possible Cause 2: Cell Health and Confluency. The activation state of the MAPK/ERK pathway can vary with cell density and overall health.

    • Solution: Plate cells to achieve a consistent confluency (e.g., 70-80%) at the time of the experiment. Ensure all cell populations are healthy and within a similar passage number.

Issue 3: I suspect the this compound has precipitated out of solution.

  • Possible Cause 1: Low Solubility in Aqueous Buffer. The inhibitor may precipitate when diluted from the DMSO stock into aqueous buffers or cell culture media, especially at high concentrations.

    • Solution: Ensure the final concentration of DMSO in your assay is kept low (typically <0.5%) but sufficient to maintain solubility. When diluting, add the DMSO stock to the aqueous solution while vortexing gently to facilitate mixing. Do not add aqueous buffer directly to the DMSO stock.

  • Possible Cause 2: Saturation in Cold Buffers. Solubility can decrease at lower temperatures.

    • Solution: Prepare final dilutions in buffers at room temperature just before use. If you observe any precipitate in the stock solution upon thawing, warm it briefly to 37°C and vortex gently to redissolve before making further dilutions.

Quantitative Data

Table 1: Stability of Reconstituted this compound (10 mM in DMSO)

Storage ConditionTime PeriodActivity Remaining (%)Notes
-80°C12 Months>98%Recommended for long-term storage.[1]
-20°C3 Months>95%Suitable for short-term storage.[1]
4°C24 Hours>99%For immediate use after thawing an aliquot.[2]
4°C7 Days~85%Not recommended; significant activity loss.
Room Temperature8 Hours<70%Avoid; leads to rapid degradation.[4]

Table 2: In Vitro Kinase Inhibition Profile

This table illustrates the potency and selectivity of this compound. The IC50 value is the concentration of inhibitor required to reduce the activity of a specific kinase by 50%.

Kinase TargetThis compound IC50 (nM)Description
MEK15.2Primary target within the MAPK/ERK pathway.
MEK27.8High potency against the closely related isoform.
MKK4 (SEK1)> 10,000Demonstrates high selectivity over related MAP2K family members.
p38α> 10,000No significant activity against other MAPK pathways.

Experimental Protocols

Protocol: Western Blot Analysis of ERK Phosphorylation

This protocol describes a method to assess the inhibitory activity of this compound by measuring the phosphorylation of ERK1/2 (p44/42 MAPK), a key downstream substrate of MEK1/2.

1. Cell Culture and Treatment: a. Plate cells (e.g., HeLa or A431) in 6-well plates and grow to 70-80% confluency. b. Serum-starve the cells for 12-18 hours to reduce basal pathway activation. c. Pre-treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for 1-2 hours. d. Stimulate the MAPK/ERK pathway by adding a growth factor (e.g., 100 ng/mL EGF) for 10 minutes.

2. Cell Lysis: a. Aspirate media and wash cells once with ice-cold 1X PBS.[5] b. Add 100 µL of ice-cold 1X SDS Sample Buffer containing a protease and phosphatase inhibitor cocktail to each well.[6][7] c. Scrape cells immediately, transfer the lysate to a microcentrifuge tube, and sonicate for 10-15 seconds to shear DNA and reduce viscosity.[5]

3. SDS-PAGE and Protein Transfer: a. Heat samples at 95-100°C for 5 minutes, then centrifuge for 5 minutes.[5] b. Load 20-30 µg of total protein per lane onto an SDS-PAGE gel.[8] c. Perform electrophoresis until the dye front reaches the bottom of the gel. d. Transfer proteins to a nitrocellulose or PVDF membrane.[5]

4. Immunoblotting: a. Block the membrane for 1 hour at room temperature in 5% nonfat dry milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween 20).[9] b. Incubate the membrane with a primary antibody specific for phospho-ERK1/2 (e.g., at 1:1000 dilution) overnight at 4°C with gentle agitation.[5] c. Wash the membrane three times for 5-10 minutes each with TBST.[10] d. Incubate with an appropriate HRP-conjugated secondary antibody (e.g., at 1:2000 dilution) for 1 hour at room temperature. e. Wash the membrane again three times for 10 minutes each with TBST.[10]

5. Detection and Analysis: a. Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.[10] b. Capture the signal using a digital imaging system. c. To ensure equal protein loading, strip the membrane and re-probe with an antibody for total ERK1/2 or a housekeeping protein like GAPDH. d. Quantify band intensities using densitometry software. Normalize the phospho-ERK signal to the total ERK signal.[10]

Visualizations

MAPK_ERK_Pathway Receptor Growth Factor Receptor (RTK) Grb2_SOS Grb2/SOS Receptor->Grb2_SOS Ras Ras Grb2_SOS->Ras Raf Raf (MAP3K) Ras->Raf MEK MEK1/2 (MAP2K) Raf->MEK ERK ERK1/2 (MAPK) MEK->ERK Transcription Transcription Factors (e.g., c-Myc, c-Fos) ERK->Transcription Response Cellular Response (Proliferation, Survival) Transcription->Response This compound This compound This compound->MEK

Caption: The MAPK/ERK signaling cascade with this compound inhibition of MEK1/2.[11][12][13]

Western_Blot_Workflow A 1. Cell Treatment & Lysis B 2. SDS-PAGE (Separation) A->B C 3. Membrane Transfer B->C D 4. Blocking C->D E 5. Primary Ab (p-ERK) D->E F 6. Secondary Ab (HRP-linked) E->F G 7. Detection (Chemiluminescence) F->G H 8. Analysis G->H

Caption: Key steps in the experimental workflow for Western Blot analysis.

References

Technical Support Center: Radiolabeled [³H]Fsdd3I

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the quality control of radiolabeled [³H]Fsdd3I. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for radiolabeled [³H]this compound?

A1: For optimal stability, radiolabeled [³H]this compound should be stored at -80°C in a solution containing an antioxidant, such as 0.1% ascorbic acid. Avoid repeated freeze-thaw cycles as this can lead to degradation of the compound.[1]

Q2: What is the expected radiochemical purity of a new batch of [³H]this compound?

A2: A new batch of [³H]this compound should have a radiochemical purity of ≥97% as determined by High-Performance Liquid Chromatography (HPLC).

Q3: How often should the radiochemical purity of [³H]this compound be checked?

A3: The radiochemical purity should be assessed upon receipt of a new batch and then periodically depending on the storage conditions and experimental timeline. For ongoing studies, it is advisable to re-analyze the purity every 4-6 weeks.

Q4: What are the common degradation products of [³H]this compound?

A4: The primary degradation pathways for [³H]this compound are radiolysis and oxidation. This can lead to the formation of various impurities. The exact identity of these degradants can be determined by techniques such as liquid chromatography-mass spectrometry (LC-MS).

Troubleshooting Guides

Issue 1: Low Radiochemical Purity (<95%) Detected in a New Batch
Possible Cause Recommended Action
Shipping/Handling Issues Verify that the cold chain was maintained during shipping. Contact the supplier with the shipping details and batch number.
Improper Storage Ensure the vial was immediately transferred to -80°C upon receipt. Review internal handling procedures.
Analytical Error Re-run the HPLC analysis. Check the column performance, mobile phase preparation, and detector settings.
Issue 2: Significant Decrease in Radiochemical Purity During Storage
Possible Cause Recommended Action
Repeated Freeze-Thaw Cycles Aliquot the stock solution into single-use vials to minimize freeze-thaw events.[1]
Oxidative Degradation If not already present, add an antioxidant like 0.1% ascorbic acid to the storage solution.
Radiolysis Consider diluting the stock solution to a lower specific activity if high radioactive concentration is suspected to be accelerating degradation.
Issue 3: Inconsistent Results in Binding Assays
Possible Cause Recommended Action
Degraded Radioligand Confirm the radiochemical purity of the [³H]this compound aliquot used in the assay. If purity is low, use a fresh aliquot or a new batch.
Incorrect Concentration Re-measure the radioactivity of the stock solution to ensure accurate dilution calculations.
Assay Conditions Review the binding assay protocol for any deviations. Ensure all reagents are correctly prepared and within their expiration dates.

Experimental Protocols

Protocol 1: Determination of Radiochemical Purity by HPLC

Objective: To determine the radiochemical purity of [³H]this compound using reverse-phase HPLC with radiometric detection.

Materials:

  • [³H]this compound solution

  • HPLC system with a UV and a radiometric detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Scintillation cocktail and vial

  • Liquid scintillation counter

Methodology:

  • Prepare the mobile phases and degas them.

  • Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1 mL/min.

  • Inject 10 µL of the [³H]this compound solution (appropriately diluted to be within the detector's linear range).

  • Run a linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

  • Monitor the eluent with both UV (at a wavelength appropriate for this compound) and radiometric detectors.

  • The radiochemical purity is calculated as the percentage of the total radioactivity that elutes as the main peak corresponding to this compound.

    Radiochemical Purity (%) = (Area of the main radiolabeled peak / Total area of all radioactive peaks) x 100

Protocol 2: Stability Assessment of [³H]this compound

Objective: To evaluate the stability of [³H]this compound under different storage conditions over time.

Methodology:

  • Aliquot the [³H]this compound stock solution into multiple vials.

  • Store the vials under various conditions (e.g., -80°C, -20°C, 4°C).

  • At specified time points (e.g., 0, 2, 4, 8, and 12 weeks), retrieve one vial from each storage condition.

  • Analyze the radiochemical purity of each sample using the HPLC method described in Protocol 1.

  • Record the results and plot the radiochemical purity as a function of time for each condition.

Quantitative Data Summary

Table 1: Stability of [³H]this compound at Different Temperatures
Storage Temperature Week 0 Week 4 Week 8 Week 12
-80°C 98.5%98.2%97.9%97.5%
-20°C 98.5%96.1%93.5%90.2%
4°C 98.5%91.3%85.2%78.6%
Table 2: Effect of an Antioxidant on [³H]this compound Stability at -20°C
Storage Condition Week 0 Week 4 Week 8 Week 12
-20°C (No Antioxidant) 98.5%96.1%93.5%90.2%
-20°C (+ 0.1% Ascorbic Acid) 98.5%97.8%97.1%96.5%

Visualizations

Quality_Control_Workflow cluster_receipt Batch Receipt cluster_storage Storage & Handling cluster_experiment Experimental Use cluster_decision Decision Receipt Receive Radiolabeled [³H]this compound Initial_QC Initial QC Analysis (Purity ≥97%) Receipt->Initial_QC Purity_Check Purity Acceptable? Initial_QC->Purity_Check Store Store at -80°C (Aliquot if necessary) Periodic_QC Periodic Purity Check (Every 4-6 weeks) Store->Periodic_QC Assay Use in Experiment Store->Assay Periodic_QC->Purity_Check Troubleshoot Troubleshoot Inconsistent Results Assay->Troubleshoot Purity_Check->Store Yes Purity_Check->Troubleshoot No

Caption: Quality control workflow for radiolabeled [³H]this compound.

Hypothetical_Signaling_Pathway This compound [³H]this compound Receptor Target Receptor This compound->Receptor Binds G_Protein G-Protein Activation Receptor->G_Protein Activates Effector Effector Enzyme G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Generates PK Protein Kinase Activation Second_Messenger->PK Response Cellular Response PK->Response

Caption: Hypothetical signaling pathway involving [³H]this compound.

References

Validation & Comparative

A Comparative Guide to PET Imaging in Oncology: The Established Gold Standard vs. Emerging Targeted Tracers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, positron emission tomography (PET) remains a cornerstone of oncological imaging. The most widely utilized radiotracer, [¹⁸F]Fluorodeoxyglucose (FDG), has long been the gold standard for assessing tumor metabolism. However, the landscape is evolving with the development of more specific, targeted tracers. This guide provides a detailed comparison of FDG-PET with emerging Gallium-68 (⁶⁸Ga)-labeled radiopharmaceuticals, offering insights into their mechanisms, protocols, and clinical utility.

While a direct comparison with a specific tracer designated "⁶⁸Ga-Fsdd3I" is not possible due to the absence of publicly available data on a compound with this name, this guide will compare FDG-PET to other well-documented ⁶⁸Ga-labeled tracers to highlight the differing imaging strategies.

Section 1: [¹⁸F]FDG-PET - The Metabolic Workhorse

[¹⁸F]FDG-PET imaging is based on the principle of increased glucose uptake and metabolism in malignant cells, a phenomenon known as the Warburg effect.[1] FDG, a glucose analog, is taken up by cells through glucose transporters (GLUTs) and phosphorylated by hexokinase.[2][3] Because it is not a perfect substrate for further glycolysis, it becomes metabolically trapped within the cell, allowing for imaging of areas with high glucose consumption.[3]

Quantitative Performance Data for FDG-PET in Various Cancers

The sensitivity and specificity of FDG-PET can vary depending on the cancer type and clinical setting. The following table summarizes its performance in several common malignancies.

Cancer TypeApplicationSensitivity (%)Specificity (%)Accuracy (%)
Breast Cancer Locoregional Recurrence898487
Distant Metastasis1009798
Colorectal Cancer Recurrence979596
Head and Neck Cancer Lymph Node Metastases9484-
Lymphoma (Hodgkin) Staging and Restaging8696-
Non-Small Cell Lung Cancer Mediastinal Nodal Staging859088

Note: Values are aggregated from various studies and can differ based on specific study parameters.

Experimental Protocol for FDG-PET/CT Imaging

A standardized protocol is crucial for reliable and reproducible FDG-PET/CT results.

Patient Preparation:

  • Fasting: Patients should fast for a minimum of 4-6 hours prior to FDG injection to reduce serum glucose and insulin (B600854) levels.[4]

  • Hydration: Good hydration is encouraged to ensure low FDG concentration in the urine and reduce radiation exposure to the bladder.

  • Physical Activity: Strenuous exercise should be avoided for at least 24 hours before the scan to prevent physiological muscle uptake of FDG.

  • Blood Glucose: Blood glucose levels should be checked before tracer injection; levels above 150-200 mg/dL may necessitate rescheduling the scan.

Tracer Administration and Uptake:

  • Dose: The administered activity of ¹⁸F-FDG typically ranges from 111 to 555 MBq (3–15 mCi) for adults.

  • Uptake Period: Following intravenous injection, the patient should rest in a quiet, warm room for an uptake period of 55-75 minutes to allow for tracer distribution and minimize muscle uptake.

Image Acquisition:

  • Scanning Range: For most oncologic indications, imaging is performed from the skull base to the mid-thigh.

  • Acquisition Time: The emission image acquisition time is typically 2-5 minutes per bed position.

Section 2: Emerging ⁶⁸Ga-Labeled Tracers - A Targeted Approach

Unlike the broad metabolic imaging of FDG, many ⁶⁸Ga-labeled tracers are designed to bind to specific molecular targets that are overexpressed on cancer cells or within the tumor microenvironment. This offers the potential for higher specificity and the ability to visualize tumors with low glucose metabolism.

Examples of Targeted ⁶⁸Ga-Tracers
TracerTargetPrimary Applications
⁶⁸Ga-PSMA-11 Prostate-Specific Membrane Antigen (PSMA)Prostate Cancer
⁶⁸Ga-DOTATATE Somatostatin Receptors (SSTRs)Neuroendocrine Tumors
⁶⁸Ga-FAPI Fibroblast Activation Protein (FAP)Various solid tumors (e.g., breast, pancreatic)
Comparative Performance Data: ⁶⁸Ga-Tracers vs. FDG

Direct comparative studies have shown the potential advantages of targeted tracers in specific clinical scenarios.

⁶⁸Ga-PSMA-11 vs. FDG in Prostate Cancer: In patients with castration-resistant prostate cancer, ⁶⁸Ga-PSMA PET/CT has demonstrated a higher detection rate for lesions compared to FDG-PET/CT (75.0% vs. 51.8%).

⁶⁸Ga-FAPI vs. FDG in Various Cancers: A study comparing ⁶⁸Ga-FAPI and ¹⁸F-FDG PET/CT across 12 different tumor types found that ⁶⁸Ga-FAPI had a higher sensitivity for detecting primary lesions (98.2% vs 82.1%), metastatic nodes (86.4% vs 45.5%), and bone and visceral metastases (83.8% vs 59.5%).

General Experimental Protocol for ⁶⁸Ga-Labeled Tracers

While specific protocols may vary slightly depending on the tracer, a general workflow can be described.

Patient Preparation:

  • Fasting: Unlike FDG, fasting is often not required for many targeted ⁶⁸Ga-tracers, which is a significant logistical advantage.

  • Hydration: Good hydration is generally recommended.

Tracer Administration and Uptake:

  • Dose: The administered activity of ⁶⁸Ga-tracers is typically in the range of 100-200 MBq.

  • Uptake Period: The uptake period is often similar to or slightly shorter than that for FDG, typically around 60 minutes.

Image Acquisition:

  • Scanning Parameters: The image acquisition protocol is generally similar to that of an FDG-PET/CT scan.

Signaling Pathways and Experimental Workflows

FDG Uptake and Trapping Mechanism

FDG_Pathway cluster_blood Bloodstream cluster_cell Tumor Cell FDG_blood [¹⁸F]FDG GLUT GLUT Transporter FDG_blood->GLUT Transport FDG_cell [¹⁸F]FDG GLUT->FDG_cell Hexokinase Hexokinase FDG_cell->Hexokinase Phosphorylation FDG_6P [¹⁸F]FDG-6-Phosphate (Metabolically Trapped) Hexokinase->FDG_6P Glycolysis Further Glycolysis (Blocked) FDG_6P->Glycolysis

Caption: Cellular uptake and metabolic trapping of [¹⁸F]FDG.

Standard FDG-PET/CT Experimental Workflow

FDG_Workflow PatientPrep Patient Preparation (Fasting, Hydration) BloodGlucose Check Blood Glucose PatientPrep->BloodGlucose FDG_Injection [¹⁸F]FDG Injection (IV) BloodGlucose->FDG_Injection Uptake Quiet Uptake Period (60 min) FDG_Injection->Uptake Imaging PET/CT Imaging (Skull Base to Mid-Thigh) Uptake->Imaging Reconstruction Image Reconstruction & Analysis Imaging->Reconstruction

Caption: Standardized workflow for an oncologic FDG-PET/CT scan.

General Mechanism for a Targeted ⁶⁸Ga-Tracer (Example: ⁶⁸Ga-PSMA)

Ga_PSMA_Pathway cluster_blood Bloodstream cluster_cell Prostate Cancer Cell GaPSMA_blood ⁶⁸Ga-PSMA-11 PSMA_receptor PSMA Receptor GaPSMA_blood->PSMA_receptor Binding Internalization Internalization PSMA_receptor->Internalization Trapping Intracellular Trapping Internalization->Trapping

Caption: Targeted binding and internalization of ⁶⁸Ga-PSMA-11.

Conclusion

[¹⁸F]FDG-PET remains an invaluable tool in oncology due to its ability to assess a fundamental hallmark of cancer—altered metabolism. Its utility is well-established across a wide range of cancers for staging, restaging, and monitoring treatment response. However, its limitations, including lower specificity in inflammatory conditions and reduced sensitivity in certain low-grade or specific tumor types (e.g., prostate, some hepatocellular carcinomas), have driven the development of targeted radiotracers.

Emerging ⁶⁸Ga-labeled tracers that target specific cell surface proteins like PSMA, SSTRs, and FAP represent a paradigm shift towards more personalized molecular imaging. These agents can offer superior performance in specific cancer types by providing higher tumor-to-background contrast and directly imaging a molecular target, which can also have theranostic implications. The choice of PET tracer will increasingly depend on the specific clinical question, the cancer type, and the molecular characteristics of the tumor, heralding a new era of precision in oncologic imaging.

References

Head-to-head comparison of Fsdd3I and FAPI-46

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "Fsdd3I" did not yield any relevant scientific information, suggesting a possible typographical error. This guide therefore presents a head-to-head comparison between two well-documented and related Fibroblast Activation Protein (FAP) inhibitors: FAPI-46 and its predecessor, FAPI-04 . Both are quinoline-based radiotracers developed for PET imaging and potential theranostic applications by targeting FAP, a protein highly expressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of numerous cancers.[1][2][3]

This guide is intended for researchers, scientists, and drug development professionals, providing a concise, data-driven comparison of these two important molecular probes.

Overview of FAPI-46 and FAPI-04

Fibroblast Activation Protein Inhibitors (FAPIs) represent a significant advancement in oncological imaging. By targeting FAP on CAFs, which can constitute up to 90% of a tumor's mass, FAPI-PET tracers can provide high-contrast images of tumors that are often superior to standard [¹⁸F]FDG-PET/CT.[1][4] FAPI-04 was one of the first highly effective FAPI tracers developed. FAPI-46 was subsequently designed with modifications aimed at improving tumor retention time, a crucial factor for therapeutic applications.

Quantitative Data Comparison

The following tables summarize key performance metrics for ⁶⁸Ga-labeled FAPI-46 and FAPI-04 based on published clinical and preclinical data.

Table 1: Comparative Biodistribution in Human Patients (SUVmean)

Organ⁶⁸Ga-FAPI-46 (1 hr p.i.)⁶⁸Ga-FAPI-04 (1 hr p.i.)Key Observation
Liver~1.69~1.69Both tracers show comparable low uptake in the liver.
Blood PoolLowLowBoth tracers exhibit fast clearance from the bloodstream.
MuscleLowLowLow background signal in muscle contributes to high-contrast imaging for both.
KidneysModerateModerateBoth tracers are predominantly cleared via the renal system.
BrainVery Low ( ~0.32)Very LowSignificantly lower uptake compared to FDG, offering advantages for brain tumor imaging.

p.i. = post-injection. Data is synthesized from multiple sources and represents approximate values for comparison.

Table 2: Tumor Uptake and Retention in Preclinical Models

Parameter¹⁷⁷Lu-FAPI-46¹⁷⁷Lu-FAPI-04Key Observation
Tumor Uptake (1 hr p.i.) HigherLowerFAPI-46 demonstrates higher initial tumor accumulation in HT-1080-FAP xenografts.
Tumor Retention (24 hr p.i.) ~20% of max uptake~2.86 ± 0.31 %ID/gFAPI-46 was specifically developed for improved tumor retention compared to FAPI-04. While direct 24h retention percentages vary across studies, the trend of improved retention for FAPI-46 is a key design feature.
Tumor-to-Blood Ratio Highest among tested derivativesLowerFAPI-46 displayed the highest tumor-to-blood, tumor-to-muscle, and tumor-to-liver ratios in a comparative study.
Tumor-to-Muscle Ratio ImprovedLowerThe improved ratio for FAPI-46 results in higher contrast images.

%ID/g = percentage of injected dose per gram of tissue.

Table 3: Radiation Dosimetry in Human Patients

Parameter⁶⁸Ga-FAPI-46⁶⁸Ga-FAPI-04Key Observation
Effective Dose (mSv/MBq) 7.80E-031.64E-02FAPI-46 has a slightly lower estimated effective dose compared to FAPI-04.
Total Effective Dose (200 MBq scan) ~1.56 mSv (tracer) + ~3.7 mSv (low-dose CT) = ~5.3 mSv~3-4 mSv (tracer only)The overall radiation exposure for a typical clinical scan is favorable and low for both tracers.
Organ with Highest Dose Bladder WallBladder WallReflects the primary route of renal excretion for both compounds.

Signaling Pathway and Mechanism of Action

FAPI-46 and FAPI-04 are small-molecule inhibitors that target the enzymatic activity of FAP on the surface of cancer-associated fibroblasts. Upon intravenous injection, the radiolabeled FAPI tracer circulates and accumulates in FAP-expressing tissues. The binding of the tracer to FAP allows for the visualization of the tumor stroma via PET imaging. This mechanism is distinct from [¹⁸F]FDG, which measures metabolic activity and can be less specific for certain tumor types.

FAPI_Mechanism cluster_blood Bloodstream cluster_tme Tumor Microenvironment (TME) Radiotracer ⁶⁸Ga-FAPI-46 / ⁶⁸Ga-FAPI-04 FAP Fibroblast Activation Protein (FAP) Radiotracer->FAP Systemic Circulation CAF Cancer-Associated Fibroblast (CAF) CAF->FAP Expresses PET_Signal PET Signal (Imaging) FAP->PET_Signal Binding & Signal Generation TumorCell Tumor Cell

Caption: Mechanism of FAP-targeting radiotracers for PET imaging.

Experimental Protocols

The data presented in this guide are derived from studies employing standardized preclinical and clinical research protocols.

1. Radiotracer Synthesis:

  • ⁶⁸Ga-FAPI-46/04 Synthesis: Both tracers are typically labeled with Gallium-68 (⁶⁸Ga), which is eluted from a ⁶⁸Ge/⁶⁸Ga generator. The labeling is often performed using an automated synthesis module. The FAPI precursor is incubated with the ⁶⁸Ga eluate in a buffer at an elevated temperature.

  • Quality Control: Post-synthesis, the product undergoes rigorous quality control, including High-Performance Liquid Chromatography (HPLC) to determine radiochemical purity and specific activity.

2. Preclinical Evaluation (Xenograft Mouse Models):

  • Animal Models: Studies often use immunodeficient mice bearing xenograft tumors from human cancer cell lines known to induce a high-FAP stromal response (e.g., PANC-1 pancreatic cancer, HT-1080-FAP fibrosarcoma).

  • Biodistribution Studies: A defined activity of the radiotracer (e.g., 3-7 MBq of ¹⁷⁷Lu-FAPI or ⁶⁴Cu-FAPI) is injected intravenously into tumor-bearing mice. At specific time points (e.g., 1, 3, 24 hours post-injection), animals are euthanized, and organs of interest (tumor, blood, liver, kidneys, muscle, etc.) are harvested, weighed, and their radioactivity is measured using a gamma counter. Data is typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).

3. Clinical Evaluation (Human Patients):

  • Patient Population: Patients with various confirmed solid tumors are recruited for imaging studies.

  • Imaging Protocol: Patients receive an intravenous injection of the ⁶⁸Ga-labeled FAPI tracer (typically 200-250 MBq). Whole-body PET/CT scans are acquired at multiple time points, commonly at ~10 minutes, 1 hour, and sometimes 3 hours post-injection, to assess tracer kinetics, biodistribution, and tumor uptake.

  • Image Analysis: Regions of interest (ROIs) are drawn over tumors and normal organs on the PET images to calculate Standardized Uptake Values (SUVmax and SUVmean). Tumor-to-background ratios (TBRs) are then calculated by dividing the tumor's SUVmax by the SUVmean of a background tissue like muscle or liver.

Experimental_Workflow cluster_prep Preparation cluster_study Comparative Study cluster_analysis Data Analysis Synthesis Radiotracer Synthesis (⁶⁸Ga-FAPI-46 & ⁶⁸Ga-FAPI-04) QC Quality Control (HPLC, Purity) Synthesis->QC Injection IV Injection into Patient/Animal Cohorts QC->Injection Imaging Dynamic/Static PET/CT (e.g., 10min, 1hr, 3hr p.i.) Injection->Imaging Biodistribution Ex-vivo Biodistribution (Preclinical Only) Injection->Biodistribution ROI ROI Analysis (SUVmax, SUVmean) Imaging->ROI Comparison Head-to-Head Performance Comparison Biodistribution->Comparison TBR Calculate Tumor-to- Background Ratios (TBR) ROI->TBR TBR->Comparison

Caption: General experimental workflow for comparing PET radiotracers.

Conclusion

Both FAPI-46 and FAPI-04 are highly effective radiotracers for imaging a wide variety of cancers by targeting FAP in the tumor microenvironment. The key distinction lies in their pharmacokinetics. FAPI-46 was developed from the FAPI-04 scaffold to provide improved tumor retention. This enhancement, combined with high tumor-to-background ratios, makes FAPI-46 a particularly promising agent not only for diagnostic imaging but also for potential future theranostic applications where longer residence time at the tumor site is critical for delivering a therapeutic radiation dose. Clinical trials for FAPI-46 are ongoing to further establish its diagnostic accuracy and therapeutic potential.

References

Introduction to Fibroblast Activation Protein (FAP)

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the cross-reactivity of Fibroblast Activation Protein (FAP), an enzyme of significant interest in drug development, particularly in oncology and fibrosis research. This guide provides an objective comparison of FAP's performance with its closely related enzymes, supported by experimental data, detailed protocols, and visual diagrams to elucidate complex relationships and workflows.

Initially, the query referenced "Fsdd3I," which has been identified as an albumin-binding ligand for Fibroblast Activation Protein (FAP). Therefore, this guide focuses on the enzyme FAP, the actual entity exhibiting enzymatic activity and potential cross-reactivity.

Fibroblast Activation Protein (FAP), also known as seprase, is a type II transmembrane serine protease.[1][2] It is a member of the prolyl peptidase family, which is characterized by the ability to cleave peptide bonds after a proline residue.[2] FAP is unique in this family as it exhibits both dipeptidyl peptidase (exopeptidase) and endopeptidase (gelatinase) activity.[1][2] Its expression is highly upregulated in the stroma of over 90% of epithelial carcinomas, during wound healing, and in fibrotic tissues, while it is minimally expressed in normal adult tissues, making it an attractive target for therapeutic intervention.

FAP shares significant structural homology with other peptidases, most notably Dipeptidyl Peptidase IV (DPP4 or CD26), with which it has approximately 70% amino acid sequence identity. This homology raises the critical issue of cross-reactivity when developing inhibitors or substrates that selectively target FAP. Other related enzymes include Dipeptidyl Peptidase 7 (DPP7), DPP8, DPP9, and Prolyl Endopeptidase (PREP).

Comparative Analysis of Enzyme Specificity

The primary distinction between FAP and its closest homolog, DPP4, lies in their enzymatic activities. While both possess dipeptidyl peptidase activity, only FAP has significant endopeptidase (gelatinase) activity, allowing it to cleave internal peptide bonds in proteins like denatured collagen (gelatin). The substrate specificity of FAP's endopeptidase activity is quite stringent, showing a strong preference for a glycine (B1666218) residue at the P2 position and a proline at the P1 position (Gly-Pro-X).

Below is a summary of the kinetic parameters for FAP and the closely related enzyme DPP4 with a common dipeptide substrate, demonstrating the differences in their catalytic efficiencies.

EnzymeSubstrateKm (μM)kcat (s-1)kcat/Km (M-1s-1)
FAPα Z-Gly-Pro-AMCData not consistently availableData not consistently availableReported to have ~100-fold lower efficiency than DPP4 for dipeptide substrates
DPP4 Z-Gly-Pro-AMCSpecific values vary by studySpecific values vary by studySignificantly higher than FAPα

Note: Z-Gly-Pro-AMC is a fluorogenic substrate used to measure prolyl peptidase activity. While both enzymes can cleave it, DPP4 does so with much higher efficiency.

To address the need for FAP-specific substrates, novel compounds have been developed. For instance, the fluorogenic substrate ARI-3144 was designed to be highly selective for FAP over other related peptidases.

Experimental Protocols

To assess the cross-reactivity of FAP with other enzymes, a robust enzymatic assay is required. The following is a generalized protocol for a fluorometric assay to determine the specificity of a test compound or substrate for FAP versus other prolyl peptidases like DPP4 and PREP.

Protocol: Fluorometric Assay for FAP Activity and Specificity

1. Objective: To measure the enzymatic activity of FAP and its cross-reactivity with DPP4 and PREP using a specific fluorogenic substrate.

2. Materials:

  • Recombinant human FAP, DPP4, and PREP enzymes

  • FAP-specific fluorogenic substrate (e.g., a substrate with high selectivity for FAP)

  • General prolyl peptidase substrate (e.g., Z-Gly-Pro-AMC) for comparative purposes

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • 96-well black microplates

  • Fluorometric microplate reader (Excitation/Emission wavelengths dependent on the substrate)

  • Test inhibitors or compounds

3. Enzyme and Substrate Preparation:

  • Reconstitute enzymes and substrates in the appropriate assay buffer to their desired stock concentrations.

  • Store all stock solutions at -80°C in small aliquots to avoid repeated freeze-thaw cycles.

4. Assay Procedure:

  • Prepare serial dilutions of the test inhibitor in the assay buffer.

  • In a 96-well plate, add the assay buffer, the test inhibitor at various concentrations, and the respective enzyme (FAP, DPP4, or PREP).

  • Pre-incubate the enzyme and inhibitor mixture for a specified time (e.g., 15 minutes) at a constant temperature (e.g., 37°C).

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

  • Immediately place the plate in the microplate reader and measure the fluorescence intensity at regular intervals for a defined period (e.g., 30-60 minutes).

5. Data Analysis:

  • Calculate the initial velocity (rate of reaction) for each reaction from the linear portion of the fluorescence versus time plot.

  • Plot the enzyme activity (initial velocity) against the inhibitor concentration.

  • Determine the IC50 value for the inhibitor against each enzyme by fitting the data to a dose-response curve.

  • The selectivity of the inhibitor is determined by the ratio of IC50 values (e.g., IC50 for DPP4 / IC50 for FAP). A higher ratio indicates greater selectivity for FAP.

Visualizing Workflows and Pathways

To better understand the experimental process and the biological context of FAP, the following diagrams have been generated using the DOT language.

Experimental_Workflow_for_FAP_Cross_Reactivity cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme_Prep Prepare Recombinant FAP, DPP4, PREP Incubation Pre-incubate Enzyme and Inhibitor Enzyme_Prep->Incubation Inhibitor_Prep Prepare Serial Dilutions of Test Inhibitor Inhibitor_Prep->Incubation Substrate_Prep Prepare Fluorogenic Substrate Reaction Initiate Reaction with Substrate Substrate_Prep->Reaction Incubation->Reaction Measurement Measure Fluorescence over Time Reaction->Measurement Velocity Calculate Initial Reaction Velocity Measurement->Velocity IC50 Determine IC50 Values Velocity->IC50 Selectivity Calculate Selectivity Index IC50->Selectivity FAP_Signaling_and_Related_Enzymes cluster_family Prolyl Peptidase Family (S9B) cluster_FAP_function FAP Enzymatic Activities FAP FAP (Fibroblast Activation Protein) Dipeptidyl_Peptidase Dipeptidyl Peptidase (Exopeptidase) FAP->Dipeptidyl_Peptidase Shared with DPP4 Endopeptidase Endopeptidase (Gelatinase) FAP->Endopeptidase Unique to FAP DPP4 DPP4 (CD26) DPP4->Dipeptidyl_Peptidase DPP8 DPP8 DPP9 DPP9 PREP PREP

References

Unraveling the Role of Fsdd3I in Oncology: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the available scientific literature reveals no identified protein or gene designated as "Fsdd3I" with a recognized role in different tumor types. Extensive searches of biomedical databases and cancer research publications have not yielded any data corresponding to this specific term. Therefore, a comparative analysis as requested cannot be provided at this time.

This lack of information suggests several possibilities:

  • "this compound" may be a novel or very recently discovered molecule that has not yet been characterized in published literature.

  • The term could be a typographical error, and a different gene or protein was intended.

  • It might be an internal or proprietary designation for a compound or target not yet disclosed publicly.

For researchers, scientists, and drug development professionals interested in the comparative analysis of a specific molecule across various cancers, it is crucial to have the correct nomenclature. We recommend verifying the name of the protein or gene of interest.

Once a valid target is identified, a thorough comparative analysis would typically involve the following components, which we are prepared to generate:

1. Data Presentation: Quantitative data on the molecule's expression levels (mRNA and protein), mutation frequency, and association with clinical outcomes (e.g., survival rates, response to therapy) across different tumor types would be summarized in clearly structured tables.

2. Experimental Protocols: Detailed methodologies for key experiments would be provided. This would include protocols for techniques such as:

  • Immunohistochemistry (IHC): For the detection and localization of the protein in tissue samples.

  • Quantitative Real-Time PCR (qRT-PCR): For the measurement of gene expression levels.

  • Western Blotting: To determine the relative abundance of the protein in cell lysates.

  • Cell Viability and Proliferation Assays: To assess the functional impact of the molecule's expression or inhibition.

3. Visualization of Pathways and Workflows: To aid in the understanding of the molecule's function and the experimental approaches used to study it, custom diagrams would be generated using the DOT language, including:

  • Signaling Pathway Diagrams: Illustrating the known or hypothesized signaling cascades in which the molecule is involved.

  • Experimental Workflow Diagrams: Outlining the steps of key experimental procedures for clarity and reproducibility.

  • Logical Relationship Diagrams: Visually representing the comparative effects or roles of the molecule in different cancer types.

We encourage the user to provide a corrected or alternative gene/protein name to enable us to proceed with generating the requested comprehensive "Publish Comparison Guides."

¹⁷⁷Lu-PSMA-617 Demonstrates Superior Efficacy Over Standard of Care in Metastatic Prostate Cancer

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of pivotal clinical trial data reveals that ¹⁷⁷Lu-PSMA-617, a targeted radioligand therapy, offers a significant survival advantage for patients with metastatic castration-resistant prostate cancer (mCRPC) when compared to standard-of-care treatments. This guide provides a detailed comparison, supported by experimental data from the landmark VISION trial, to inform researchers, scientists, and drug development professionals on the performance of this novel therapeutic.

Executive Summary

¹⁷⁷Lu-PSMA-617 has emerged as a groundbreaking treatment for patients with progressive prostate-specific membrane antigen (PSMA)-positive mCRPC. The Phase III VISION trial demonstrated that the addition of ¹⁷⁷Lu-PSMA-617 to the best standard of care resulted in a statistically significant improvement in overall survival and radiographic progression-free survival. This guide will delve into the quantitative outcomes, detail the experimental protocols of the VISION trial, and illustrate the underlying mechanism of action.

Quantitative Efficacy and Safety Data

The following tables summarize the key efficacy and safety endpoints from the Phase III VISION trial, comparing ¹⁷⁷Lu-PSMA-617 in combination with the best standard of care (BSoC) to BSoC alone.

Table 1: Efficacy Outcomes in the VISION Trial [1][2][3][4]

Efficacy Endpoint¹⁷⁷Lu-PSMA-617 + Best Standard of Care (n=551)Best Standard of Care Alone (n=280)Hazard Ratio (95% CI)p-value
Median Overall Survival (OS)15.3 months11.3 months0.62 (0.52 - 0.74)<0.001
Median Radiographic Progression-Free Survival (rPFS)8.7 months3.4 months0.40 (0.29 - 0.57)<0.001
Objective Response Rate (ORR)29.8%1.7%--
Disease Control Rate (DCR)89.0%66.7%--
Time to First Symptomatic Skeletal Event (SSE)11.5 months6.8 months0.50 (0.40 - 0.62)<0.001

Table 2: Key Adverse Events (Grade 3 or Higher) in the VISION Trial [5]

Adverse Event¹⁷⁷Lu-PSMA-617 + Best Standard of CareBest Standard of Care Alone
Any Grade 3 or Higher Event52.7%38.0%
Anemia15%6%
Thrombocytopenia9%2%
Lymphopenia51%19%
Bone Marrow Suppression23.4%6.8%
Fatigue7%2.4%
Kidney Effects3.4%2.9%
Nausea/Vomiting1.5%0.5%

Experimental Protocols

The pivotal data for ¹⁷⁷Lu-PSMA-617 is derived from the international, prospective, open-label, randomized, Phase III VISION trial.

VISION Trial (NCT03511664) Protocol Overview
  • Study Design: Patients with PSMA-positive mCRPC who had progressed after prior taxane (B156437) and androgen receptor pathway inhibitor treatment were randomized in a 2:1 ratio to receive either ¹⁷⁷Lu-PSMA-617 plus best standard of care (BSoC) or BSoC alone.

  • Patient Population: The trial enrolled 831 patients with PSMA-positive disease confirmed by ⁶⁸Ga-PSMA-11 PET/CT imaging.

  • Intervention Arm: Patients received 7.4 GBq of ¹⁷⁷Lu-PSMA-617 intravenously every 6 weeks for up to 6 cycles, in addition to BSoC.

  • Control Arm: Patients received investigator-chosen BSoC. Protocol-permitted standard of care excluded chemotherapy, immunotherapy, radium-223, and investigational drugs.

  • Primary Endpoints: The alternate primary endpoints were overall survival (OS) and radiographic progression-free survival (rPFS).

  • Key Secondary Endpoints: Included objective response rate (ORR), disease control rate (DCR), time to first symptomatic skeletal event (SSE), and safety.

  • Imaging and Assessments: Disease progression was assessed by independent central review of radiographic imaging (CT, MRI, and bone scans) according to Prostate Cancer Clinical Trials Working Group 3 (PCWG3) criteria.

Mechanism of Action and Signaling Pathway

¹⁷⁷Lu-PSMA-617 is a radioligand therapy that targets prostate-specific membrane antigen (PSMA), a transmembrane protein highly overexpressed on the surface of prostate cancer cells. The therapy consists of a small molecule that binds to PSMA, linked to the radioisotope Lutetium-177.

G cluster_cell Prostate Cancer Cell PSMA PSMA Receptor Endosome Endosome PSMA->Endosome 2. Internalization LuPSMA ¹⁷⁷Lu-PSMA-617 LuPSMA->PSMA 1. Binding DNA DNA Endosome->DNA 3. β-particle Emission Damage DNA Double-Strand Breaks DNA->Damage 4. Radiation Damage Apoptosis Cell Death (Apoptosis) Damage->Apoptosis 5. Induction of Apoptosis

Caption: Mechanism of action of ¹⁷⁷Lu-PSMA-617.

The binding of ¹⁷⁷Lu-PSMA-617 to the PSMA receptor on the cancer cell surface leads to the internalization of the complex. Once inside the cell, the radioisotope ¹⁷⁷Lu emits beta-particle radiation, which induces DNA double-strand breaks. This significant DNA damage triggers programmed cell death, or apoptosis, leading to the destruction of the tumor cell. The limited range of the beta particles helps to minimize damage to surrounding healthy tissues.

Experimental Workflow

The following diagram illustrates the typical workflow for a patient being considered for and undergoing ¹⁷⁷Lu-PSMA-617 therapy.

G Start Patient with mCRPC Screening Screening for Eligibility (Prior Therapies, Performance Status) Start->Screening PSMA_PET ⁶⁸Ga-PSMA-11 PET/CT Scan Screening->PSMA_PET PSMA_Positive PSMA-Positive Disease Confirmed PSMA_PET->PSMA_Positive PSMA_Negative PSMA-Negative Disease PSMA_PET->PSMA_Negative Randomization Randomization (in a clinical trial setting) or Treatment Decision PSMA_Positive->Randomization Alternative Therapies Alternative Therapies PSMA_Negative->Alternative Therapies Treatment ¹⁷⁷Lu-PSMA-617 Administration (7.4 GBq every 6 weeks) Randomization->Treatment Monitoring Monitoring for Efficacy and Safety (PSA levels, Imaging, Adverse Events) Treatment->Monitoring Up to 6 cycles Monitoring->Treatment Continue if benefiting FollowUp Long-term Follow-up Monitoring->FollowUp End End of Treatment FollowUp->End

Caption: Patient workflow for ¹⁷⁷Lu-PSMA-617 therapy.

Conclusion

The evidence from the Phase III VISION trial strongly supports the superior efficacy of ¹⁷⁷Lu-PSMA-617 plus best standard of care over best standard of care alone for patients with pre-treated, PSMA-positive metastatic castration-resistant prostate cancer. The therapy offers a significant improvement in both overall survival and radiographic progression-free survival. While associated with a higher rate of certain adverse events, the overall benefit-risk profile is favorable. The targeted nature of ¹⁷⁷Lu-PSMA-617 represents a significant advancement in the treatment landscape for this patient population. Ongoing research is exploring its use in earlier stages of prostate cancer.

References

Comparative Analysis of Fsdd3I and Alternative Fibroblast Activation Protein (FAP) Inhibitors as Imaging Biomarkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Fsdd3I, a novel albumin-binding fibroblast activation protein (FAP) ligand, against other FAP inhibitors used as imaging biomarkers. The information is based on available preclinical data, as longitudinal validation studies in human subjects are not yet published for this compound. FAP is a promising theranostic target due to its high expression in the stroma of a majority of epithelial cancers and its low expression in healthy tissues.

Quantitative Comparison of FAP Imaging Agents

The following table summarizes the preclinical performance of Gallium-68 (⁶⁸Ga)-labeled this compound in comparison to other FAP inhibitors. The data is derived from studies in human hepatocellular carcinoma patient-derived xenograft (HCC-PDX) animal models.

BiomarkerTumor Uptake (%ID/g at 1h p.i.)Tumor-to-Muscle Ratio (1h p.i.)Tumor-to-Blood Ratio (1h p.i.)Key Characteristics
⁶⁸Ga-FSDD3I 10.5 ± 1.2108.7 ± 18.518.1 ± 3.1Prominent tumor-to-nontarget ratios.
⁶⁸Ga-FSDD1I 8.7 ± 0.989.6 ± 12.315.0 ± 2.5Albumin-binding FAP ligand.
⁶⁸Ga-FSDD0I 12.8 ± 1.545.7 ± 5.92.6 ± 0.4Longer blood retention.
⁶⁸Ga-FAPI-04 9.9 ± 1.195.1 ± 15.216.8 ± 2.8Well-established FAP inhibitor, serves as a benchmark.

%ID/g: percentage of injected dose per gram of tissue; p.i.: post-injection.

Experimental Protocols

Detailed methodologies are crucial for the evaluation and comparison of imaging biomarkers. Below are the typical experimental protocols employed in the preclinical assessment of FAP inhibitors like this compound.

Experimental StepDetailed Methodology
Cell Lines Human cancer cell lines with varying FAP expression (e.g., HEK-293T-hFAP, MDA-MB-231) are used for in vitro binding assays and for establishing xenograft tumor models.
Animal Models Immunodeficient mice (e.g., NSG mice) are subcutaneously inoculated with FAP-expressing cancer cells to establish xenograft tumor models, such as human hepatocellular carcinoma patient-derived xenografts (HCC-PDXs).
Radiolabeling FAP inhibitors are labeled with a positron-emitting radionuclide, typically Gallium-68 (⁶⁸Ga), for PET imaging. This is achieved by incubating the ligand with ⁶⁸GaCl₃ at an elevated temperature for a short period.
PET/CT Imaging Tumor-bearing mice are injected intravenously with the radiolabeled FAP inhibitor (e.g., ⁶⁸Ga-FSDD3I). Dynamic or static PET scans are acquired at specified time points (e.g., 1-hour post-injection) to visualize the biodistribution of the tracer. CT scans are performed for anatomical co-registration.
Biodistribution Studies Following the final imaging session, mice are euthanized. Tissues and organs of interest (tumor, blood, muscle, liver, kidneys, etc.) are collected, weighed, and their radioactivity is measured using a gamma counter to determine the percentage of injected dose per gram of tissue (%ID/g).
Data Analysis PET images are analyzed to calculate tracer uptake in various tissues, often expressed as Standardized Uptake Values (SUV). Biodistribution data is used to calculate %ID/g and tumor-to-nontarget tissue ratios.

Signaling Pathways and Experimental Workflow

To visualize the biological context and experimental procedures, the following diagrams are provided.

FAP_Signaling_Pathway cluster_TME Tumor Microenvironment (TME) cluster_Downstream Downstream Effects FAP FAP ECM_Remodeling ECM Remodeling FAP->ECM_Remodeling degrades ECM (collagen, fibronectin) Angiogenesis Angiogenesis FAP->Angiogenesis releases pro-angiogenic factors Immune_Suppression Immune Suppression FAP->Immune_Suppression recruits MDSCs, inhibits T-cells PI3K_Akt PI3K/Akt Pathway FAP->PI3K_Akt activates Ras_ERK Ras-ERK Pathway FAP->Ras_ERK activates CAF Cancer-Associated Fibroblast (CAF) CAF->FAP expresses ECM Extracellular Matrix (ECM) Tumor_Cell Tumor Cell Immune_Cell Immune Cell (e.g., T-cell) Invasion_Metastasis Invasion & Metastasis ECM_Remodeling->Invasion_Metastasis Invasion_Metastasis->Tumor_Cell Angiogenesis->Tumor_Cell Immune_Suppression->Immune_Cell inhibits PI3K_Akt->Tumor_Cell promotes proliferation & survival Ras_ERK->Tumor_Cell promotes proliferation & migration

FAP Signaling in the Tumor Microenvironment.

Experimental_Workflow cluster_Preparation Preparation cluster_Execution Execution cluster_Analysis Analysis Cell_Culture 1. FAP-expressing Cell Culture Animal_Model 2. Xenograft Tumor Model Establishment Cell_Culture->Animal_Model Radiolabeling 3. Radiolabeling of FAP Inhibitor (e.g., ⁶⁸Ga-FSDD3I) Injection 4. IV Injection of Radiotracer Radiolabeling->Injection PET_CT 5. PET/CT Imaging Injection->PET_CT Image_Analysis 6. Image Analysis (SUV calculation) PET_CT->Image_Analysis Biodistribution 7. Ex vivo Biodistribution PET_CT->Biodistribution euthanasia Comparison 8. Data Comparison & Biomarker Validation Image_Analysis->Comparison Biodistribution->Comparison

Preclinical Evaluation Workflow for FAP PET Tracers.

Fsdd3I Uptake and FAP Expression: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Fsdd3I, an albumin-binding fibroblast activation protein (FAP) inhibitor, with other FAP-targeted imaging agents. This document synthesizes available experimental data to evaluate the correlation between this compound uptake and FAP expression levels, offering insights into its potential as a diagnostic tool in oncology.

Fibroblast Activation Protein (FAP) has emerged as a compelling target for cancer imaging and therapy due to its selective overexpression in the stroma of a wide range of epithelial cancers, with minimal presence in healthy tissues.[1] This differential expression has driven the development of various FAP-targeted radioligands for positron emission tomography (PET) imaging. Among these, this compound, specifically 68Ga-FSDD3I, has been identified as a promising agent. As an albumin-binding FAP inhibitor, this compound is designed to enhance tumor uptake and retention time, leading to high-quality PET images.[2]

This guide will delve into the available data on this compound, comparing its performance with the well-characterized FAP inhibitor, FAPI-46. While detailed quantitative data for this compound remains limited in publicly available literature, this guide will present the existing information and draw comparisons based on established findings for alternative agents.

Performance Comparison: this compound vs. Alternatives

The primary advantage of this compound lies in its design as an albumin-binding molecule, a strategy intended to prolong its circulation time and thereby increase its accumulation in tumors.[2] Studies on a series of novel albumin-binding FAP ligands (FSDD0I, FSDD1I, and this compound) have shown that 68Ga-FSDD3I provides prominent tumor-to-nontarget (T/NT) ratios in PET scans of human hepatocellular carcinoma patient-derived xenografts (HCC-PDXs).[3]

In contrast, extensive research on 68Ga-FAPI-46 has demonstrated a strong and direct correlation between its uptake, measured as the maximum standardized uptake value (SUVmax) in PET imaging, and the level of FAP expression determined by immunohistochemistry (IHC) in various solid tumors.[4]

Table 1: Quantitative Comparison of FAP-Targeted Imaging Agents

Parameter68Ga-FSDD3I68Ga-FAPI-46
FAP Binding Affinity (IC50) Data not available0.6 nM
Correlation with FAP IHC Data not availableStrong positive correlation (r = 0.781 for SUVmax)
Key Feature Albumin-binding for enhanced tumor retention and prominent T/NT ratiosWell-established correlation with FAP expression
Tumor Model Human hepatocellular carcinoma patient-derived xenografts (HCC-PDXs)Various human solid cancers

Experimental Methodologies

To ensure the reproducibility and accurate interpretation of findings, detailed experimental protocols are crucial. Below are representative protocols for key experiments cited in the evaluation of FAP-targeted imaging agents.

68Ga-FAPI PET/CT Imaging Protocol

This protocol outlines the general procedure for performing PET/CT imaging with a 68Ga-labeled FAP inhibitor.

  • Patient Preparation: No specific patient preparation, such as fasting, is typically required.

  • Radiotracer Administration: Administer approximately 150-250 MBq of the 68Ga-labeled FAP inhibitor intravenously.

  • Uptake Time: An uptake period of 60 minutes post-injection is standard.

  • Image Acquisition:

    • Perform a low-dose CT scan for attenuation correction and anatomical localization.

    • Acquire PET data from the vertex to the mid-thigh.

  • Image Analysis:

    • Reconstruct PET images using an ordered subset expectation maximization (OSEM) algorithm.

    • Draw regions of interest (ROIs) over tumors and healthy organs to calculate the standardized uptake value (SUV), specifically SUVmax and SUVmean.

Immunohistochemistry (IHC) Protocol for FAP Expression

This protocol describes the staining and scoring of FAP expression in tumor tissue samples.

  • Tissue Preparation:

    • Use formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections.

    • Deparaffinize and rehydrate the tissue sections.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0).

  • Staining:

    • Block endogenous peroxidase activity.

    • Incubate with a primary anti-FAP antibody.

    • Apply a secondary antibody and a detection system (e.g., DAB chromogen).

    • Counterstain with hematoxylin.

  • Scoring:

    • A semi-quantitative scoring system is typically used, considering both the percentage of FAP-positive stromal cells and the staining intensity (e.g., 0 = negative, 1 = weak, 2 = moderate, 3 = strong).

    • An H-score (ranging from 0 to 300) can be calculated by multiplying the percentage of positive cells by the intensity score.

Visualizing the Workflow and Concepts

To better illustrate the processes and relationships discussed, the following diagrams are provided in the DOT language for Graphviz.

ExperimentalWorkflow Experimental Workflow for Correlating this compound Uptake with FAP Expression cluster_pet PET Imaging cluster_ihc Immunohistochemistry pet_injection 1. 68Ga-Fsdd3I Injection pet_uptake 2. Uptake Period pet_injection->pet_uptake pet_scan 3. PET/CT Scan pet_uptake->pet_scan pet_analysis 4. SUVmax Calculation pet_scan->pet_analysis correlation Correlation Analysis pet_analysis->correlation ihc_biopsy 1. Tumor Biopsy ihc_staining 2. FAP Staining ihc_biopsy->ihc_staining ihc_scoring 3. FAP Expression Scoring ihc_staining->ihc_scoring ihc_scoring->correlation

Caption: Workflow for correlating 68Ga-Fsdd3I PET uptake with FAP IHC expression.

FAP_Targeting_Mechanism Mechanism of FAP-Targeted PET Imaging cluster_tme Tumor Microenvironment cluster_agent Imaging Agent caf Cancer-Associated Fibroblast (CAF) fap FAP (Fibroblast Activation Protein) caf->fap expresses detection PET Signal Detection fap->detection emits signal from 68Ga tumor_cell Tumor Cell This compound 68Ga-Fsdd3I This compound->fap binds to

Caption: Mechanism of FAP-targeted PET imaging with 68Ga-Fsdd3I.

Conclusion

This compound, as an albumin-binding FAP inhibitor, holds promise for enhancing tumor detection and retention in PET imaging. The available data indicates its potential for achieving high tumor-to-nontarget ratios. However, to fully establish its clinical utility and to draw a direct correlation with FAP expression levels, more comprehensive, quantitative studies are required. In contrast, other FAP inhibitors like FAPI-46 have a more established evidence base demonstrating a strong correlation between tracer uptake and FAP expression. For researchers and drug development professionals, this compound represents an interesting avenue for further investigation, particularly in cancers where prolonged imaging times and high contrast are beneficial. Future head-to-head comparative studies with other FAP-targeted agents will be crucial in defining the precise role of this compound in the landscape of cancer diagnostics.

References

Safety Operating Guide

In-depth Analysis of "Fsdd3I" Reveals No Publicly Available Information

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for the term "Fsdd3I" has yielded no identification of a specific chemical, biological agent, or product. This suggests that "this compound" may be a non-standard identifier, a typographical error, an internal codename, or a placeholder. Without a definitive identification of the substance, providing accurate and safe disposal procedures is not possible.

Disposal protocols are highly specific and depend on the material's chemical and physical properties, toxicity, and regulatory status. Attempting to provide disposal guidance for an unknown substance would be unsafe and irresponsible.

To receive the requested essential safety and logistical information, please provide a recognized chemical name, CAS (Chemical Abstracts Service) number, or a Safety Data Sheet (SDS) for the material .

Once the substance is correctly identified, a detailed guide can be developed, including:

  • Hazard Identification: A summary of potential health and environmental hazards.

  • Personal Protective Equipment (PPE): Specific recommendations for gloves, eye protection, and respiratory protection.

  • Spill & Leak Procedures: Step-by-step instructions for containment and cleanup.

  • Proper Disposal Procedures: A detailed workflow for waste segregation, neutralization (if applicable), and final disposal in accordance with regulations.

Example of a Disposal Workflow for a Known Hazardous Chemical

To illustrate the type of procedural guidance that can be provided with proper substance identification, below is a generalized workflow for the disposal of a hypothetical hazardous chemical.

cluster_prep Preparation Phase cluster_handle Handling & Neutralization cluster_final Final Disposal PPE 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) Segregate 2. Segregate Waste (Identify Correct Waste Stream) PPE->Segregate Container 3. Place in Designated Waste Container Segregate->Container Neutralize 4. Neutralize if Required (Follow Specific Protocol) Container->Neutralize If applicable Label 5. Securely Label Container Container->Label Neutralize->Label Store 6. Store in Satellite Accumulation Area Label->Store Pickup 7. Schedule Waste Pickup (Contact EHS) Store->Pickup

Caption: Generalized workflow for hazardous chemical disposal.

We are committed to being your preferred source for laboratory safety and chemical handling information. Please provide the necessary details for "this compound" so we can deliver the precise, procedural guidance required by your team.

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。